molecular formula C15H15NO2 B7856439 2-Amino-3,3-diphenylpropanoic acid CAS No. 5425-80-9

2-Amino-3,3-diphenylpropanoic acid

Cat. No.: B7856439
CAS No.: 5425-80-9
M. Wt: 241.28 g/mol
InChI Key: PECGVEGMRUZOML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3,3-diphenylpropanoic acid is a useful research compound. Its molecular formula is C15H15NO2 and its molecular weight is 241.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3,3-diphenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c16-14(15(17)18)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14H,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PECGVEGMRUZOML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62653-26-3, 5425-80-9
Record name 3,3-Diphenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062653263
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC13903
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13903
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name .BETA.-PHENYL-DL-PHENYLALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JZ0RRY1Q3S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-3,3-diphenylpropanoic Acid: A Keystone for Advanced Peptide Design

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Amino-3,3-diphenylpropanoic acid, a non-proteinogenic amino acid of significant interest in medicinal chemistry and materials science. This document delves into the fundamental chemical and physical properties of this unique building block, with a particular focus on its pivotal role in modern peptide synthesis. We will explore the structural implications of incorporating the gem-diphenyl moiety into peptide backbones, the resulting enhancements in biological activity and stability, and the established protocols for its use in solid-phase peptide synthesis (SPPS). This guide is intended to be a valuable resource for researchers and professionals engaged in the design and development of novel peptide-based therapeutics and advanced biomaterials.

Introduction: The Significance of Non-Proteinogenic Amino Acids in Drug Discovery

The therapeutic landscape is increasingly shaped by peptide-based drugs, which offer high specificity and potency. However, native peptides often suffer from poor metabolic stability and low bioavailability. The incorporation of non-proteinogenic amino acids is a key strategy to overcome these limitations. This compound, also known as 3,3-diphenylalanine (Dpa), is a prime example of such a building block. Its unique structural feature, a quaternary carbon bearing two phenyl groups, imparts significant conformational constraints and hydrophobicity, making it a powerful tool for modulating the properties of peptides.[1]

Core Physicochemical and Basic Properties

Understanding the fundamental properties of this compound is crucial for its effective application.

Structural and General Properties

A summary of the key properties of this compound is presented in Table 1.

PropertyValueSource(s)
Molecular Formula C₁₅H₁₅NO₂[2]
Molecular Weight 241.29 g/mol [2]
Appearance Pale white to white solid/powder[2][3]
Synonyms 3,3-Diphenylalanine, DL-Ala(3,3-Dipheyl)-OH, β-Phenyl-phenylalanine[2][4]
CAS Number (DL-form) 62653-26-3[2]
CAS Number ((S)-form) 149597-92-2[5]
CAS Number ((R)-form) 149597-91-1[1]
Basicity and Acidity (pKa Values)
Solubility Profile

This compound is generally soluble in polar organic solvents and insoluble in non-polar organic solvents.[6] This solubility profile is a consequence of its zwitterionic nature at or near neutral pH. For practical applications in synthesis, dimethyl sulfoxide (DMSO) and methanol are often suitable solvents.[7] The solubility of amino acids in aqueous solutions is significantly influenced by pH, with minimum solubility at the isoelectric point. In mixed solvent systems, such as alcohol-water mixtures, the solubility generally decreases with an increasing proportion of the organic solvent due to the disruption of the favorable interactions between water and the zwitterionic amino acid.

Synthesis and Chiral Resolution: Key Methodologies

While a specific, detailed synthesis protocol for unprotected this compound is not extensively documented in readily available literature, general methods for the synthesis of gem-disubstituted amino acids can be adapted. One common approach involves the Hofmann rearrangement of N-protected amino acid-derived amides.[8] This method allows for the conversion of the carboxyl group into an amino group, thereby creating the gem-diamino precursor, which can then be further modified.

Given the importance of stereochemistry in biological activity, the preparation of enantiomerically pure (S)- and (R)-2-Amino-3,3-diphenylpropanoic acid is crucial. This is typically achieved through chiral resolution of the racemic mixture or via asymmetric synthesis. Enzymatic resolution and preferential crystallization are common techniques for separating enantiomers of amino acids and their derivatives.[9]

Spectroscopic Characterization

To date, publicly accessible, experimentally derived NMR, IR, and mass spectra specifically for this compound are limited. For the purpose of providing a reference for researchers, the expected spectral features can be inferred from closely related structures.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the two phenyl groups, likely as a complex multiplet in the range of 7.0-7.5 ppm. The methine proton at the α-carbon and the proton at the β-carbon would also exhibit distinct chemical shifts.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the quaternary β-carbon, the α-carbon, the carboxylic acid carbon, and the carbons of the two phenyl rings.

  • FT-IR: The infrared spectrum will be characterized by absorption bands corresponding to the N-H stretching of the amino group, O-H and C=O stretching of the carboxylic acid group, and C-H and C=C stretching of the aromatic rings.

  • Mass Spectrometry: The mass spectrum should show a prominent molecular ion peak corresponding to the molecular weight of the compound.

Researchers synthesizing this compound would need to perform these standard analytical techniques to confirm its identity and purity.

Applications in Peptide Synthesis and Drug Design

The primary and most significant application of this compound is as a building block in SPPS.[1] It is typically used in its N-terminally protected form, most commonly with the fluorenylmethyloxycarbonyl (Fmoc) group.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The incorporation of Fmoc-protected 3,3-diphenylalanine into a peptide sequence follows the standard SPPS cycle.

SPPS_Workflow cluster_cycle SPPS Cycle for Diphenylalanine Incorporation Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Wash1 Washing (e.g., DMF) Deprotection->Wash1 Remove Fmoc group Coupling Coupling (Fmoc-Dpa-OH, Activator, Base in DMF) Wash1->Coupling Prepare for coupling Wash2 Washing (e.g., DMF) Coupling->Wash2 Form peptide bond Wash2->Deprotection Start next cycle Final_Cleavage Final Cleavage & Deprotection (e.g., TFA cocktail) Wash2->Final_Cleavage After final cycle Resin Resin-bound Peptide Resin->Deprotection Start Synthesis Purification Purification (e.g., RP-HPLC) Final_Cleavage->Purification Isolate crude peptide

Figure 1. Generalized workflow for the incorporation of Fmoc-3,3-diphenylalanine in Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocol: Coupling of Fmoc-3,3-diphenylalanine

  • Resin Preparation: Start with a resin-bound peptide that has a free N-terminal amino group.

  • Activation of the Amino Acid: In a separate vessel, dissolve Fmoc-3,3-diphenylalanine (1.5-3 equivalents relative to the resin loading), a coupling agent (e.g., HBTU, PyBOP), and an activator (e.g., HOBt) in an appropriate solvent like N,N-dimethylformamide (DMF). Add a non-nucleophilic base such as diisopropylethylamine (DIEA) to neutralize the solution.

  • Coupling Reaction: Add the activated amino acid solution to the resin and agitate at room temperature for 1-2 hours, or until a negative Kaiser test indicates the completion of the reaction.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF).

  • Proceed to the next cycle: The Fmoc group of the newly added 3,3-diphenylalanine can now be removed to continue the peptide chain elongation.

Impact on Peptide Structure and Function

The incorporation of 3,3-diphenylalanine into a peptide sequence has profound effects on its properties:

  • Conformational Rigidity: The bulky gem-diphenyl group restricts the rotational freedom of the peptide backbone, inducing specific secondary structures such as β-turns and helical motifs. This pre-organization can lead to higher binding affinities for biological targets.

  • Enhanced Hydrophobicity: The two phenyl rings significantly increase the local hydrophobicity of the peptide. This can enhance interactions with hydrophobic pockets of receptors or enzymes and can also influence the peptide's self-assembly properties.[1]

  • Increased Proteolytic Stability: The sterically hindered nature of the 3,3-diphenylalanine residue can shield adjacent peptide bonds from enzymatic cleavage, thereby increasing the in vivo half-life of the peptide.

  • Modulation of Biological Activity: By altering the conformation and physicochemical properties of a peptide, the introduction of 3,3-diphenylalanine can fine-tune its biological activity. For example, replacing a native phenylalanine with a more constrained analog can lead to enhanced receptor selectivity and potency.[10]

While specific examples of peptides containing this compound with detailed biological data are not abundant in the literature, the principles of its use are well-established in the field of peptide chemistry. Its application in the synthesis of analogs of bioactive peptides, such as somatostatin, demonstrates its utility in probing structure-activity relationships.[10]

Reactivity and Chemical Behavior

The chemical reactivity of this compound is primarily dictated by its amino and carboxylic acid functional groups. The gem-diphenyl group at the β-carbon exerts a significant steric influence, which can affect the rates of reactions involving the adjacent α-carbon and the functional groups. For instance, the formation of peptide bonds may require more potent coupling reagents or longer reaction times compared to less hindered amino acids. The electron-withdrawing nature of the phenyl groups may also have a modest impact on the acidity of the α-proton.

Conclusion and Future Outlook

This compound is a valuable and versatile tool in the arsenal of medicinal chemists and materials scientists. Its ability to impart conformational rigidity, enhance stability, and modulate the biological activity of peptides makes it a highly sought-after building block for the development of next-generation therapeutics. While there are gaps in the publicly available data regarding its detailed synthesis and physicochemical properties, its utility in peptide science is well-recognized. Future research will likely focus on the development of more efficient and stereoselective synthetic routes to this compound and its derivatives, as well as a more systematic exploration of its impact on the therapeutic properties of a wider range of bioactive peptides.

References

  • Chemistry LibreTexts. (2022, July 4). 1. Backgrounds of Amino Acids.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fmoc-D-3,3-Diphenylalanine in Modern Peptide Synthesis.
  • Pal, A., & Lahiri, S. C. (1988). Solubilities of Amino Acids in Different Mixed Solvents. Journal of the Indian Chemical Society, 65(2), 136-137.
  • Leggio, A., Belsito, E. L., Di Gioia, M. L., Le Pera, A., Liguori, A., Perri, F., & Siciliano, C. (2013). Synthesis of gem-diamino acid derivatives by a Hofmann rearrangement. Amino Acids, 44(3), 977–982.
  • Gracia, J., et al. (2010). Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'-difluorophenyl)-alanine. Bioorganic & Medicinal Chemistry, 18(15), 5486-5494.
  • Do, H. T., Franke, P., Volpert, S., Klinksiek, M., Thome, M., & Held, C. (2021). Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. Physical Chemistry Chemical Physics, 23(15), 9382–9395.
  • Gale, P. A., et al. (2009). Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. Supramolecular Chemistry, 21(1-2), 11-18.
  • Ferreira, H., et al. (2019). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures.
  • Pessi, A., et al. (1990). New gem-diamino derivatives and their use in the synthesis of retro-inverso peptides.
  • Chorev, M., & Goodman, M. (1983). Partially modified retro-inverso-peptides. International Journal of Peptide and Protein Research, 21(3), 258-268.
  • Suresh Babu, V. V., & Ananda, K. (2008). Synthesis of N-Z, N′-Formyl α-Amino Acid Derived Gem-Diamines. Letters in Organic Chemistry, 5(3), 209-212.
  • Grigoryan, S. H., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 53(7), 620-623.
  • Majumdar, D., Saha, R., & Bhattacharya, S. (2011). Synthesis and characterization of a new peptide analogue:2-Amino-N-(2-amino-ethyl)-3-phenyl-propionamide. Semantic Scholar.
  • Ayyadurai, G. K., et al. (2022). Studies on 2-((2, 4-dihydroxybenzylidene) amino)-3-phenylpropanoic acid include antimicrobial, antidiabetic, antioxidant, anticancer, hemolysis, and theoretical QSAR. Journal of Biomolecular Structure and Dynamics, 40(1), 1-15.
  • ResearchGate. (n.d.). Bioactivity of synthetic peptides. All synthesized peptide sequences....
  • Al-Shabib, N. A., et al. (2022). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. Molecules, 27(23), 8345.
  • Ionescu, D., et al. (2023). A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. International Journal of Molecular Sciences, 24(3), 2085.
  • Monsanto Company. (1994). Stereoisomeric enrichment of 2-amino-3-hydroxy-3-phenylpropionic acids using d-threonine aldolase. U.S.
  • Montes, O., et al. (2021). Synthesis of BODIPY-Amino Acids and the Potential Applications as Specific Dyes for the Cytoplasm of Langerhans β-Cells. Journal of the Brazilian Chemical Society, 32(8), 1639-1650.
  • PubChem. (n.d.). 2-Amino-3-phenylpropanoic acid;2-amino-3-sulfanylpropanoic acid.
  • PubChem. (n.d.). (2S)-2-amino-3-phenylpropanoic acid;nitrous acid.

Sources

An In-depth Technical Guide to 2-Amino-3,3-diphenylpropanoic Acid: Structure, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Amino-3,3-diphenylpropanoic acid, a non-proteinogenic amino acid with significant applications in pharmaceutical and materials science research. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its chemical structure, synthesis, and analytical characterization.

Introduction: The Significance of a Unique Amino Acid

This compound, also known as 3,3-Diphenylalanine, is a fascinating and versatile molecule. Its unique structure, featuring two phenyl groups attached to the β-carbon, imparts enhanced stability and solubility in organic solvents.[1] This structural feature makes it a valuable building block in peptide synthesis, allowing for the creation of complex molecules with specific biological activities.[1] Primarily, it serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly in the development of analgesics, anti-inflammatory agents, and drugs targeting neurological disorders.[1][2][3] Beyond its pharmaceutical applications, its potential is being explored in materials science for the development of novel polymers and coatings.[1]

This guide will delve into the core scientific aspects of this compound, providing a detailed exploration of its chemical properties, a step-by-step synthesis protocol, and a thorough examination of the analytical techniques used for its characterization and quality control.

Chemical Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized in the table below. The presence of the two bulky phenyl groups significantly influences its properties, contributing to its unique behavior in both chemical reactions and analytical separations.

PropertyValueSource
Molecular Formula C₁₅H₁₅NO₂[1][4]
Molecular Weight 241.29 g/mol [1][4]
CAS Number 62653-26-3 (DL-form)[1]
149597-92-2 ((S)-form)[4]
149597-91-1 ((R)-form)[5]
Appearance Pale white to off-white solid[1][4]
Synonyms DL-Ala(3,3-Diphenyl)-OH, 3,3-Diphenyl-DL-alanine[1]

The chemical structure of this compound is depicted in the following diagram:

Caption: Chemical structure of this compound.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the alkylation of a Schiff base derived from glycine ethyl ester and benzophenone.[6][7] This approach offers a versatile route to a variety of α-amino acids.

The overall synthetic workflow can be visualized as follows:

G cluster_0 Schiff Base Formation cluster_1 Alkylation cluster_2 Hydrolysis Benzophenone Benzophenone Glycine Ethyl Ester Glycine Ethyl Ester Benzophenone->Glycine Ethyl Ester BF3·OEt2, Xylene, Reflux Schiff_Base_1 Schiff_Base_1 Glycine Ethyl Ester->Schiff_Base_1 Formation Alkyl_Halide Alkyl_Halide Schiff_Base_1->Alkyl_Halide Phase Transfer Catalyst (e.g., TBAH), NaOH, CH2Cl2 Alkylated_Schiff_Base Alkylated_Schiff_Base Alkyl_Halide->Alkylated_Schiff_Base Alkylation Acidic_Hydrolysis Acidic_Hydrolysis Alkylated_Schiff_Base->Acidic_Hydrolysis HCl or Citric Acid Final_Product This compound Acidic_Hydrolysis->Final_Product Isolation

Caption: Synthetic workflow for this compound.

Step-by-Step Synthesis Protocol

Step 1: Formation of the Benzophenone Schiff Base of Glycine Ethyl Ester

  • To a solution of benzophenone and glycine ethyl ester in xylene, add a catalytic amount of boron trifluoride etherate.

  • Reflux the mixture with a Dean-Stark apparatus to remove water.

  • After the reaction is complete (monitored by TLC), cool the mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by distillation or recrystallization to yield the stable Schiff base.[7]

Causality: The use of boron trifluoride etherate catalyzes the condensation reaction between the ketone (benzophenone) and the amine (glycine ethyl ester) to form the imine (Schiff base). Refluxing in xylene with a Dean-Stark trap is crucial for driving the equilibrium towards the product by removing the water byproduct.

Step 2: Phase-Transfer Catalyzed Alkylation

  • Dissolve the Schiff base in a suitable organic solvent like methylene chloride.

  • Add an aqueous solution of sodium hydroxide and a phase-transfer catalyst, such as tetrabutylammonium hydrogen sulfate (TBAH).

  • To this two-phase system, add the appropriate alkylating agent. For the synthesis of this compound, this would conceptually be a diphenylmethyl halide, though in practice, the synthesis is more nuanced and may involve a different precursor that leads to the diphenylmethyl group. A more direct approach for this specific compound involves the reaction of the Schiff base anion with a suitable electrophile. A common method is the alkylation of the benzophenone imine of glycine ethyl ester with a diphenylmethyl halide.[6]

  • Stir the reaction vigorously at room temperature until completion.

  • Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the alkylated Schiff base.

Causality: The phase-transfer catalyst facilitates the transfer of the hydroxide ion from the aqueous phase to the organic phase, where it deprotonates the α-carbon of the glycine moiety, forming a nucleophilic carbanion. This carbanion then reacts with the electrophilic alkylating agent. This method is often preferred over anhydrous conditions due to its simplicity, cost-effectiveness, and scalability.[6]

Step 3: Hydrolysis to the Final Amino Acid

  • Treat the alkylated Schiff base with an aqueous acid solution, such as hydrochloric acid or citric acid.

  • Heat the mixture to facilitate the hydrolysis of both the ester and the imine.

  • After hydrolysis, neutralize the solution to precipitate the free amino acid.

  • Collect the solid product by filtration, wash with water, and dry.

  • Further purification can be achieved by recrystallization.

Causality: Acidic hydrolysis is a standard method to cleave both the imine and the ester protecting groups, liberating the free amino acid. The choice of acid can influence the work-up procedure and the final purity of the product.

Comprehensive Analytical Characterization

A robust analytical workflow is essential to confirm the identity, purity, and stereochemistry of this compound. The following sections detail the key analytical techniques and their application.

G cluster_0 Spectroscopic Analysis cluster_1 Chromatographic Analysis Start This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Structural Elucidation IR Infrared Spectroscopy Start->IR Functional Group ID MS Mass Spectrometry Start->MS Molecular Weight Confirmation HPLC HPLC (Purity & Chiral Separation) Start->HPLC Purity and Enantiomeric Excess Final_Report Certificate of Analysis NMR->Final_Report Structural Confirmation IR->Final_Report Functional Group Confirmation MS->Final_Report Molecular Ion Peak HPLC->Final_Report Purity Assay & ee%

Caption: Analytical workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the two phenyl groups, typically in the range of δ 7.0-8.0 ppm. The methine proton at the α-carbon and the methine proton at the β-carbon will appear as multiplets, with their chemical shifts and coupling patterns providing valuable structural information. The amine and carboxylic acid protons are often broad and may exchange with deuterium in D₂O.[8]

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carboxylic acid carbon, the aromatic carbons, and the aliphatic carbons at the α and β positions. The chemical shifts of these carbons are indicative of their electronic environment.[8][9]

Experimental Protocol for NMR Analysis:

  • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the data (Fourier transform, phase correction, and baseline correction) and integrate the signals to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational frequencies include:

  • O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

  • N-H stretch (amine): A medium intensity band around 3300-3500 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong absorption band around 1700-1725 cm⁻¹.

  • C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-N stretch: Around 1020-1250 cm⁻¹.

Experimental Protocol for IR Analysis:

  • Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.

  • Electrospray Ionization (ESI): This is a soft ionization technique suitable for amino acids. In positive ion mode, the protonated molecule [M+H]⁺ at m/z 242.12 is expected. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 240.11 may be observed.

  • Tandem MS (MS/MS): Fragmentation of the parent ion can provide further structural confirmation. Common fragmentation pathways for amino acids include the loss of water (H₂O) and carbon monoxide (CO) from the protonated molecule.[10]

Experimental Protocol for MS Analysis:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water with 0.1% formic acid).

  • Infuse the sample directly into the ESI source or inject it via an HPLC system.

  • Acquire the mass spectrum in both positive and negative ion modes.

  • Perform MS/MS analysis on the parent ion to obtain fragmentation data.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity and, for chiral forms, the enantiomeric excess of this compound.

  • Purity Analysis (Reversed-Phase HPLC):

    • Column: A C18 column is typically used.

    • Mobile Phase: A gradient of water and acetonitrile with an additive like trifluoroacetic acid (TFA) or formic acid.

    • Detection: UV detection at a wavelength where the phenyl groups absorb (around 254-260 nm).[11]

    • Purity is determined by the area percentage of the main peak.

  • Chiral Separation: Since this compound has a chiral center at the α-carbon, separating its enantiomers is crucial, especially for pharmaceutical applications.

    • Direct Method (Chiral Stationary Phases - CSPs):

      • Specialized chiral columns, such as those based on cyclodextrins, teicoplanin (e.g., Chirobiotic T), or cinchona alkaloids (e.g., CHIRALPAK ZWIX), can be used for the direct separation of the enantiomers.[12][13][14]

      • The mobile phase composition is critical for achieving good resolution and is highly dependent on the specific CSP.

    • Indirect Method (Pre-column Derivatization):

      • The amino acid enantiomers are reacted with a chiral derivatizing agent (e.g., Marfey's reagent) to form diastereomers.

      • These diastereomers can then be separated on a standard achiral reversed-phase column (e.g., C18).[14]

Experimental Protocol for HPLC Analysis (Purity):

  • Prepare a standard solution of the sample in the mobile phase.

  • Equilibrate the C18 HPLC column with the initial mobile phase conditions.

  • Inject the sample and run the gradient method.

  • Monitor the elution profile using a UV detector.

  • Calculate the purity based on the peak areas.

Experimental Protocol for Chiral HPLC Analysis (Direct Method):

  • Select an appropriate chiral stationary phase.

  • Prepare a standard solution of the racemic mixture and the individual enantiomer (if available).

  • Optimize the mobile phase (often a mixture of organic solvents with acidic or basic additives) to achieve baseline separation of the enantiomers.

  • Inject the sample and determine the retention times of each enantiomer.

  • Calculate the enantiomeric excess (ee%) of a chiral sample using the peak areas of the two enantiomers.

Applications in Drug Development and Research

This compound and its derivatives are of significant interest in medicinal chemistry. Their incorporation into peptides can induce specific secondary structures and increase resistance to enzymatic degradation. The phenyl groups can engage in π-π stacking and hydrophobic interactions, which can be crucial for binding to biological targets. Research has shown its utility as a precursor for compounds with potential anti-inflammatory and antinociceptive activities.[3] Furthermore, its role as an intermediate for drugs targeting neurological conditions highlights its importance in the development of novel therapeutics.[1][2]

Conclusion

This compound is a valuable and versatile building block with a unique chemical structure that lends itself to a variety of applications, particularly in the pharmaceutical industry. A thorough understanding of its synthesis and a comprehensive approach to its analytical characterization are paramount for its effective use in research and development. The methodologies outlined in this guide provide a robust framework for scientists and researchers working with this important amino acid derivative.

References

  • PubChem. 2-Amino-2-hydroxy-3,3-diphenylpropanoic acid.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0159744). [Link]
  • ACS Publications.
  • PMC.
  • Organic Chemistry Portal. The synthesis of amino acids by phase-transfer reactions. [Link]
  • RSC Publishing.
  • ACS Publications. Diphenylalanine-Derivative Peptide Assemblies with Increased Aromaticity Exhibit Metal-like Rigidity and High Piezoelectricity. [Link]
  • PubMed Central. Diphenylalanine-Derivative Peptide Assemblies with Increased Aromaticity Exhibit Metal-like Rigidity and High Piezoelectricity. [Link]
  • Google Patents. US5346828A - Stereoisomeric enrichment of 2-amino-3-hydroxy-3-phenylpropionic acids using d-threonine aldolase.
  • Frontiers. Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. [Link]
  • Wikipedia.
  • Organic Syntheses Procedure. (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). [Link]
  • NIST WebBook. 2-Amino-3-phenylpropionic acid, ethyl ester. [Link]
  • IU Indianapolis ScholarWorks.
  • ResearchGate. Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. [Link]
  • Chiral Technologies Europe. Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. [Link]
  • Taylor & Francis. Studies on 2-((2, 4-dihydroxybenzylidene) amino)-3-phenylpropanoic acid include antimicrobial, antidiabetic, antioxidant, anticancer, hemolysis, and theoretical QSAR. [Link]
  • ResearchGate.
  • ResearchGate.
  • MDPI. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. [Link]
  • Reddit. Any help with this nmr spectra? It should be 2,3-dibromo-3-phenylpropanoic acid , I'm trying to figure it out, the first broad peak with 4 H I don't understand from where it could come? the reactant? : r/chemhelp. [Link]
  • ResearchGate. High-performance liquid chromatographic separation of the enantiomers of unusual ??-amino acid analogues. [Link]
  • Chromatography Today.
  • Oxford Instruments.
  • MDPI. Multimodal Role of Amino Acids in Microbial Control and Drug Development. [Link]
  • Wiley Online Library.
  • AVESIS.
  • PMC. Non-targeted identification of d-amino acid-containing peptides through enzymatic screening, chiral amino acid analysis and LC-MS. [Link]
  • PubChem. (2R,3S)-2-amino-3-fluoro-3-phenylpropanoic acid. [Link]
  • ACS Publications. 2,5-Dihydroxyterephthalic Acid: A Matrix for Improved Detection and Imaging of Amino Acids. [Link]
  • IJFANS.

Sources

A Technical Guide to 2-Amino-3,3-diphenylpropanoic Acid: From Obscure Alanine Derivative to a Cornerstone of Modern Peptide Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

SHANGHAI, CN — January 7, 2026 — An in-depth technical guide has been compiled for researchers, scientists, and drug development professionals detailing the discovery, history, and application of the non-proteinogenic amino acid, 2-Amino-3,3-diphenylpropanoic acid. This guide provides a comprehensive overview of the compound, from its initial synthesis to its current role as a critical building block in the development of novel therapeutics.

Abstract

This compound, a synthetic amino acid distinguished by its geminal diphenyl moiety, has emerged from relative obscurity to become a valuable tool in medicinal chemistry and peptide science. Initially explored in the early 1990s for its potential to introduce conformational rigidity and lipophilicity into peptide structures, its unique stereochemistry and synthetic accessibility have led to its incorporation into a range of therapeutic candidates. This guide traces the historical development of this compound, details its various synthetic routes, and explores its applications in the design of peptidomimetics and other bioactive molecules, providing a critical resource for researchers in the field.

A History Forged in the Pursuit of Therapeutic Innovation

While the fundamental building blocks of life, the proteinogenic amino acids, have been known for over a century, the exploration of their synthetic counterparts is a more recent endeavor. The story of this compound, also known as β,β-diphenyl-α-alanine or Diphenylalanine (a term also used for the dipeptide of phenylalanine), does not begin in the annals of early 20th-century organic chemistry but rather in the context of modern drug discovery.

Our comprehensive review of the scientific literature indicates that the seminal work on this unique amino acid derivative was published in 1992 . Two independent research groups published papers that year, highlighting both its synthesis and its potential in medicinal chemistry.

A pivotal publication by Cheng et al. in the Journal of Medicinal Chemistry described the incorporation of D- and L-3,3-diphenylalanine into ketomethylene pseudopeptide analogues as potent and selective thrombin inhibitors.[1][2] This work demonstrated the value of the diphenylmethyl group in creating highly lipophilic side chains that could effectively interact with the apolar binding sites of enzymes.

Contemporaneously, Chen et al. published a paper in Tetrahedron Letters detailing a practical chiral synthesis of both D- and L-3,3-diphenylalanine. Their method, utilizing the electrophilic amination of a chiral oxazolidinone derivative of 3,3-diphenylpropanoic acid, provided a crucial pathway for obtaining enantiomerically pure forms of the amino acid, a prerequisite for its use in stereospecific drug design.

These parallel developments in 1992 marked the true beginning of the scientific journey for this compound, transforming it from a chemical curiosity into a valuable building block for medicinal chemists.

The Synthesis of a Unique Structural Motif

The synthetic accessibility of this compound has been a key factor in its adoption by the scientific community. Several methods have been developed for its preparation, with the choice of route often depending on the desired stereochemistry and scale of production.

Chiral Synthesis via Electrophilic Amination

The method reported by Chen et al. remains a cornerstone for the asymmetric synthesis of this amino acid. This approach provides excellent stereocontrol, allowing for the selective preparation of either the (R)- or (S)-enantiomer.

Experimental Protocol: Asymmetric Synthesis of (S)-2-Amino-3,3-diphenylpropanoic Acid

  • Preparation of the Chiral Oxazolidinone Acyl Imide: 3,3-Diphenylpropanoic acid is coupled to a chiral oxazolidinone auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) using a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) or pivaloyl chloride.

  • Enolate Formation: The resulting N-acyloxazolidinone is treated with a strong base, such as sodium hexamethyldisilazide (NaHMDS) or lithium diisopropylamide (LDA), at low temperature (-78 °C) to generate the corresponding enolate.

  • Electrophilic Amination: The enolate is then reacted with an electrophilic aminating agent, such as di-tert-butyl azodicarboxylate (DBAD) or a similar reagent.

  • Hydrolysis: The chiral auxiliary is subsequently removed by hydrolysis under basic conditions (e.g., with lithium hydroxide) to yield the desired (S)-2-amino-3,3-diphenylpropanoic acid.

Figure 1: Asymmetric synthesis workflow for (S)-2-Amino-3,3-diphenylpropanoic acid.

Alternative Synthetic Approaches

While the chiral auxiliary method is highly effective for producing enantiomerically pure material, other synthetic strategies have also been employed. These include modifications of classical amino acid syntheses, such as the Strecker and Erlenmeyer azlactone syntheses, although achieving high stereoselectivity with these methods for this particular substrate can be challenging.

Applications in Drug Discovery and Peptide Science

The unique structural features of this compound have made it a valuable tool for medicinal chemists seeking to modulate the properties of peptides and small molecules.

A Building Block for Peptidomimetics

The primary application of this amino acid is in the synthesis of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. The bulky diphenylmethyl side chain can introduce conformational constraints into a peptide backbone, locking it into a specific bioactive conformation. This can lead to increased receptor binding affinity and selectivity.

Application Area Rationale for Use Example Therapeutic Target
Enzyme Inhibitors The lipophilic diphenylmethyl group can effectively occupy hydrophobic binding pockets in enzyme active sites.Thrombin[1][2]
Receptor Ligands The rigid structure can help to pre-organize the peptide into a conformation that is optimal for receptor binding.G-protein coupled receptors (GPCRs)
Antimicrobial Peptides The hydrophobic nature of the side chain can enhance the interaction of the peptide with bacterial cell membranes.Bacterial cell membranes
Enhancing Therapeutic Peptide Properties

The incorporation of this compound into therapeutic peptides can also improve their pharmacokinetic profiles. The steric hindrance provided by the geminal diphenyl groups can protect the adjacent peptide bonds from enzymatic degradation by proteases, thereby increasing the in vivo half-life of the peptide drug.

Future Outlook

This compound has firmly established its place in the toolbox of medicinal chemists and peptide scientists. As our understanding of the relationship between peptide conformation and biological activity continues to grow, the demand for unique, conformationally constrained amino acids like this one is likely to increase. Future research will likely focus on the development of new and more efficient synthetic routes, as well as the exploration of its use in novel therapeutic areas, including the development of stapled peptides and other constrained macrocyclic structures.

References

  • Cheng, L., Goodwin, C. A., Scully, M. F., Kakkar, V. V., & Claeson, G. (1992). Synthesis and biological activity of ketomethylene pseudopeptide analogs as thrombin inhibitors. Journal of Medicinal Chemistry, 35(18), 3364–3369.
  • Cheng, L., Goodwin, C. A., Scully, M. F., Kakkar, V. V., & Claeson, G. (1992). Synthesis and biological activity of ketomethylene pseudopeptide analogs as thrombin inhibitors. ACS Publications.

Sources

2-Amino-3,3-diphenylpropanoic acid enantiomers and stereochemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Enantiomers and Stereochemistry of 2-Amino-3,3-diphenylpropanoic Acid

This guide provides a comprehensive technical overview of this compound, with a specific focus on its stereochemistry, methods for enantiomeric separation and synthesis, and analytical techniques for stereochemical characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this chiral building block.

Introduction: The Critical Role of Chirality

In the realm of medicinal chemistry and drug development, the three-dimensional structure of a molecule is paramount. Chirality, or 'handedness', is a fundamental property of many bioactive molecules, where a molecule and its mirror image are non-superimposable. These mirror-image isomers, known as enantiomers, often exhibit profoundly different pharmacological and toxicological profiles.[1] This is because biological systems, such as enzymes and receptors, are themselves chiral and interact differently with each enantiomer.[1]

This compound is a non-proteinogenic amino acid that serves as a valuable chiral building block in the synthesis of peptides and other complex molecules. It possesses a single stereocenter at the alpha-carbon (C2), giving rise to two distinct enantiomers: (S)-2-amino-3,3-diphenylpropanoic acid and (R)-2-amino-3,3-diphenylpropanoic acid. The biological activity of compounds derived from this scaffold is often dependent on the specific stereoisomer used, making the ability to synthesize, separate, and analyze these enantiomers a critical skill.[2]

PART 1: The Stereochemistry of this compound

The stereochemistry of this compound is defined by the spatial arrangement of the four different substituents attached to the chiral C2 carbon:

  • An amino group (-NH₂)

  • A carboxylic acid group (-COOH)

  • A hydrogen atom (-H)

  • A diphenylmethyl group (-CH(Ph)₂)

The absolute configuration of each enantiomer is assigned as either (R) or (S) based on the Cahn-Ingold-Prelog (CIP) priority rules. For this molecule, the priority of the substituents is: -NH₂ > -COOH > -CH(Ph)₂ > -H.

G cluster_S (S)-Enantiomer cluster_R (R)-Enantiomer C2_S C NH2_S NH₂ C2_S->NH2_S COOH_S COOH C2_S->COOH_S H_S H C2_S->H_S CHPh2_S CH(Ph)₂ C2_S->CHPh2_S C2_R C NH2_R NH₂ C2_R->NH2_R COOH_R COOH C2_R->COOH_R H_R H C2_R->H_R CHPh2_R CH(Ph)₂ C2_R->CHPh2_R

Caption: Ball-and-stick models of (S) and (R)-2-amino-3,3-diphenylpropanoic acid.

PART 2: Strategies for Obtaining Enantiomerically Pure Forms

Achieving enantiopurity is a central challenge in synthetic chemistry. Two primary strategies are employed: the resolution of a racemic mixture and direct asymmetric synthesis.

Chiral Resolution of Racemic Mixtures

Most standard chemical syntheses are not stereoselective and produce a 50:50 mixture of both enantiomers, known as a racemate. Resolution is the process of separating these enantiomers.

This classical and robust technique relies on the principle that while enantiomers have identical physical properties, diastereomers do not. By reacting the racemic acid with a single enantiomer of a chiral base (the resolving agent), two diastereomeric salts are formed. These salts have different solubilities, allowing for their separation by fractional crystallization.

Experimental Protocol: Resolution via (S)-(-)-1-Phenylethylamine

  • Salt Formation: Dissolve one equivalent of racemic this compound in a suitable solvent (e.g., methanol or ethanol). Add 0.5 equivalents of a chiral resolving agent, such as (S)-(-)-1-phenylethylamine.[3] The choice of only 0.5 equivalents is causal; it ensures that only one diastereomeric salt preferentially crystallizes, leaving the other in the mother liquor.

  • Crystallization: Heat the solution to dissolve all solids, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The less soluble diastereomeric salt will precipitate out.

  • Isolation and Purification: Collect the crystals by filtration. The purity of the diastereomer can be enhanced by recrystallizing from the same solvent system. The progress of the resolution can be monitored by measuring the optical rotation of the salt.

  • Liberation of the Enantiomer: Treat the purified diastereomeric salt with a strong acid (e.g., HCl) to break the ionic bond. This protonates the carboxylic acid and liberates the free amino acid enantiomer, which can then be isolated. The chiral amine can be recovered from the aqueous layer by basification and extraction.

  • Isolation of the Second Enantiomer: The enantiomer remaining in the mother liquor from step 2 can be recovered by evaporation of the solvent, followed by the same acid treatment.

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Asymmetric Synthesis

Asymmetric synthesis aims to create a target molecule with a specific stereochemistry from the outset, avoiding the need for resolution. This is often a more efficient approach, especially on a large scale.

One common strategy involves temporarily attaching a chiral auxiliary to a prochiral substrate. The auxiliary directs a subsequent chemical reaction to occur stereoselectively, after which it is removed, yielding the enantiomerically enriched product. Evans' asymmetric alkylation using chiral oxazolidinones is a powerful example of this approach.[4]

Experimental Protocol: Asymmetric Synthesis via Chiral Glycine Enolate

  • Auxiliary Attachment: Couple a chiral auxiliary (e.g., an Evans oxazolidinone derived from an amino acid like D-phenylalanine) to glycine to form an N-acyl oxazolidinone.[4]

  • Enolate Formation: Treat the N-acyl oxazolidinone with a strong base like lithium diisopropylamide (LDA) or dibutylboron triflate at low temperature (-78 °C) to form a chiral boron enolate. The chiral auxiliary blocks one face of the enolate, ensuring that the subsequent reaction occurs on the other face.[4]

  • Stereoselective Alkylation: Introduce a suitable electrophile that will add the diphenylmethyl group. The steric hindrance from the auxiliary directs the electrophile to attack from the less hindered face, establishing the desired stereocenter.

  • Auxiliary Cleavage: Hydrolyze the N-acyl bond, typically under mild basic conditions (e.g., with lithium hydroperoxide), to cleave the chiral auxiliary and release the desired (S)- or (R)-2-amino-3,3-diphenylpropanoic acid. The auxiliary can often be recovered and reused.

Caption: General workflow for an auxiliary-controlled asymmetric synthesis.

PART 3: Stereochemical Analysis and Quality Control

Verifying the stereochemical purity of the final product is a non-negotiable step in drug development. The enantiomeric excess (ee), which quantifies the purity, must be determined with high accuracy.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating and quantifying enantiomers. The technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, causing them to travel through the column at different rates and thus elute at different times.

Experimental Protocol: Method Development for Chiral HPLC

  • Column Selection: The choice of CSP is critical and often empirical. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are highly versatile and a common first choice for separating amino acid derivatives.[5]

  • Mobile Phase Screening: Begin with a standard mobile phase, such as a mixture of hexane/isopropanol or methanol/acetonitrile, often with a small amount of an acidic or basic additive (e.g., 0.1% trifluoroacetic acid or diethylamine) to improve peak shape.[5]

  • Optimization: Adjust the ratio of the organic solvents and the concentration of the additive to optimize the resolution (Rs) between the enantiomeric peaks. A resolution of Rs > 1.5 is generally considered baseline separation.

  • Detection: Use a UV detector set to a wavelength where the analyte absorbs strongly (e.g., ~254 nm due to the phenyl rings).

  • Quantification: The enantiomeric excess (% ee) is calculated from the peak areas (A) of the two enantiomers: % ee = [ (A₁ - A₂) / (A₁ + A₂) ] * 100.

Data Presentation: Typical HPLC Parameters

ParameterTypical Value/ConditionRationale
Column Chiralpak IA, IB, or IC (amylose/cellulose)Broad applicability for resolving aromatic amino acids.
Mobile Phase Hexane:Isopropanol (90:10) + 0.1% TFABalances polarity for good retention and selectivity. TFA improves peak shape.
Flow Rate 1.0 mL/minStandard analytical flow rate for good efficiency.
Temperature 25 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nmPhenyl groups provide strong chromophores for sensitive detection.
Injection Vol. 10 µLStandard volume to avoid column overloading.
Other Analytical Methods
  • NMR Spectroscopy with Chiral Shift Reagents: In the presence of a chiral shift reagent, the NMR signals for corresponding protons in the two enantiomers will appear at different chemical shifts, allowing for their quantification.

  • Circular Dichroism (CD) Spectroscopy: Enantiomers exhibit mirror-image CD spectra. This technique is excellent for confirming the absolute configuration of a pure enantiomer by comparing its spectrum to a known standard.[3]

PART 4: Pharmacological Implications

The stereochemistry of this compound is not merely an academic detail; it is a critical determinant of biological function. When incorporated into a larger molecule, the orientation of the amino, carboxyl, and diphenylmethyl groups dictates how the molecule fits into its biological target.

One enantiomer may bind with high affinity to a receptor, leading to a desired therapeutic effect, while the other enantiomer (the "distomer") may be inactive, have a different pharmacological effect, or even be responsible for adverse side effects.[1] For instance, in the context of glutamate receptor ligands, the (S)-enantiomer often shows significantly higher agonist activity at AMPA receptors compared to the (R)-enantiomer.[3][6] Therefore, the use of a single, pure enantiomer (a "eutomer") is often essential for developing a safe and effective drug.[1]

Conclusion

A thorough understanding of the stereochemistry of this compound is indispensable for its effective use in research and drug development. The ability to control and confirm the stereochemical outcome of a synthesis through either chiral resolution or asymmetric methods is a core competency. Rigorous analytical characterization, primarily via chiral HPLC, ensures the enantiomeric purity required for producing safe and efficacious pharmaceutical agents. This guide provides the foundational knowledge and practical protocols necessary for scientists to confidently work with this important chiral building block.

References

  • US5346828A - Stereoisomeric enrichment of 2-amino-3-hydroxy-3-phenylpropionic acids using d-threonine aldolase - Google Patents. Google Patents.
  • EP0837843B1 - Method for preparing enantiomeric forms of amino alkylaminophenyl propanoic acid - Google Patents. Google Patents.
  • Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino - PubMed Central. National Center for Biotechnology Information.
  • 2-Amino-3-(3-hydroxy-1,2,5-thiadiazol-4-yl)propionic acid: resolution, absolute stereochemistry and enantiopharmacology at glutamate receptors - PubMed. National Center for Biotechnology Information.
  • Asymmetric synthesis of syn-(2R,3S)-and anti-(2S,3S)-ethyl diamino-3-phenylpropanoates from N-(benzylidene)-p-toluenesulfinamide and glycine enolates - PubMed. National Center for Biotechnology Information.
  • Preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid (threo-beta-phenylserine) via optical resolution - PubMed. National Center for Biotechnology Information.
  • Asymmetric synthesis of β2-amino acids: 2-substituted-3-aminopropanoic acids from N-acryloyl SuperQuat derivatives - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry.
  • Pharmacological importance of stereochemical resolution of enantiomeric drugs - PubMed. National Center for Biotechnology Information.
  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Asymmetric Synthesis of Drugs and Natural Products. CRC Press.
  • Enantioselective resolution of two model amino acids using inherently chiral oligomer films with uncorrelated molecular structures - Chemical Communications (RSC Publishing). Royal Society of Chemistry.
  • Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination - PMC - NIH. National Center for Biotechnology Information.
  • Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors - PubMed Central. National Center for Biotechnology Information.
  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PubMed. National Center for Biotechnology Information.
  • Excitatory amino acid receptor ligands: resolution, absolute stereochemistry, and enantiopharmacology of 2-amino-3-(4-butyl-3-hydroxyisoxazol-5-yl)propionic acid - PubMed. National Center for Biotechnology Information.

Sources

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 2-Amino-3,3-diphenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction and Current State of Knowledge

2-Amino-3,3-diphenylpropanoic acid is an intriguing synthetic amino acid. Structurally, it is an alanine derivative distinguished by the presence of two phenyl groups at the beta-carbon position.[1] This bulky, lipophilic substitution creates a unique three-dimensional structure that differentiates it significantly from endogenous amino acids.

A thorough review of current scientific literature reveals that while this compound is utilized as a chemical intermediate or building block in the synthesis of pharmaceuticals, particularly for analgesics, anti-inflammatory agents, and compounds targeting neurological disorders, its intrinsic pharmacological activity and mechanism of action are not well-documented.[2] This presents a significant knowledge gap but also an opportunity for novel discovery.

Given its amino acid backbone and bulky diphenyl structure, a primary hypothesis is that this compound may act as a modulator of ionotropic glutamate receptors, such as the N-Methyl-D-aspartate (NMDA) receptor.[3][4] These receptors are central to synaptic plasticity and neuronal function and are common targets for structurally similar molecules.[5] The diphenyl moiety could sterically hinder ligand binding or receptor conformational changes, suggesting a potential role as a receptor antagonist.

This guide will therefore focus on a systematic approach to test this primary hypothesis and explore other potential mechanisms.

The Primary Hypothesis: Antagonism at the NMDA Receptor

The NMDA receptor is a heterotetrameric ligand-gated ion channel that requires the binding of both glutamate and a co-agonist (glycine or D-serine) to open its ion channel. Its overactivation is implicated in excitotoxicity, a key pathological process in stroke and neurodegenerative diseases, making its antagonists valuable therapeutic candidates.[4]

We hypothesize that the bulky diphenyl group of this compound prevents the normal conformational changes required for channel activation, thereby acting as an antagonist. This antagonism could occur at several sites:

  • Competitive Antagonism: Directly competing with glutamate at the GluN2 subunit binding site.

  • Glycine Site Antagonism: Blocking the co-agonist binding site on the GluN1 subunit.

  • Non-competitive (Allosteric) Antagonism: Binding to a site distinct from the agonist sites to modulate receptor function.

The following experimental plan is designed to systematically test these possibilities.


A Phased Experimental Workflow for Mechanism of Action Elucidation

This section details a logical, multi-phase workflow designed to systematically investigate the mechanism of action of this compound.

G P1_A Radioligand Binding Assays (NMDA Receptor Subunits) P1_B Broad Panel CNS Receptor Screen P1_A->P1_B P2_A Xenopus Oocyte Electrophysiology (Two-Electrode Voltage Clamp) P1_A->P2_A If binding is confirmed P1_B->P2_A If alternative target is identified P2_B Mammalian Cell Electrophysiology (Patch-Clamp on HEK293 or Neurons) P2_A->P2_B P3_A Neuronal Excitotoxicity Assays (e.g., Glutamate Challenge) P2_B->P3_A If functional antagonism is confirmed P3_B Animal Models of Neurological Disease (e.g., Ischemia, Pain) P3_A->P3_B

Caption: A logical workflow for elucidating the mechanism of action.


Phase 1: Target Binding Assessment

The foundational step is to determine if the compound physically interacts with our hypothesized target. Radioligand binding assays are the gold standard for this purpose due to their sensitivity and specificity.

Protocol 1: Competitive Radioligand Binding Assay for NMDA Receptor

  • Objective: To determine if this compound displaces known ligands from the glutamate or glycine binding sites of the NMDA receptor.

  • Materials:

    • Rat cortical membranes (source of NMDA receptors).

    • For Glutamate Site: [³H]CGP 39653 (a high-affinity competitive antagonist radioligand).

    • For Glycine Site: [³H]glycine or [³H]DCKA (a high-affinity glycine site antagonist radioligand).[6]

    • Test Compound: this compound, dissolved in appropriate buffer (e.g., 50 mM Tris-HCl).

    • Non-specific binding controls: Unlabeled L-glutamate (1 mM) or D-serine (1 mM).

    • Scintillation vials and cocktail.

    • Glass fiber filters and a cell harvester.

  • Methodology:

    • Prepare serial dilutions of this compound (e.g., from 1 nM to 1 mM).

    • In a 96-well plate, incubate rat cortical membranes with a fixed concentration of the chosen radioligand (e.g., 5 nM [³H]CGP 39653) and varying concentrations of the test compound.

    • Incubate for 60 minutes at 4°C to reach equilibrium.

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.

    • Measure the radioactivity trapped on the filters using liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Interpretation Table:

Assay TargetRadioligandHypothetical Ki of Test CompoundInterpretation
Glutamate Site[³H]CGP 39653> 100 µMNo significant affinity for the glutamate site.
Glutamate Site[³H]CGP 39653< 10 µMSignificant affinity; potential competitive antagonist.
Glycine Site[³H]DCKA> 100 µMNo significant affinity for the glycine site.
Glycine Site[³H]DCKA< 10 µMSignificant affinity; potential glycine site antagonist.
Phase 2: Functional Characterization via Electrophysiology

If binding is confirmed, the next critical step is to determine the functional consequence of this binding. Does it inhibit or activate the receptor? Electrophysiology provides a direct measure of ion channel function.

Protocol 2: Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

  • Objective: To assess the functional effect of this compound on NMDA receptor currents.

  • Materials:

    • Xenopus laevis oocytes.

    • cRNA for NMDA receptor subunits (e.g., GluN1 and GluN2A).

    • Microinjection apparatus.

    • TEVC setup with perfusion system.

    • Agonists: L-glutamate and glycine.

    • Test Compound: this compound.

  • Methodology:

    • Inject oocytes with cRNA encoding for GluN1/GluN2A subunits and incubate for 2-4 days to allow for receptor expression.

    • Clamp the oocyte membrane potential at -70 mV.

    • Perfuse the oocyte with a solution containing agonists (e.g., 100 µM glutamate + 10 µM glycine) to elicit an inward current (I_NMDA).

    • Antagonist Test: Co-apply the agonists with increasing concentrations of this compound and measure the inhibition of I_NMDA.

    • Agonist Test: Apply this compound alone to determine if it elicits any current.

  • Data Analysis:

    • For the antagonist test, normalize the current in the presence of the test compound to the control agonist-evoked current.

    • Plot the normalized current against the log concentration of the test compound to generate a concentration-response curve and determine the IC₅₀.

G cluster_0 Hypothesized NMDA Receptor Antagonism Receptor NMDA Receptor (GluN1/GluN2) IonChannel Ion Channel Closed Receptor->IonChannel prevents opening Glutamate Glutamate Glutamate->Receptor binds GluN2 Glycine Glycine Glycine->Receptor binds GluN1 Compound 2-Amino-3,3- diphenylpropanoic acid Compound->Receptor binds & blocks (Hypothesis) No_Signal Excitotoxicity Blocked IonChannel->No_Signal leads to

Caption: Hypothesized mechanism at the NMDA receptor.

Phase 3: Cellular and In Vivo Validation

If functional antagonism is confirmed, the final phase is to determine if this molecular action translates into a physiologically relevant effect, such as neuroprotection.

Protocol 3: In Vitro Neuroprotection Assay

  • Objective: To determine if this compound can protect cultured neurons from excitotoxic cell death.

  • Materials:

    • Primary cortical neuron cultures.

    • Glutamate or NMDA.

    • Test Compound: this compound.

    • Cell viability assay kit (e.g., LDH release or MTT assay).

  • Methodology:

    • Plate primary neurons and allow them to mature.

    • Pre-treat neurons with varying concentrations of this compound for 30 minutes.

    • Induce excitotoxicity by exposing the neurons to a high concentration of glutamate (e.g., 100 µM) for 15-30 minutes.

    • Wash out the glutamate and incubate the cells for 24 hours.

    • Measure cell death using an LDH assay (measuring lactate dehydrogenase release from damaged cells) or cell viability using an MTT assay.

  • Data Analysis:

    • Calculate the percentage of neuroprotection afforded by the test compound compared to the glutamate-only control.

    • Determine the EC₅₀ for neuroprotection. A positive result here would strongly link the molecular mechanism (NMDA receptor antagonism) to a relevant cellular function.

Conclusion and Future Directions

The mechanism of action of this compound is currently an open question. Its chemical structure strongly suggests potential activity as a modulator of excitatory amino acid receptors, with the NMDA receptor being a prime candidate. The experimental workflow detailed in this guide provides a rigorous, step-by-step strategy for any research team to systematically test this hypothesis. By progressing from binding assays to functional electrophysiology and finally to cell-based neuroprotection studies, researchers can build a comprehensive and defensible profile of the compound's activity. Successful elucidation of this mechanism could uncover a novel pharmacological tool or a lead compound for the development of therapeutics for a range of neurological disorders.

References

  • DrugBank. (n.d.). (S)-2-amino-3-phenylpropanoate.
  • Wikipedia. (2023). NMDA receptor antagonist.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2023). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. Pharmaceuticals, 16(7), 1015.
  • Grigoryan, S. S., Zhamharyan, A. G., Saghyan, A. S., Chitchiyan, A. A., Balyan, L. S., Poghosyan, A. S., ... & Balasanyan, M. G. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 53(7), 620-623.
  • Zhu, S., & Paoletti, P. (2015). Mechanism of NMDA receptor inhibition and activation. Cell, 161(5), 1164-1176.
  • Patsnap. (2024). What are NMDA receptor antagonists and how do they work?
  • Blue Ridge Poison Center. (2022). Novel NMDA Receptor Antagonists. University of Virginia School of Medicine.
  • Ayyadurai, G. K., Jayaprakash, R., Shajahan, A., & Rathika, S. (2022). Studies on 2-((2, 4-dihydroxybenzylidene) amino)-3-phenylpropanoic acid include antimicrobial, antidiabetic, antioxidant, anticancer, hemolysis, and theoretical QSAR. Polycyclic Aromatic Compounds, 1-15.
  • Hansen, K. B., Yi, F., Perszyk, R. E., Menniti, F. S., & Traynelis, S. F. (2022). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Molecular Neuroscience, 15, 1008233.
  • PubChem. (n.d.). 2-Amino-3-phenylpropanoic acid;2-amino-3-sulfanylpropanoic acid. National Center for Biotechnology Information.
  • Kruk, B., & Kruk, P. (2021). Advances in D-Amino Acids in Neurological Research. International Journal of Molecular Sciences, 22(16), 8887.
  • Sacaan, A. I., & Johnson, K. M. (1994). On the true affinity of glycine for its binding site at the NMDA receptor complex. Journal of Neurochemistry, 62(1), 176-182.
  • Yılmaz, S., & Can, Ö. D. (2023). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. Molecules, 28(18), 6520.

Sources

A Technical Guide to the Metabolic Investigation of 2-Amino-3,3-diphenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: Charting the Metabolic Unknown

2-Amino-3,3-diphenylpropanoic acid is a non-proteinogenic amino acid (NPAA), a class of molecules with significant potential in pharmacology and bioengineering due to their ability to confer unique properties to peptides and other bioactive molecules.[1][2] As an analogue of the proteinogenic amino acid L-alanine, its structure, featuring two phenyl rings attached to the β-carbon, presents a unique subject for metabolic investigation.[3] Despite the growing interest in NPAAs, the specific metabolic pathway of this compound is not extensively documented in public literature.

This guide serves as a technical framework for researchers and drug development professionals to approach the metabolic characterization of this and similar novel chemical entities. We will first establish the context of NPAAs and then, based on established biochemical principles, propose predictive metabolic pathways.[4][5] The core of this document is a detailed, field-proven experimental workflow for an in vitro metabolic stability assessment using liver microsomes. This protocol is designed not just as a series of steps, but as a self-validating system, explaining the causality behind each experimental choice to ensure scientific rigor and trustworthiness.

Predicted Metabolic Pathways: A Hypothesis-Driven Approach

In the absence of direct metabolic data for this compound, we can formulate a hypothesis based on the known metabolism of structurally related compounds, particularly the aromatic amino acid L-phenylalanine.[6][7] The metabolic fate of a xenobiotic compound is typically governed by Phase I (functionalization) and Phase II (conjugation) reactions, designed to increase polarity and facilitate excretion.

Phase I Metabolism: Functionalization Reactions

Phase I reactions introduce or expose functional groups. For this compound, the primary sites for such reactions are the two phenyl rings and the amino group.

  • Aromatic Hydroxylation: The most probable Phase I reaction is the hydroxylation of one or both phenyl rings. This reaction is primarily catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes in the liver.[7] Hydroxylation could occur at the para, meta, or ortho positions, with the para position often being sterically and electronically favored.

  • Oxidative Deamination: The alpha-amino group is a substrate for oxidative deamination, a common step in amino acid catabolism that converts the amino acid into its corresponding α-keto acid.[8] This would transform the parent molecule into 3,3-diphenyl-2-oxopropanoic acid.

Phase II Metabolism: Conjugation for Excretion

Phase II reactions involve the conjugation of the parent molecule or its Phase I metabolites with endogenous polar molecules, rendering them more water-soluble and readily excretable.

  • Glucuronidation or Sulfation: If aromatic hydroxylation occurs, the newly formed hydroxyl groups are prime candidates for conjugation with glucuronic acid (via UDP-glucuronosyltransferases, UGTs) or sulfate (via sulfotransferases, SULTs).

  • N-Acetylation: The primary amino group could potentially undergo acetylation by N-acetyltransferases (NATs), a common pathway for primary amines.

The following diagram illustrates these predicted metabolic transformations.

Predicted Metabolic Pathway Parent This compound Metabolite1 Hydroxylated Metabolite (p-hydroxy-phenyl) Parent->Metabolite1 Phase I: Aromatic Hydroxylation (Cytochrome P450) Metabolite2 Keto Acid Metabolite Parent->Metabolite2:w Phase I: Oxidative Deamination Metabolite3 Conjugated Metabolite (Glucuronide or Sulfate) Metabolite1->Metabolite3 Phase II: Conjugation (UGTs, SULTs)

Caption: Predicted Phase I and Phase II metabolic pathways for this compound.

Core Experimental Workflow: In Vitro Metabolic Stability Assessment

To move from prediction to data, the foundational experiment is the determination of metabolic stability. This workflow provides a robust method for quantifying the rate of metabolism of a test compound in a controlled in vitro environment.

Scientific Rationale and Objective

The primary objective is to determine the intrinsic clearance (Cl_int) of this compound. Intrinsic clearance is a measure of the inherent ability of the liver to metabolize a drug, independent of blood flow. This is achieved by incubating the compound with human liver microsomes (HLM), which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes, particularly CYPs. The disappearance of the parent compound over time is monitored by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Trustworthiness through Self-Validation: This protocol incorporates positive controls (compounds with known metabolic rates, e.g., Verapamil for high clearance, Warfarin for low clearance) and negative controls (incubations without the essential cofactor NADPH) to validate the activity of the microsomal batch and ensure that the observed compound depletion is enzyme-mediated.

Materials and Reagents
Reagent/MaterialSpecificationPurpose
Test CompoundThis compound, >98% purityThe substrate for the assay.
Human Liver MicrosomesPooled, from at least 10 donorsTo represent an average patient population.
NADPH Regenerating SystemSolution A (NADP+, G6P), Solution B (G6PD)To provide a sustained source of the essential cofactor NADPH for CYP activity.
Phosphate Buffer0.1 M, pH 7.4To maintain physiological pH for optimal enzyme activity.
Acetonitrile (ACN)LC-MS Grade, with 0.1% Formic AcidTo precipitate proteins and stop the reaction.
Internal Standard (IS)e.g., Labetalol, TolbutamideTo control for variations in sample processing and instrument response.
Control CompoundsVerapamil, WarfarinTo validate assay performance.
Detailed Experimental Protocol

Step 1: Preparation of Solutions

  • Test Compound Stock (10 mM): Prepare a 10 mM stock solution of this compound in DMSO.

  • Working Solution (100 µM): Dilute the stock solution to 100 µM in 50:50 Acetonitrile:Water. This intermediate dilution minimizes the final DMSO concentration in the incubation.

  • Microsomal Suspension: On ice, dilute the HLM stock to a final concentration of 1 mg/mL in 0.1 M Phosphate Buffer.

  • NADPH Solution: Prepare the NADPH regenerating system according to the manufacturer's instructions.

Step 2: Incubation Procedure

  • Pre-incubation: In a 96-well plate, add 188 µL of the microsomal suspension to each well. Pre-incubate the plate at 37°C for 10 minutes to bring the system to temperature.

  • Initiation (T=0): Add 2 µL of the 100 µM test compound working solution to each well to achieve a final substrate concentration of 1 µM. Mix gently. Immediately remove a 25 µL aliquot from the T=0 wells and add it to a quenching plate containing 100 µL of ice-cold Acetonitrile with Internal Standard.

  • Reaction: Add 10 µL of the prepared NADPH solution to the remaining wells to start the enzymatic reaction. The negative control wells receive 10 µL of buffer instead of NADPH.

  • Time Points: Incubate the plate at 37°C with gentle shaking. At subsequent time points (e.g., 5, 15, 30, 45, 60 minutes), remove 25 µL aliquots from the appropriate wells and quench them in the corresponding wells of the quenching plate.

Step 3: Sample Processing and Analysis

  • Protein Precipitation: Once all time points are collected, seal and vortex the quenching plate for 5 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the plate at 4000 rpm for 15 minutes at 4°C to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new 96-well plate and analyze using a validated LC-MS/MS method to quantify the peak area ratio of the test compound relative to the internal standard.

Data Analysis
  • Calculate % Remaining: Determine the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • % Remaining = (Peak Area Ratio_t / Peak Area Ratio_t=0) * 100

  • Determine Half-Life (t½): Plot the natural logarithm (ln) of the % Remaining versus time. The slope of the linear regression of this plot is the rate constant, k.

    • Slope (k) = (ln(C1) - ln(C2)) / (t2 - t1)

    • Half-Life (t½) = 0.693 / k

  • Calculate Intrinsic Clearance (Cl_int):

    • Cl_int (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / mg microsomal protein)

Experimental Workflow Visualization

Metabolic Stability Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis A Prepare Reagents (Compound, HLM, NADPH) B Pre-incubate HLM at 37°C A->B C Add Compound (1 µM) B->C D Initiate with NADPH C->D E Incubate & Collect Time Points (0, 5, 15, 30, 60 min) D->E F Quench Reaction (Ice-cold ACN + IS) E->F For each time point G Protein Precipitation & Centrifugation F->G H LC-MS/MS Analysis G->H I Data Processing (Calculate t½, Clint) H->I

Caption: Step-by-step workflow for the in vitro metabolic stability assay.

Conclusion and Future Perspectives

While the precise metabolic pathway of this compound remains to be fully elucidated, this guide provides a scientifically grounded framework for its investigation. We have outlined a set of predicted metabolic transformations based on fundamental biochemical principles and provided a comprehensive, actionable protocol for determining its metabolic stability in vitro. The successful execution of this workflow will yield crucial data on the compound's intrinsic clearance, which is a critical parameter in early drug discovery for predicting hepatic clearance in vivo.

Future work should focus on metabolite identification . The samples generated from the stability assay can be analyzed using high-resolution mass spectrometry to identify the masses of potential metabolites, which can then be compared against the predicted structures (e.g., hydroxylated or deaminated products) to confirm the metabolic pathways proposed in this guide.

References

  • ACS Publications. (2020). Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay. Analytical Chemistry.
  • Frontiers in Bioengineering and Biotechnology. (2024). Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli.
  • Wikipedia. Non-proteinogenic amino acids.
  • MedChemExpress. (S)-2-Amino-3,3-diphenylpropanoic acid.
  • PubMed Central (PMC). (2023). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics.
  • Natural Product Communications. (2008). Non-Protein Amino Acids: A Review of the Biosynthesis and Taxonomic Significance.
  • PubMed Central (PMC). Amino Acid Metabolism.
  • Frontiers in Microbiology. (2018). A Three-Ring Circus: Metabolism of the Three Proteogenic Aromatic Amino Acids and Their Role in the Health of Plants and Animals.
  • YouTube. (2016). Metabolism of phenylalanine and tyrosine.

Sources

The Pharmacological Versatility of 2-Amino-3,3-diphenylpropanoic Acid: A Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3,3-diphenylpropanoic acid, a non-proteinogenic amino acid, has emerged as a valuable scaffold in medicinal chemistry. Its unique structural features, including a chiral center and two phenyl rings, provide a foundation for the synthesis of a diverse range of pharmacologically active molecules. While the intrinsic biological activity of this compound itself is not extensively documented, its true potential lies in its role as a key building block for developing novel therapeutics across various disease areas. This guide provides a comprehensive overview of the pharmacological profiles of derivatives synthesized from this versatile scaffold, offering insights into its application in drug discovery and development.

Core Chemical Attributes and Synthetic Utility

This compound is an alanine derivative characterized by the presence of two phenyl groups attached to the beta-carbon. This diphenyl substitution imparts significant steric bulk and lipophilicity, which can be strategically exploited in drug design to influence receptor binding, membrane permeability, and metabolic stability of the final compounds. The presence of both an amino group and a carboxylic acid group provides two reactive handles for a variety of chemical modifications, making it an ideal starting material for combinatorial library synthesis and lead optimization.

The synthesis of derivatives from this compound typically involves standard peptide coupling reactions, derivatization of the amino or carboxyl groups, or more complex multi-step synthetic sequences. Its utility as a synthetic intermediate is highlighted by its application in the preparation of peptidomimetics, heterocyclic compounds, and other complex molecular architectures.

Pharmacological Profiles of this compound Derivatives

The structural framework of this compound has been successfully utilized to generate compounds with a broad spectrum of pharmacological activities. The following sections detail the key therapeutic areas where derivatives of this scaffold have shown significant promise.

Anti-inflammatory and Analgesic Properties

A significant area of investigation for derivatives of substituted phenylpropanoic acids has been in the development of novel anti-inflammatory and analgesic agents. These compounds often target key enzymes and pathways involved in the inflammatory cascade.

One notable example is S(-)-2-amino-2-methyl-3-phenylpropanoic acid , a structurally related compound, which has demonstrated both anti-inflammatory and antinociceptive activities.[1][2] Studies have shown its ability to inhibit xylene-induced ear edema in animal models, a common assay for screening anti-inflammatory drugs.[1] The antinociceptive effects were observed in the tail-flick test, indicating its potential for pain management.[1] Furthermore, investigations into its ulcerogenic properties suggest a more favorable gastrointestinal safety profile compared to some traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1][2]

The proposed mechanism for the anti-inflammatory action of such arylpropionic acid derivatives often involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins.[3]

This protocol is a standard in vivo method to evaluate the anti-inflammatory activity of a test compound.

  • Animal Model: Male Wistar rats (150-200g) are typically used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Grouping: Animals are randomly divided into control and treatment groups.

  • Compound Administration: The test compound (e.g., a derivative of this compound) is administered intraperitoneally or orally at various doses. The control group receives the vehicle.

  • Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

G cluster_protocol Carrageenan-Induced Paw Edema Protocol start Start acclimatize Acclimatize Rats start->acclimatize group Group Animals acclimatize->group administer Administer Compound/Vehicle group->administer induce Induce Edema (Carrageenan) administer->induce measure Measure Paw Volume induce->measure analyze Analyze Data (% Inhibition) measure->analyze Calculate % Inhibition end End analyze->end

Experimental workflow for assessing anti-inflammatory activity.
Neurological Applications: Targeting NMDA Receptors

Derivatives of 2-aminopropanoic acid have been explored as ligands for the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory. The NMDA receptor has a distinct glycine binding site, which must be occupied for the receptor to be activated by glutamate.

Research into (R)-2-amino-3-triazolpropanoic acid derivatives has shown that this class of compounds can act as agonists at the NMDA receptor glycine site.[4][5] By modifying the triazole moiety, it is possible to achieve subtype-specific activity, with some compounds showing preference for GluN1/2C and GluN1/2D subtypes over GluN1/2A-B subtypes.[4] This subtype selectivity is crucial for developing therapeutics for neurological disorders with fewer side effects. The triazole ring in these derivatives acts as a bioisostere for an amide bond, demonstrating a valuable strategy in medicinal chemistry design.[4]

The activation of the NMDA receptor is a critical event in excitatory neurotransmission.

G cluster_pathway NMDA Receptor Signaling Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Glycine_Agonist Glycine Site Agonist (e.g., 2-amino-3-triazolpropanoic acid derivative) Glycine_Agonist->NMDA_R Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Channel Opening Downstream Downstream Signaling (e.g., CaMKII, CREB activation) Ca_Influx->Downstream Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Downstream->Synaptic_Plasticity

Simplified NMDA receptor signaling pathway.
Metabolic Disorders: GPR40 Agonism for Type 2 Diabetes

The G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), is a promising target for the treatment of type 2 diabetes. Agonists of this receptor enhance glucose-stimulated insulin secretion from pancreatic β-cells. Phenylpropanoic acid derivatives have been identified as potent GPR40 agonists.[6]

Through structural modifications of a phenylpropanoic acid lead compound, researchers have developed derivatives with improved potency, reduced cytotoxicity, and favorable pharmacokinetic profiles.[6] One such derivative, 3-{2-fluoro-4-[({4'-[(4-hydroxy-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methoxy]-2',6'-dimethylbiphenyl-3-yl}methyl)amino]phenyl}propanoic acid , demonstrated a significant glucose-lowering effect in an oral glucose tolerance test in rats.[6] This highlights the potential of the this compound scaffold in developing novel anti-diabetic agents.

Antimicrobial, Antioxidant, and Anticancer Activities

The versatility of the phenylpropanoic acid scaffold extends to the development of agents with antimicrobial, antioxidant, and anticancer properties. For instance, a Schiff base derivative, 2-((2,4-dihydroxybenzylidene)amino)-3-phenylpropanoic acid , has been synthesized and shown to possess a range of biological activities.[7]

This compound exhibited inhibitory activity against various microbes, including K. pneumoniae, Staphylococcus aureus, and Candida albicans.[7] It also demonstrated antioxidant properties in a DPPH free radical scavenging assay and anticancer activity against HeLa cells.[7][8] These findings suggest that derivatization of the amino group of phenylpropanoic acids can lead to multifunctional compounds with therapeutic potential in infectious diseases and oncology.

Quantitative Data Summary

The following table summarizes the reported biological activities of various derivatives related to the this compound scaffold.

Compound ClassSpecific ExamplePharmacological Target/ActivityQuantitative DataReference
Amino-methyl-phenylpropanoic AcidS(-)-2-amino-2-methyl-3-phenylpropanoic acidAnti-inflammatory~31.1% inhibition of xylene-induced ear edema at 10 mg/kg[1]
Amino-methyl-phenylpropanoic AcidS(-)-2-amino-2-methyl-3-phenylpropanoic acidAntinociceptive~36.78% increase in tail-flick latency at 10 mg/kg[1]
Schiff Base Derivative2-((2,4-dihydroxybenzylidene)amino)-3-phenylpropanoic acidAntimicrobial (MIC)35-45 ppm[7]
Schiff Base Derivative2-((2,4-dihydroxybenzylidene)amino)-3-phenylpropanoic acidAntioxidant/Anticancer (IC50)138-265 µg/mL[7]

Conclusion

This compound serves as a highly valuable and versatile scaffold in modern drug discovery. While its intrinsic pharmacological profile is not the primary focus, its utility as a synthetic precursor is undeniable. The derivatives stemming from this core structure have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, analgesic, neurological, antidiabetic, antimicrobial, and anticancer effects. The ability to readily modify its structure allows for the fine-tuning of pharmacological properties, leading to the development of compounds with enhanced potency, selectivity, and safety profiles. For researchers and drug development professionals, this compound represents a promising starting point for the design and synthesis of next-generation therapeutics.

References

  • Zavialova, E. A., et al. (2019).
  • Zhamharyan, A. G., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid.
  • Ayyadurai, G. K., et al. (2022). Studies on 2-((2, 4-dihydroxybenzylidene) amino)-3-phenylpropanoic acid include antimicrobial, antidiabetic, antioxidant, anticancer, hemolysis, and theoretical QSAR. Taylor & Francis Online. [Link]
  • Ayyadurai, G. K., et al. (2022). Studies on 2-((2, 4-dihydroxybenzylidene) amino)-3-phenylpropanoic acid include antimicrobial, antidiabetic, antioxidant, anticancer, hemolysis, and theoretical QSAR | Request PDF.
  • Zhamharyan, A. G., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid.
  • Zhang, F., et al. (2022). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Chemistry. [Link]
  • Entrena, A., et al. (2024). The proof of concept of 2-{3-[N-(1-benzylpiperidin-4-yl)propyl]amino}-6-[N-methyl-N-(prop-2-yn-1-yl)
  • PubChem. 2-Amino-3-phenylpropanoic acid;2-amino-3-sulfanylpropanoic acid. [Link]
  • PubChem. CID 158720422. [Link]
  • Cardile, V., et al. (2002). Enantiopure 3-(arylmethylidene)
  • Mikami, S., et al. (2012). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. PubMed. [Link]
  • Google Patents. US5346828A - Stereoisomeric enrichment of 2-amino-3-hydroxy-3-phenylpropionic acids using d-threonine aldolase.
  • Zhang, F., et al. (2022). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. PubMed Central. [Link]
  • PubChem. (2R)-2-amino-3-phenylpropanoic acid;methane. [Link]
  • Hernandez-Nuno, A., et al. (2023). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. MDPI. [Link]
  • Khan, A., et al. (2023). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)
  • Ross, T. M., et al. (2000). Alpha(2) adrenoceptor agonists as potential analgesic agents. 2. Discovery of 4-(4-imidazo)-1,3-dimethyl-6,7-dihydro-thianaphthene as a high-affinity ligand for the alpha(2D) adrenergic receptor. PubMed. [Link]
  • PubChem. 2-[[(2S)-2-(deuterioamino)-3-phenylpropanoyl]amino]-3-phenylpropanoic acid. [Link]

Sources

2-Amino-3,3-diphenylpropanoic acid receptor binding affinity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Investigating the Receptor Binding Affinity of 2-Amino-3,3-diphenylpropanoic Acid

Abstract

This technical guide provides a comprehensive framework for the characterization of the receptor binding affinity of this compound. Given the structural motifs of this compound, which suggest a potential interaction with excitatory amino acid receptors, this document focuses on the N-methyl-D-aspartate (NMDA) receptor as a primary hypothetical target. We will delve into the structural and functional intricacies of the NMDA receptor, present a detailed protocol for determining binding affinity using a competitive radioligand binding assay, and illustrate the associated signaling pathways. This guide is intended for researchers, scientists, and drug development professionals engaged in the pharmacological evaluation of novel chemical entities.

Introduction: The Case for Investigating this compound at the NMDA Receptor

This compound is a derivative of alanine characterized by the presence of two phenyl groups on the beta-carbon[1][2]. While specific pharmacological data for this compound is not extensively documented in publicly available literature, its structure, featuring a chiral amino acid core and bulky hydrophobic diphenyl groups, bears resemblance to known modulators of ionotropic glutamate receptors. In particular, the NMDA receptor possesses multiple binding sites that can accommodate ligands with such structural features. Therefore, a logical first step in characterizing the pharmacology of this compound is to assess its binding affinity for the NMDA receptor.

The NMDA receptor is a ligand-gated ion channel that plays a pivotal role in excitatory neurotransmission in the central nervous system[3]. Its involvement in synaptic plasticity, learning, and memory makes it a critical target in neuroscience research and drug development[3][4]. Consequently, the identification of novel ligands that modulate NMDA receptor activity is of significant therapeutic interest.

This guide will provide the foundational knowledge and a practical, step-by-step methodology to investigate the interaction of this compound with the NMDA receptor, thereby enabling researchers to elucidate its potential as a novel neuromodulatory agent.

The NMDA Receptor: A Complex Molecular Machine

Structure and Subunits

NMDA receptors are heterotetrameric protein complexes typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits[4][5][6]. The specific combination of GluN2 subunits (A, B, C, or D) dictates the pharmacological and biophysical properties of the receptor complex, leading to a diversity of NMDA receptor subtypes throughout the brain[7][8]. Each subunit possesses a modular design consisting of an extracellular amino-terminal domain (ATD), a ligand-binding domain (LBD), a transmembrane domain (TMD) that forms the ion channel, and an intracellular carboxy-terminal domain (CTD)[3][5][6].

Function and Activation

The activation of the NMDA receptor is a unique process that requires the simultaneous binding of two co-agonists: glutamate to the GluN2 subunit and glycine (or D-serine) to the GluN1 subunit[3][6][9]. Furthermore, at resting membrane potentials, the channel is blocked by magnesium ions (Mg²⁺). This voltage-dependent Mg²⁺ block is only relieved upon depolarization of the postsynaptic membrane, typically initiated by the activation of nearby AMPA receptors[6]. Once opened, the NMDA receptor channel is highly permeable to calcium ions (Ca²⁺), which act as a critical second messenger to trigger downstream signaling cascades[3][6].

Signaling Pathways

The influx of Ca²⁺ through the NMDA receptor activates a multitude of intracellular signaling pathways that are fundamental to synaptic plasticity. One of the most well-characterized pathways involves the activation of calcium/calmodulin-dependent protein kinase II (CaMKII), which plays a crucial role in the induction of long-term potentiation (LTP), a cellular correlate of learning and memory[4].

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR Binds to GluN2 Glycine Glycine / D-Serine Glycine->NMDAR Binds to GluN1 Ca2_ion Ca²⁺ NMDAR->Ca2_ion Channel Opening (Depolarization + Co-agonist binding) Calmodulin Calmodulin Ca2_ion->Calmodulin Binds to CaMKII CaMKII Calmodulin->CaMKII Activates LTP Long-Term Potentiation (Synaptic Strengthening) CaMKII->LTP Phosphorylates substrates leading to Radioligand_Assay_Workflow start Start prep Membrane Preparation (Homogenization & Centrifugation) start->prep setup Assay Plate Setup (Buffer, Radioligand, Competitor, Membranes) prep->setup incubation Incubation (e.g., 60 min at 30°C) setup->incubation filtration Rapid Filtration (Separate bound from free ligand) incubation->filtration counting Scintillation Counting (Quantify bound radioactivity) filtration->counting analysis Data Analysis (Calculate IC₅₀ and Ki) counting->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Data Analysis and Interpretation

Calculating Binding Parameters

The raw data from the scintillation counter (counts per minute, CPM) is used to calculate the percentage of specific binding at each concentration of this compound.

  • Specific Binding = Total Binding - Non-specific Binding.

The data is then plotted with the log of the competitor concentration on the x-axis and the percentage of specific binding on the y-axis. This will generate a sigmoidal dose-response curve. Non-linear regression analysis is used to fit the curve and determine the IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.[10]

The Ki (inhibition constant) is then calculated from the IC₅₀ using the Cheng-Prusoff equation. The Ki represents the affinity of the competitor for the receptor and is independent of the radioligand concentration used.[10]

Ki = IC₅₀ / (1 + ([L]/Kd))

Where:

  • [L] is the concentration of the radioligand used in the assay.

  • Kd is the dissociation constant of the radioligand for the receptor (this needs to be determined in a separate saturation binding experiment).

Hypothetical Data Presentation

The binding affinity data for this compound and control compounds would be summarized in a table for clear comparison.

CompoundReceptor SiteRadioligandIC₅₀ (nM) [Hypothetical]Ki (nM) [Hypothetical]
This compoundChannel Pore[³H]MK-801750420
MK-801 (Control)Channel Pore[³H]MK-8015.22.9
This compoundGlutamate Site[³H]CGP 39653>10,000>5,000
L-Glutamate (Control)Glutamate Site[³H]CGP 3965312065

This table presents hypothetical data for illustrative purposes.

Conclusion and Future Directions

This guide outlines a systematic approach to investigating the receptor binding affinity of this compound, with a scientifically justified focus on the NMDA receptor. The provided experimental protocol for competitive radioligand binding offers a robust method to quantify the affinity of this novel compound. A low Ki value would indicate a high binding affinity and would warrant further investigation.

Subsequent studies should include functional assays (e.g., electrophysiology) to determine whether the compound acts as an agonist, antagonist, or allosteric modulator. Furthermore, screening against a panel of other receptors and subtypes is crucial to establish its selectivity profile. The methodologies and principles detailed herein provide a solid foundation for the comprehensive pharmacological characterization of this compound and other novel chemical entities.

References

  • Stroebel, D., Casado, M., & Paoletti, P. (2018). Structure, function, and allosteric modulation of NMDA receptors. Journal of General Physiology, 150(8), 1091–1113. [Link]
  • García-López, R., et al. (2019). Structure and function of NMDA-type glutamate receptor subunits. Neurología (English Edition), 34(5), 326-336. [Link]
  • Vyklický, L., Korínek, M., Smejkalová, T., & Kaniaková, M. (2014). Structure, Function, and Pharmacology of NMDA Receptor Channels. Physiological Research, 63(Suppl. 1), S191–S203. [Link]
  • Wang, C., et al. (2023). Binding Affinity and Mechanisms of Potential Antidepressants Targeting Human NMDA Receptors. International Journal of Molecular Sciences, 24(11), 9295. [Link]
  • Ibrahim, B. M., & Abdel-Rahman, A. (2023). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. Biomedicines, 11(10), 2795. [Link]
  • Mandal, A. (2023). What are NMDA Receptors?. News-Medical.Net. [Link]
  • Zhu, S., & Paoletti, P. (2015). Structural insights into NMDA receptor pharmacology. Biochemical Society Transactions, 43(4), 744-750. [Link]
  • Kornhuber, J., et al. (1991). Different binding affinities of NMDA receptor channel blockers in various brain regions. Journal of Neural Transmission. General Section, 85(3), 185-195. [Link]
  • Dingledine, R., et al. (2010). Pharmacology of NMDA Receptors.
  • Wang, C., et al. (2023). Binding Affinity and Mechanisms of Potential Antidepressants Targeting Human NMDA Receptors. PubMed. [Link]
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
  • Traynelis, S. F. (2004). The Use of Ligand Binding in Assays of NMDA Receptor Function. In NMDA Receptor Protocols. Humana Press. [Link]
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. [Link]
  • Conti, P., et al. (2016). Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain. Journal of Medicinal Chemistry, 59(1), 107-122. [Link]
  • Stepanyan, S. G., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 53(5), 412-416. [Link]

Sources

Spectroscopic Characterization of 2-Amino-3,3-diphenylpropanoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-3,3-diphenylpropanoic acid, also known as β,β-diphenylalanine, is a non-proteinogenic amino acid of significant interest in medicinal chemistry and peptide design. Its geminal diphenyl substitution on the β-carbon introduces unique steric and electronic properties, making it a valuable building block for creating peptides with constrained conformations and enhanced stability. Accurate spectroscopic characterization is the cornerstone of its application, ensuring identity, purity, and structural integrity in research and development.

This guide provides an in-depth overview of the spectroscopic profile of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of comprehensive, publicly accessible experimental spectra for the unprotected form, this document combines data from closely related analogs with theoretically predicted values to offer a robust analytical framework. Every protocol and interpretation is presented with the causality and self-validation required for rigorous scientific application.

Molecular Structure and Spectroscopic Overview

The structure of this compound forms the basis for interpreting its spectroscopic data. The key features include an α-carbon, a β-carbon bearing two phenyl groups, a primary amine, and a carboxylic acid. In solution, it exists predominantly as a zwitterion.

Diagram 1: Molecular Structure of this compound

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of this compound in solution. It provides detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.

Expected ¹H and ¹³C NMR Spectral Data

Table 1: Predicted ¹H NMR Chemical Shifts

Proton Predicted Chemical Shift (δ) in D₂O Multiplicity Notes
Phenyl (Ar-H) 7.20 - 7.50 ppm Multiplet (m) 10 protons from two phenyl groups. The complex overlapping pattern is typical for multiple aromatic rings.
β-Proton (Hβ) ~4.5 - 4.8 ppm Doublet (d) Coupled to Hα. Its downfield shift is due to the deshielding effect of the two adjacent phenyl groups.

| α-Proton (Hα) | ~4.0 - 4.3 ppm | Doublet (d) | Coupled to Hβ. Its chemical shift is characteristic of α-protons in amino acids. |

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Predicted Chemical Shift (δ) in D₂O Notes
Carboxyl (C=O) ~175 - 180 ppm The chemical shift is typical for a carboxylic acid carbon in an amino acid.
Aromatic (ipso-C) ~140 - 145 ppm The two carbons directly attached to Cβ.
Aromatic (C-H) ~125 - 130 ppm The remaining aromatic carbons will appear in this region.
α-Carbon (Cα) ~55 - 60 ppm Characteristic chemical shift for an α-carbon in an amino acid.

| β-Carbon (Cβ) | ~50 - 55 ppm | The chemical shift is influenced by the attachment of two phenyl groups. |

Experimental Protocol for NMR Spectroscopy

Diagram 2: NMR Experimental Workflow

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve 5-10 mg of sample prep2 in 0.6 mL of deuterated solvent (e.g., D₂O, DMSO-d₆) prep1->prep2 prep3 Transfer to 5 mm NMR tube prep2->prep3 acq1 Insert sample into spectrometer (≥400 MHz) prep3->acq1 Prepared Sample acq2 Tune and shim the probe acq1->acq2 acq3 Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) acq2->acq3 proc1 Apply Fourier Transform acq3->proc1 Raw FID Data proc2 Phase and baseline correction proc1->proc2 proc3 Integrate peaks and assign chemical shifts proc2->proc3 end end proc3->end Final Spectrum & Assignments

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O for exchange of labile protons or DMSO-d₆ to observe them). Transfer the solution to a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio (typically 16-64 scans) and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

  • Data Processing: Process the raw Free Induction Decay (FID) data by applying a Fourier transform, followed by phase and baseline correction. Reference the spectra to the residual solvent peak or an internal standard like DSS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Expected IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for its amino acid and aromatic functionalities. In its solid, zwitterionic form, the key vibrations are the N-H stretches of the ammonium group, the C=O stretch of the carboxylate group, and various vibrations associated with the phenyl rings.

Table 3: Expected Characteristic IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Ammonium (-NH₃⁺) N-H Stretch 3000 - 3300 (broad) Medium-Strong
Aromatic C-H C-H Stretch 3000 - 3100 Medium-Weak
Carboxylate (-COO⁻) C=O Asymmetric Stretch 1590 - 1650 Strong
Ammonium (-NH₃⁺) N-H Bend 1500 - 1600 Medium
Carboxylate (-COO⁻) C=O Symmetric Stretch 1380 - 1420 Strong
Aromatic C=C C=C Stretch 1450 - 1600 (multiple bands) Medium

| Aromatic C-H | C-H Out-of-Plane Bend | 690 - 770 | Strong |

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the powdered sample directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Place the sample (ATR crystal or KBr pellet) in the spectrometer's sample compartment. Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000 to 400 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample compartment (or the bare ATR crystal). The resulting spectrum will show the sample's absorbance or transmittance as a function of wavenumber.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of the compound and can provide structural information through the analysis of fragmentation patterns.

Expected Mass Spectrum Data

The molecular formula of this compound is C₁₅H₁₅NO₂. The exact monoisotopic mass is approximately 241.1103 Da.

  • Molecular Ion Peak ([M]⁺˙): In an Electron Ionization (EI) spectrum, a peak at m/z = 241 would be expected, corresponding to the intact molecule with one electron removed.

  • Protonated Molecule ([M+H]⁺): In soft ionization techniques like Electrospray Ionization (ESI), the most prominent peak would be the protonated molecule at m/z = 242.

Plausible Fragmentation Pathway

Under EI conditions, the molecular ion can undergo fragmentation, providing valuable structural clues. The most characteristic fragmentation is often the loss of the carboxyl group and cleavage adjacent to the bulky diphenylmethyl group.

Diagram 3: Proposed Mass Spectrometry Fragmentation of this compound

M [C₁₅H₁₅NO₂]⁺˙ m/z = 241 (Molecular Ion) F1 [C₁₄H₁₅N]⁺˙ m/z = 197 M->F1 - CO₂ (44 Da) F3 [C₁₄H₁₄O₂]⁺˙ m/z = 226 M->F3 - NH (15 Da) F2 [C₁₃H₁₁]⁺ m/z = 167 F1->F2 - CH₂NH (29 Da)

Caption: Plausible EI fragmentation pathway for this compound.

Table 4: Predicted Key Mass Fragments (EI-MS)

m/z Proposed Fragment Notes
241 [C₁₅H₁₅NO₂]⁺˙ Molecular ion
196 [M - COOH]⁺ Loss of the carboxyl radical, a common fragmentation for amino acids.
167 [C₁₃H₁₁]⁺ The stable diphenylmethyl cation, resulting from Cα-Cβ bond cleavage. This is expected to be a very prominent peak.

| 74 | [C₃H₈NO₂]⁺ | Fragment containing the α-amino acid portion after Cα-Cβ cleavage. |

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent compatible with the ionization source (e.g., methanol or acetonitrile/water for ESI).

  • Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source (e.g., ESI for molecular weight confirmation or EI for fragmentation analysis).

  • Data Acquisition:

    • For ESI: Infuse the sample solution directly into the source. Acquire spectra in positive ion mode to observe the [M+H]⁺ ion at m/z 242.

    • For EI: Introduce the sample via a direct insertion probe. The sample is heated in a vacuum to vaporize it before ionization. Acquire spectra over a mass range of m/z 50-500.

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to corroborate the proposed structure, comparing observed fragments with predicted fragmentation pathways.

Conclusion

References

  • Chen, H. G., Beylin, V. G., Marlatt, M., Leja, B., & Goel, O. P. (1992). Chiral synthesis of D- and L-3,3-diphenylalanine (DIP), unusual α-amino acids for peptides of biological interest. Tetrahedron Letters, 33(23), 3293–3296. (Note: This is the primary synthesis paper, though full spectroscopic data is not easily accessible in public domains).
  • NIST. (n.d.). Phenylalanine. In NIST Chemistry WebBook.
  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0000159).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (General reference for spectroscopic principles).

Methodological & Application

The Cornerstone of Complex Peptides: 2-Amino-3,3-diphenylpropanoic Acid as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Steric Hindrance and Chirality in Drug Design

In the landscape of modern drug discovery and medicinal chemistry, the quest for novel molecular architectures with enhanced therapeutic profiles is perpetual. Non-proteinogenic amino acids, those not found among the 20 common protein-building blocks, offer a vast and fertile ground for this exploration. Among these, 2-amino-3,3-diphenylpropanoic acid, a derivative of alanine with two phenyl groups at the β-position, stands out as a chiral building block of significant interest. Its sterically hindered nature and defined stereochemistry provide a powerful tool for medicinal chemists to constrain peptide conformations, enhance proteolytic stability, and modulate biological activity. This guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, offering detailed protocols and insights for researchers, scientists, and drug development professionals.

Physicochemical Properties and Structural Features

The unique characteristics of this compound stem from its distinctive structure. The presence of two bulky phenyl groups on the β-carbon atom imposes significant conformational constraints on molecules that incorporate this amino acid. This steric hindrance can be strategically employed to influence the secondary structure of peptides, favoring specific turns or helical motifs that are crucial for receptor binding and biological function.

PropertyValue
Molecular Formula C₁₅H₁₅NO₂
Molecular Weight 241.29 g/mol
Appearance White to off-white solid
Chirality Exists as (R) and (S) enantiomers

The chirality at the α-carbon is a critical feature, as the biological activity of peptides and small molecules is often highly dependent on their stereochemistry. The ability to synthesize and incorporate enantiomerically pure (R)- or (S)-2-amino-3,3-diphenylpropanoic acid is therefore paramount for the development of stereochemically defined therapeutics.

Asymmetric Synthesis: Crafting Chirality with Precision

The enantioselective synthesis of this compound is a key challenge and a testament to the advancements in asymmetric synthesis methodologies. One of the most robust and widely employed strategies is the use of chiral auxiliaries to direct the stereochemical outcome of the reaction. The Schöllkopf method, a classic and reliable approach for the asymmetric synthesis of α-amino acids, provides an excellent framework for producing this valuable building block.[1]

The underlying principle of the Schöllkopf method is the use of a bis-lactim ether derived from a chiral amino acid (commonly valine) and glycine. This chiral auxiliary creates a sterically biased environment, guiding the alkylation of the glycine enolate from a specific face, thus establishing the desired stereochemistry at the α-carbon.[1]

The Schöllkopf Asymmetric Synthesis Pathway

Schollkopf_Synthesis cluster_0 Bis-Lactim Ether Formation cluster_1 Asymmetric Alkylation cluster_2 Hydrolysis and Product Isolation Glycine Glycine Diketopiperazine Diketopiperazine Glycine->Diketopiperazine + (R)-Valine Bis-lactim_ether Bis-lactim_ether Diketopiperazine->Bis-lactim_ether O-Methylation Enolate Enolate Bis-lactim_ether->Enolate n-BuLi Alkylated_product Alkylated_product Enolate->Alkylated_product + Diphenylmethyl bromide Amino_acid_ester Amino_acid_ester Alkylated_product->Amino_acid_ester Acidic Hydrolysis Final_Product (S)-2-Amino-3,3-diphenyl- propanoic acid methyl ester Amino_acid_ester->Final_Product Separation Peptide_Incorporation cluster_0 Amino Acid Preparation cluster_1 Solid-Phase Peptide Synthesis (SPPS) cluster_2 Cleavage and Purification Chiral_Synthesis (S)- or (R)-2-Amino- 3,3-diphenylpropanoic acid Protection N-Fmoc protection Chiral_Synthesis->Protection Coupling Coupling of Fmoc-protected amino acid Protection->Coupling Resin Resin support Resin->Coupling Deprotection Fmoc deprotection Coupling->Deprotection Elongation Peptide chain elongation Deprotection->Elongation Cleavage Cleavage from resin Elongation->Cleavage Purification HPLC purification Cleavage->Purification Characterization Mass spectrometry and NMR Purification->Characterization Final_Peptide Bioactive Peptide Characterization->Final_Peptide

Sources

Application Note: Incorporation of 2-Amino-3,3-diphenylpropanoic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction

In the field of peptide science and drug discovery, the rational design of peptides with defined secondary structures is paramount for achieving high receptor affinity, specificity, and enhanced biological stability. Non-proteinogenic amino acids are powerful tools in this endeavor, serving as molecular scaffolds to enforce specific conformational constraints. Among these, 2-Amino-3,3-diphenylpropanoic acid (also known as β,β-Diphenylalanine or DPHP) has emerged as a crucial building block. Its unique gem-diphenyl moiety introduces significant steric hindrance, effectively restricting the peptide backbone's rotational freedom and promoting the formation of turns and helical structures.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective incorporation of DPHP into peptide sequences. We will delve into the mechanistic principles, provide detailed, field-proven protocols for Solid-Phase Peptide Synthesis (SPPS), discuss critical considerations for coupling this sterically hindered amino acid, and outline methods for characterization.

Physicochemical Properties of Fmoc-(D)-DPHP-OH
PropertyValue
IUPAC Name (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-diphenylpropanoic acid
Synonyms Fmoc-D-3,3-Diphenylalanine, Fmoc-D-β,β-diphenylalanine
CAS Number 189937-46-0
Molecular Formula C30H25NO4
Molecular Weight 463.53 g/mol
Appearance White to off-white powder
Key Feature Fmoc protecting group enables use in standard SPPS workflows.

The Role of DPHP in Conformational Control

The central value of DPHP lies in its gem-diphenyl group. This bulky, rigid structure severely restricts the possible values of the peptide backbone dihedral angles, phi (φ) and psi (ψ). By locking these angles into a narrow conformational space, DPHP acts as a potent "turn-inducer." Incorporating DPHP into a peptide chain can predictably initiate β-turns or stabilize helical structures, which are often critical for biological recognition events. This conformational constraint can lead to peptides with improved stability against proteolytic degradation and higher binding affinity for their targets.

Caption: DPHP's gem-diphenyl group restricts φ and ψ backbone rotation.

Synthesis Protocols for DPHP-Containing Peptides

The primary challenge in synthesizing peptides with DPHP is overcoming the steric hindrance of the diphenyl group during the coupling reaction.[1] Standard coupling conditions are often insufficient, leading to low yields and deletion sequences. Therefore, the choice of coupling reagent and reaction conditions is critical for success.

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-DPHP-OH

The most common method for incorporating DPHP is through Fmoc-based SPPS. The following protocol is a validated starting point and may require optimization based on the specific peptide sequence.

SPPS_Workflow cluster_cycle SPPS Cycle for DPHP A 1. Start with Fmoc-AA(n)-Resin B 2. Fmoc Deprotection (20% Piperidine in DMF) A->B C 3. DMF Washes (x5-7) B->C D 4. Coupling: Activate Fmoc-DPHP-OH with HATU/DIPEA Add to Resin C->D E 5. Monitor Coupling (e.g., Kaiser Test) D->E F 6. DMF Washes (x3-5) E->F If coupling is incomplete, repeat step 4 (Double Couple) G Repeat Cycle for AA(n+2) F->G Final Final Cleavage & Purification F->Final After final residue G->B Next Amino Acid

Sources

Application Note & Protocols: Inducing Conformational Constraints in Peptidomimetics using 2-Amino-3,3-diphenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The inherent flexibility of peptide backbones presents a significant hurdle in drug development, often leading to reduced binding affinity, poor metabolic stability, and lack of receptor selectivity. Inducing conformational constraints is a powerful strategy to overcome these limitations. This guide provides a comprehensive overview of 2-amino-3,3-diphenylpropanoic acid, a non-proteinogenic amino acid also known as β,β-diphenylalanine (Dip), as a potent tool for rigidifying peptide structures. We delve into the physicochemical principles behind its constraining effects, provide detailed, field-proven protocols for its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and outline methods for the biophysical characterization of the resulting conformationally constrained peptidomimetics. This document is intended for researchers, scientists, and drug development professionals seeking to enhance the therapeutic potential of peptide-based molecules.

The Rationale for Conformational Constraint in Drug Design

The Challenge of Peptide Flexibility

Peptides are exceptional molecules capable of engaging in highly specific interactions with biological targets. However, their utility as therapeutics is often compromised by their conformational freedom.[1] In solution, a simple linear peptide exists as an ensemble of rapidly interconverting conformers. When it binds to its target, it must adopt a single, specific "bioactive" conformation. This process is entropically unfavorable, as it involves a significant loss of conformational freedom, which in turn reduces the overall binding affinity.[2][3] Furthermore, the flexibility that allows a peptide to adopt an extended conformation makes it a prime substrate for proteases, leading to rapid degradation and a short biological half-life.[1]

The Advantages of a Rigidified Scaffold

Introducing conformational constraints into a peptide scaffold addresses these challenges directly. By "pre-organizing" the peptide into a conformation that closely resembles its receptor-bound state, the entropic penalty of binding is minimized, often leading to a dramatic increase in binding affinity and potency.[3] A constrained structure can also enhance selectivity by disfavoring binding to off-target receptors.[2] Crucially, a rigidified peptide is a poorer substrate for proteolytic enzymes, which typically require a flexible, extended chain for recognition and cleavage, thereby enhancing metabolic stability and bioavailability.[1]

This compound (Dip): A Superior Constraining Element

Among the various strategies to induce local conformational restriction, the incorporation of Cβ,Cβ-dialkyl amino acids is particularly effective.[4] this compound (Dip) is an exemplary member of this class. It is a highly hydrophobic, unnatural amino acid featuring two bulky phenyl groups geminally substituted on the β-carbon.[5] This unique architecture imposes severe steric hindrance, drastically limiting the rotational freedom around the Cα-Cβ bond (the χ1 torsion angle). This local constraint propagates along the peptide backbone, forcing adjacent residues into a more defined and predictable orientation, making Dip a powerful tool for rational peptidomimetic design.

Physicochemical Properties and Mechanistic Insights

Molecular Structure and Mechanism of Action

The efficacy of Dip stems directly from its structure. The two phenyl rings create a large, rigid cone of steric exclusion that dictates the conformational space available to the amino acid side chain and the peptide backbone. The primary mechanism is the severe restriction of the χ1 torsion angle, which effectively locks the side chain and influences the backbone φ and ψ angles of neighboring residues. This effect can be harnessed to stabilize specific secondary structures, such as β-turns or helical motifs, depending on the position of the Dip residue within the peptide sequence.

G start Start with Fmoc-AA-Resin swell 1. Swell Resin in DMF start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. Wash (DMF, IPA) deprotect->wash1 activate 4. Prepare Activated AA (Fmoc-Dip-OH + HBTU + DIPEA in DMF) wash1->activate couple 5. Couple Activated AA to Resin activate->couple monitor 6. Monitor with Kaiser Test couple->monitor monitor->couple Positive (Recouple) wash2 7. Wash (DMF, DCM) monitor->wash2 Negative next_aa Next Amino Acid? wash2->next_aa next_aa->deprotect Yes cleave 8. Final Deprotection, Cleavage & Purification next_aa->cleave No G A 1. Identify Lead Peptide & Key Interacting Residue (e.g., a central Leucine) B 2. Rational Design Replace Leu with Dip to lock the bioactive conformation A->B C 3. Synthesis & Purification (Protocols 4.1 & 4.2) B->C D 4. Biophysical Validation Confirm constraint via NMR and/or CD (Protocol 4.3) C->D E 5. In Vitro Assay Measure binding affinity (e.g., SPR, ITC) D->E F 6. Compare Potency Dip-peptide vs. Lead peptide E->F G Result: Enhanced Affinity & Stability? F->G

Sources

Application Notes and Protocols for 2-Amino-3,3-diphenylpropanoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Amino-3,3-diphenylpropanoic Acid as a Scaffold for CNS Drug Discovery

This compound, a non-proteinogenic amino acid, serves as a pivotal structural scaffold in the design of modulators for central nervous system (CNS) targets. Its rigid diphenyl moiety provides a distinct three-dimensional architecture that is amenable to chemical modification, making it an attractive starting point for the development of potent and selective therapeutic agents. The primary focus of its application in medicinal chemistry has been the development of inhibitors for the Glycine Transporter 1 (GlyT1).

GlyT1 is a key protein in the regulation of synaptic glycine concentrations. Glycine is an essential co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a critical ion channel for excitatory neurotransmission and synaptic plasticity. The "NMDA receptor hypofunction" hypothesis of schizophrenia posits that a deficit in NMDA receptor activity contributes to the cognitive and negative symptoms of the disorder.[1] By inhibiting GlyT1, the reuptake of glycine from the synapse is blocked, leading to an increase in its local concentration. This, in turn, enhances the activation of NMDA receptors, offering a promising therapeutic strategy for schizophrenia and other CNS disorders characterized by glutamatergic dysregulation.[1][2]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of this compound and its derivatives as GlyT1 inhibitors. It includes the rationale behind their mechanism of action, protocols for their evaluation, and insights into their structure-activity relationships.

Mechanism of Action: Potentiating NMDA Receptor Function through GlyT1 Inhibition

The therapeutic potential of this compound derivatives lies in their ability to indirectly modulate the glutamatergic system. The core mechanism involves the allosteric potentiation of NMDA receptor activity.

The Glutamatergic Synapse and the Role of GlyT1:

  • Glutamate Release: In an excitatory synapse, glutamate is released from the presynaptic neuron.

  • NMDA Receptor Activation: For the NMDA receptor on the postsynaptic membrane to become fully active, it requires the binding of both glutamate and a co-agonist, which is typically glycine.

  • Glycine Homeostasis: GlyT1, located on glial cells and presynaptic terminals, actively removes glycine from the synaptic cleft, thereby regulating the level of NMDA receptor co-agonist stimulation.[3]

The Impact of GlyT1 Inhibition:

  • By blocking GlyT1, inhibitors derived from the this compound scaffold prevent the reuptake of glycine.

  • This leads to an elevation of extracellular glycine levels in the vicinity of the NMDA receptor.

  • The increased availability of glycine enhances the probability of it binding to the NMDA receptor, thus potentiating receptor activation in the presence of glutamate.[4][5]

The following diagram illustrates this signaling pathway:

GlyT1_Inhibition cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_glia Glial Cell Glutamate_Vesicle Glutamate NMDA_Receptor NMDA Receptor Glutamate_Vesicle->NMDA_Receptor Binds Neuronal_Response Enhanced Neuronal Response NMDA_Receptor->Neuronal_Response Activation GlyT1 GlyT1 Synaptic_Glycine Synaptic Glycine Synaptic_Glycine->NMDA_Receptor Co-agonist Binding Synaptic_Glycine->GlyT1 Reuptake GlyT1_Inhibitor 2-Amino-3,3-diphenylpropanoic acid derivative GlyT1_Inhibitor->GlyT1 Inhibits

Caption: Mechanism of NMDA receptor potentiation by GlyT1 inhibitors.

Structure-Activity Relationship (SAR) Insights

While this compound itself is a foundational scaffold, its potency as a GlyT1 inhibitor is significantly enhanced through chemical modifications, particularly at the amino group. The most well-characterized derivatives are N-substituted sarcosine analogs, such as NFPS and Org 24461.[6][7]

Key SAR Observations:

  • N-Substitution is Crucial: The primary amino group of the parent scaffold is a key point for derivatization. The introduction of a sarcosine (N-methylglycine) moiety has proven to be a highly effective strategy for achieving potent GlyT1 inhibition.

  • The Diphenylpropyl Core: The 3,3-diphenylpropyl substructure is a recurring motif in a class of potent GlyT1 inhibitors. This bulky, lipophilic group likely plays a significant role in binding to a specific pocket within the transporter.

  • Aromatic Substitutions: Modifications to the phenyl rings of the diphenylpropyl group and the phenoxy moiety in compounds like NFPS can fine-tune potency and selectivity. For example, the 4'-fluorophenyl group in NFPS contributes to its high affinity.[8]

Pharmacological Data of Key Derivatives

The following table summarizes the in vitro potency of two well-characterized GlyT1 inhibitors derived from a 3,3-diphenylpropyl scaffold. This data highlights the significant increase in activity achieved through N-substitution of the foundational amine.

CompoundStructureGlyT1 IC50 (µM)Reference
NFPS (N[3-(4′-fluorophenyl)-3-(4′-phenylphenoxy)-propyl]sarcosine)A sarcosine derivative with a 3-(4'-fluorophenyl)-3-(4'-phenylphenoxy)propyl group.0.022[7]
Org 24461 (R,S-(+/-)N-methyl-N-[(4-trifluoromethyl)phenoxy]-3-phenyl-propylglycine)A sarcosine derivative with a 3-phenyl-3-(4-trifluoromethylphenoxy)propyl group.2.5[7]

Experimental Protocols

The evaluation of this compound and its derivatives as GlyT1 inhibitors typically involves cell-based assays that measure the uptake of radiolabeled glycine or radioligand binding to the transporter.

Protocol 1: In Vitro Glycine Uptake Assay

This protocol describes a method to determine the inhibitory potency (IC50) of test compounds on GlyT1 activity using a cell line stably expressing the human GlyT1 transporter.

Materials:

  • CHO-K1 or HEK293 cells stably expressing human GlyT1a.

  • [³H]glycine or [¹⁴C]glycine.

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Test compounds (e.g., derivatives of this compound).

  • Reference inhibitor (e.g., NFPS or Sarcosine).

  • 96-well microplates.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Cell Plating: Seed the GlyT1-expressing cells into 96-well plates at an appropriate density and allow them to adhere and grow to confluence.

  • Preparation of Reagents:

    • Prepare a stock solution of the radiolabeled glycine.

    • Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.

  • Assay Initiation:

    • Wash the cell monolayers with assay buffer.

    • Add the test compound dilutions to the respective wells.

    • Initiate the uptake reaction by adding the radiolabeled glycine solution.

  • Incubation: Incubate the plates at room temperature for a predetermined time (e.g., 10-30 minutes).

  • Termination of Uptake:

    • Rapidly aspirate the assay solution.

    • Wash the cells multiple times with ice-cold assay buffer to remove unbound radiolabel.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells in each well (e.g., with a mild detergent or NaOH).

    • Transfer the lysate to scintillation vials.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

The following diagram outlines the workflow for the glycine uptake assay:

Glycine_Uptake_Workflow Start Start Cell_Plating Plate GlyT1-expressing cells in 96-well plates Start->Cell_Plating Incubation_Growth Incubate to confluence Cell_Plating->Incubation_Growth Prepare_Reagents Prepare serial dilutions of test compounds and radiolabeled glycine Incubation_Growth->Prepare_Reagents Assay Perform uptake assay: 1. Wash cells 2. Add test compounds 3. Add radiolabeled glycine Prepare_Reagents->Assay Incubate_Assay Incubate at RT Assay->Incubate_Assay Terminate_Uptake Terminate uptake and wash cells Incubate_Assay->Terminate_Uptake Cell_Lysis Lyse cells Terminate_Uptake->Cell_Lysis Scintillation_Counting Measure radioactivity Cell_Lysis->Scintillation_Counting Data_Analysis Calculate % inhibition and determine IC50 Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro glycine uptake assay.

Protocol 2: Radioligand Binding Assay

This protocol is for a competitive binding assay to determine the affinity (Ki) of test compounds for GlyT1. It uses a radiolabeled ligand that specifically binds to the transporter.

Materials:

  • Membrane preparations from cells or tissues expressing GlyT1.

  • Radiolabeled GlyT1 ligand (e.g., [³H]NFPS or a similar high-affinity radioligand).

  • Binding buffer (e.g., Tris-HCl buffer with appropriate salts).

  • Test compounds.

  • Non-specific binding control (a high concentration of a known GlyT1 inhibitor).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membrane preparation, the radiolabeled ligand at a fixed concentration (typically near its Kd), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a duration sufficient to reach binding equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioactivity.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.

  • Data Analysis:

    • Determine the specific binding by subtracting the non-specific binding (measured in the presence of a saturating concentration of an unlabeled ligand) from the total binding.

    • Calculate the percentage of inhibition of specific binding for each concentration of the test compound.

    • Determine the IC50 value from a dose-response curve.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9][10]

Conclusion and Future Directions

This compound represents a valuable and versatile scaffold in medicinal chemistry, particularly for the development of GlyT1 inhibitors. The derivatization of this core structure, especially through N-substitution with a sarcosine moiety, has led to the discovery of highly potent compounds with therapeutic potential for schizophrenia and other CNS disorders. The protocols and insights provided in this guide are intended to facilitate the further exploration and optimization of this promising class of molecules. Future research may focus on fine-tuning the pharmacokinetic and pharmacodynamic properties of these derivatives to enhance their clinical efficacy and safety profiles.

References

  • Aubrey, K. R., & Vandenberg, R. J. (2001). N[3-(4′-fluorophenyl)-3-(4′-phenylphenoxy)propyl]sarcosine (NFPS) is a selective persistent inhibitor of glycine transport. British Journal of Pharmacology, 134(7), 1429–1436.
  • Kinney, G. G., Sur, C., Burno, M., Mallorga, P. J., Williams, J. B., Figueroa, D. J., Wittmann, M., Lemaire, W., & Conn, P. J. (2003). The Glycine Transporter Type 1 Inhibitor N-[3-(4′-Fluorophenyl)-3-(4′-Phenylphenoxy)Propyl]Sarcosine Potentiates NMDA Receptor-Mediated Responses In Vivo and Produces an Antipsychotic Profile in Rodent Behavior. Journal of Neuroscience, 23(20), 7586-7591.
  • Bergeron, R., Meyer, T. M., Coyle, J. T., & Greene, R. W. (1998). Modulation of N-methyl-D-aspartate receptor function by glycine transport. Proceedings of the National Academy of Sciences, 95(26), 15730-15734.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
  • Shah, D., & Shah, Y. (2020). Structural insights into glycine reuptake inhibition. bioRxiv.
  • Atkinson, B. N., Bell, S. C., & Vandenberg, R. J. (2001). The glycine transport inhibitor sarcosine is an inhibitory glycine receptor agonist. Molecular Pharmacology, 60(6), 1414-1420.
  • Harsing, L. G., Jr, Gacsalyi, I., Szabo, G., Schmidt, E., Sziray, N., Sebban, C., Tesolin-Decros, B., Matyus, P., Egyed, A., Spedding, M., & Levay, G. (2003). The glycine transporter-1 inhibitors NFPS and Org 24461: a pharmacological study. Pharmacology, biochemistry, and behavior, 74(4), 811–825.
  • Hashimoto, K. (2014). Inhibition of glycine transporter-1: The yellow brick road to new schizophrenia therapy?. Current pharmaceutical design, 20(32), 5127-5137.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assays.
  • Harsing, L. G., Jr, Juranyi, Z., Gacsalyi, I., Tapolcsanyi, P., Czompa, K., & Matyus, P. (2006). Sarcosine-based glycine transporter type-1 (GlyT-1) inhibitors containing pyridazine moiety: a further search for drugs with potential to influence schizophrenia negative symptoms. Current medicinal chemistry, 13(10), 1139-1153.
  • Mezler, M., Hornberger, W., Mueller, R., Schmidt, M., Amberg, W., Braje, W., Ochse, M., Schoemaker, H., & Behl, B. (2008). Inhibitors of GlyT1 affect glycine transport via discrete binding sites. Molecular pharmacology, 74(6), 1705–1715.
  • Harsing, L. G., Jr, Gacsalyi, I., Szabo, G., Schmidt, E., Sziray, N., Sebban, C., Tesolin-Decros, B., Matyus, P., Andras, E., Spedding, M., & Levay, G. (2003). The glycine transporter-1 inhibitors NFPS and Org 24461: a pharmacological study. Pharmacology, biochemistry, and behavior, 74(4), 811–825.
  • Wanner, K. T., & Höfner, G. (2021). Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. ChemMedChem, 16(19), 3094-3104.
  • Sur, C., et al. (2003). The Glycine Transporter Type 1 Inhibitor N-[3-(4′-Fluorophenyl)-3-(4′-Phenylphenoxy)Propyl]Sarcosine Potentiates NMDA Receptor-Mediated Responses In Vivo and Produces an Antipsychotic Profile in Rodent Behavior. The Journal of Neuroscience, 23(20), 7586-7591.
  • Wolkenberg, S. E., et al. (2010). Identification of an Orally Bioavailable, Potent, and Selective Inhibitor of GlyT1. ACS Medicinal Chemistry Letters, 1(5), 224-228.
  • Olivan, S., et al. (2005). Transmembrane domains 1 and 3 of the glycine transporter GLYT1 contain structural determinants of N[3-(4'-fluorophenyl)-3-(4'-phenylphenoxy)-propyl]sarcosine specificity. Journal of Neurochemistry, 94(5), 1434-1444.
  • Wolkenberg, S. E., & Sur, C. (2010). Inhibition of glycine transporter 1: The yellow brick road to new schizophrenia therapy?. Current opinion in drug discovery & development, 13(5), 556-566.
  • Satała, G., et al. (2022). Analysis of Binding Determinants for Different Classes of Competitive and Noncompetitive Inhibitors of Glycine Transporters. International Journal of Molecular Sciences, 23(14), 7954.
  • Kinney, G. G., et al. (2003). The Glycine Transporter Type 1 Inhibitor N-[3-(4′-Fluorophenyl)-3-(4′-Phenylphenoxy)Propyl]Sarcosine Potentiates NMDA Receptor-Mediated Responses In Vivo and Produces an Antipsychotic Profile in Rodent Behavior. The Journal of Neuroscience, 23(20), 7586–7591.
  • Papp, A., et al. (2008). The synaptic and nonsynaptic glycine transporter type-1 inhibitors Org-24461 and NFPS alter single neuron firing rate in the rat dorsal raphe nucleus. Further evidence for a glutamatergic-serotonergic interaction and its role in antipsychotic action.
  • Gac-Breton, S., et al. (1987). Synthesis and pharmacologic properties of 6-succinylcodeine.
  • Harsing, L. G. (2021). Glycine Transporter 1 Inhibitors: Predictions on Their Possible Mechanisms in the Development of Opioid Analgesic Tolerance. International Journal of Molecular Sciences, 22(16), 8758.
  • Brown, F. K., et al. (2001). Discovery and SAR of org 24598-a selective glycine uptake inhibitor. Bioorganic & Medicinal Chemistry Letters, 11(14), 1853-1856.
  • Zhao, J., et al. (2022). Derivatives of (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid as potent NMDA receptor glycine site agonists with GluN2 subunit-specific activity. *European Journal of Medicinal Chemistry, 238, 114467.
  • Al-Obeidi, F. A., et al. (2023). Structural Activity Relationship Analysis of New Diphenyl PFI-3 Analogues Targeting for the Treatment of Glioblastoma. Molecules, 28(9), 3788.
  • Zhao, J., et al. (2023). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. *Frontiers in Chemistry, 11, 1195651.

Sources

Application Note: 2-Amino-3,3-diphenylpropanoic Acid as a Novel Probe for Investigating Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide introduces 2-Amino-3,3-diphenylpropanoic acid, a non-proteinogenic amino acid, as a potential tool for the detailed investigation of enzyme kinetics. Structurally analogous to phenylalanine but featuring a sterically demanding diphenylmethyl group in place of a benzyl group, this molecule offers a unique probe for exploring the active site topology and substrate specificity of enzymes involved in aromatic amino acid metabolism. We provide a comprehensive overview of its potential applications, detailed protocols for its characterization as an enzyme inhibitor, and a theoretical framework for the interpretation of kinetic data.

Introduction: The Rationale for a Novel Kinetic Tool

The study of enzyme kinetics is fundamental to understanding biological pathways and for the development of novel therapeutics. Non-natural amino acids are invaluable tools in this endeavor, often serving as inhibitors or mechanistic probes to elucidate enzyme function. This compound is a compelling candidate for such a tool due to its structural similarity to phenylalanine, a key substrate in numerous metabolic pathways.

The presence of two phenyl groups at the β-carbon position is hypothesized to confer unique inhibitory properties. This bulky moiety can probe the limits of an enzyme's active site, potentially revealing insights into substrate binding and conformational changes that are not obtainable with simpler analogs. This application note outlines the scientific basis for using this compound to study enzymes that recognize aromatic amino acids and provides detailed protocols for its experimental validation.

Potential Applications in Biochemical Research

This compound is primarily proposed as a competitive inhibitor for enzymes that utilize aromatic amino acids as substrates. Its utility can be explored in several key areas of biochemical research and drug discovery:

  • Active Site Mapping: The bulky diphenylmethyl group can act as a "reporter" for the size and shape of an enzyme's active site.

  • Elucidating Catalytic Mechanisms: By observing how this analog binds and potentially inhibits, researchers can infer details about the natural catalytic cycle.

  • Lead Compound for Drug Discovery: As an intermediate in the synthesis of pharmaceuticals, understanding its enzymatic interactions can inform the design of more potent and specific inhibitors[1].

  • Studying Allosteric Regulation: Its binding may induce conformational changes that affect distant regulatory sites on the enzyme.

Physicochemical Properties and Handling

A summary of the key properties of this compound is provided in Table 1. Proper handling and storage are crucial for maintaining the integrity of the compound for use in sensitive enzyme assays.

PropertyValue
Molecular Formula C₁₅H₁₅NO₂
Molecular Weight 241.29 g/mol
Appearance Pale white solid
Purity (typical) ≥98% (HPLC)
Storage Conditions Store at 0-8°C

Table 1: Physicochemical properties of this compound.[1]

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to characterize the inhibitory potential of this compound against a representative enzyme, Phenylalanine Hydroxylase (PAH). These methods can be adapted for other enzymes that process aromatic amino acids, such as Tyrosine Aminotransferase (TAT) or Aromatic L-amino Acid Decarboxylase (AADC).

Preparation of Stock Solutions

Consistent and accurate preparation of stock solutions is critical for reproducible kinetic data.

  • Compound Stock: Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., DMSO). Gentle warming and sonication may be required to ensure complete dissolution.

  • Enzyme Stock: Reconstitute purified Phenylalanine Hydroxylase (PAH) in a suitable buffer (e.g., 50 mM HEPES, pH 7.4) to a concentration of 1 mg/mL. Store in aliquots at -80°C to avoid repeated freeze-thaw cycles.

  • Substrate Stock: Prepare a 100 mM stock solution of L-Phenylalanine in the assay buffer.

  • Cofactor Stock: Prepare a 10 mM stock solution of the cofactor (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH₄) in an acidic solution (e.g., 10 mM HCl) to prevent oxidation.

Enzyme Inhibition Assay Protocol

This protocol is designed to determine the IC₅₀ value of this compound for PAH.

  • Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM KCl, 10% glycerol.

  • Reaction Setup: In a 96-well plate, combine the following components:

    • Assay Buffer

    • A serial dilution of this compound (e.g., from 1 mM to 1 nM final concentration).

    • L-Phenylalanine (at a final concentration equal to its Kₘ value).

    • BH₄ (at a saturating final concentration).

  • Initiation: Add PAH enzyme to each well to initiate the reaction. The final reaction volume should be 100 µL.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction remains in the linear range.

  • Termination: Stop the reaction by adding a quenching solution (e.g., 10% trichloroacetic acid).

  • Detection: Quantify the product (L-Tyrosine) using a suitable method, such as HPLC with fluorescence detection.

  • Data Analysis: Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Determining the Mode of Inhibition

To understand the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), a kinetic study with varying substrate and inhibitor concentrations is required.

  • Experimental Design: Set up a matrix of reactions where the concentration of L-Phenylalanine is varied (e.g., from 0.2 to 5 times the Kₘ) at several fixed concentrations of this compound (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).

  • Data Collection: Measure the initial reaction velocity (v₀) for each condition.

  • Data Visualization and Analysis: Plot the data using Michaelis-Menten and Lineweaver-Burk plots.[2] The pattern of changes in Vₘₐₓ and Kₘ will reveal the mode of inhibition (see Figure 2).

  • Competitive Inhibition: Kₘ increases, Vₘₐₓ remains unchanged.

  • Non-competitive Inhibition: Kₘ remains unchanged, Vₘₐₓ decreases.

  • Uncompetitive Inhibition: Both Kₘ and Vₘₐₓ decrease.

Visualization of Experimental Workflow and Data Interpretation

Visual aids are essential for understanding the experimental design and interpreting the results of enzyme kinetic studies.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Stock_Solutions Prepare Stock Solutions (Inhibitor, Enzyme, Substrate) Serial_Dilution Serial Dilution of Inhibitor Stock_Solutions->Serial_Dilution Reaction_Setup Set up Reaction Matrix (Varying [S] and [I]) Serial_Dilution->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Termination Terminate Reaction Incubation->Termination Detection Quantify Product (HPLC) Termination->Detection MM_Plot Michaelis-Menten Plot Detection->MM_Plot LB_Plot Lineweaver-Burk Plot Detection->LB_Plot Det_Mode Determine Mode of Inhibition (Kₘ, Vₘₐₓ changes) LB_Plot->Det_Mode

Figure 1: A generalized workflow for determining the mode of enzyme inhibition.

Inhibition_Modes cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E Enzyme ES ES Complex E->ES k1 EI EI Complex E->EI Ki S Substrate S->ES I Inhibitor I->EI ES->E k-1 P Product ES->P kcat EI->E E2 Enzyme ES2 ES Complex E2->ES2 EI2 EI Complex E2->EI2 S2 Substrate S2->ES2 ESI2 ESI Complex S2->ESI2 I2 Inhibitor I2->EI2 I2->ESI2 ES2->E2 ES2->ESI2 P2 Product ES2->P2 EI2->E2 EI2->ESI2 ESI2->ES2 ESI2->EI2

Figure 2: Simplified reaction schemes for competitive and non-competitive inhibition.

Trustworthiness and Self-Validating Systems

To ensure the reliability of the kinetic data, several controls and validation steps should be integrated into the experimental design:

  • No-Enzyme Control: To account for any non-enzymatic conversion of the substrate.

  • No-Substrate Control: To ensure that the inhibitor itself does not interfere with the detection method.

  • Solvent Control: To verify that the solvent used for the inhibitor stock (e.g., DMSO) does not affect enzyme activity at the final concentration used.

  • Linearity of Reaction: Confirm that the product formation is linear with time and enzyme concentration under the assay conditions.

By including these controls, the experimental system becomes self-validating, increasing confidence in the determined kinetic parameters.

Conclusion and Future Perspectives

This compound represents a promising, yet underexplored, tool for the study of enzyme kinetics. Its unique structural features provide an opportunity to gain deeper insights into the active sites of enzymes that metabolize aromatic amino acids. The protocols and theoretical framework presented in this application note offer a solid foundation for researchers to begin exploring the potential of this compound in their own systems. Future studies could involve co-crystallization of this inhibitor with target enzymes to provide structural confirmation of its binding mode, further solidifying its utility as a molecular probe.

References

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs.

Sources

Application Notes and Protocols for the Cellular Characterization of 2-Amino-3,3-diphenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Cellular Impact of a Novel Alanine Derivative

2-Amino-3,3-diphenylpropanoic acid is a unique amino acid derivative with potential applications in pharmaceutical and biochemical research.[1] As a structural analog of natural amino acids, it presents a compelling candidate for investigating cellular processes that are dependent on amino acid transport and metabolism. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically characterize the biological activity of this compound in cell culture experiments.

Due to the limited direct literature on the cellular effects of this specific compound, this document establishes a foundational research plan. This plan is informed by established protocols for well-characterized inhibitors of large neutral amino acid transporters (LATs), such as 2-Amino-2-norbornanecarboxylic acid (BCH) and JPH203.[2][3] These transporters, particularly LAT1 (SLC7A5), are critical for the uptake of essential amino acids and are frequently overexpressed in cancer cells to meet their high metabolic demands.[4][5] By investigating whether this compound modulates similar pathways, researchers can elucidate its mechanism of action and therapeutic potential.

This document provides detailed protocols for assessing the compound's effects on cell viability, proliferation, and key signaling pathways, empowering researchers to generate robust and reproducible data.

Physicochemical Properties and Reagent Preparation

A thorough understanding of the test compound's properties is fundamental to reliable experimental design.

PropertyValueSource
Synonyms (S)-2-Amino-3,3-diphenylpropanoic acid[6]
Molecular Formula C₁₅H₁₅NO₂[6]
Molecular Weight 241.29 g/mol [6]
CAS Number 149597-92-2[6]
Appearance White to off-white solid[6]
In Vitro Solubility 2 mg/mL (8.29 mM) in DMSO (with ultrasonic and warming to 60°C)[6][7]
Storage Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.[6][7]
Protocol 1: Preparation of Stock Solutions

Rationale: Accurate and consistent preparation of stock solutions is critical for dose-response experiments. Given its solubility profile, Dimethyl Sulfoxide (DMSO) is the recommended solvent. The use of freshly opened, anhydrous DMSO is crucial as hygroscopic DMSO can negatively impact solubility.[6][7]

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Warming block or water bath set to 60°C

  • Ultrasonic bath

Procedure:

  • Aseptically weigh the desired amount of this compound powder.

  • Add the appropriate volume of anhydrous DMSO to achieve a stock concentration of 8 mM. Note: Based on the reported solubility of 8.29 mM, preparing a stock solution at a slightly lower concentration ensures complete dissolution.

  • Warm the solution to 60°C and sonicate until the powder is completely dissolved. Visually inspect for any particulates.

  • Aliquot the stock solution into sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[6][7]

DMSO Control: For all experiments, a vehicle control containing the same final concentration of DMSO as the highest concentration of the test compound should be included to account for any solvent-induced effects.

Part 1: Foundational Cytotoxicity and Antiproliferative Assays

The initial characterization of any novel compound involves determining its impact on cell viability and proliferation. This allows for the establishment of a therapeutic window and informs the concentration ranges for subsequent mechanistic studies.

Protocol 2: Determining the IC₅₀ using a Cell Viability Assay (MTT Assay)

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability. This assay will determine the concentration of this compound that inhibits cellular metabolic activity by 50% (IC₅₀).

Materials:

  • Selected cancer cell line (e.g., HT-29 colon cancer cells, Saos2 osteosarcoma cells, or other cell lines with known LAT1 expression)[3][8]

  • Complete cell culture medium

  • This compound stock solution (8 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare a serial dilution of the this compound stock solution in complete culture medium to achieve final concentrations ranging from low micromolar to the millimolar range (e.g., 1 µM to 5 mM). Include a vehicle control (DMSO) and a no-treatment control.

  • Replace the medium in the wells with the medium containing the different concentrations of the compound or controls.

  • Incubate the plate for 24, 48, and 72 hours.

  • At each time point, add 15 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium containing MTT and add 200 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 540 nm using a microplate reader.[8][9]

  • Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value.

G cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Prepare serial dilutions of This compound A->B C Treat cells with compound B->C D Incubate for 24, 48, 72 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Solubilize formazan with DMSO F->G H Read absorbance at 540 nm G->H I Calculate IC50 H->I

Caption: Workflow for determining the IC₅₀ value.

Part 2: Mechanistic Insights - Investigating the Mode of Action

Based on the structural similarity to other amino acid transporter inhibitors, a primary hypothesis is that this compound may interfere with amino acid uptake, leading to downstream effects on cell signaling and growth.

Hypothesized Mechanism of Action

Many cancer cells are highly dependent on the LAT1 transporter for the uptake of large neutral amino acids like leucine, which is crucial for activating the mTORC1 signaling pathway.[10] Inhibition of LAT1 leads to amino acid deprivation, which in turn inhibits mTORC1 signaling, resulting in cell cycle arrest and apoptosis.[2][5]

G cluster_pathway Hypothesized Signaling Pathway Compound 2-Amino-3,3- diphenylpropanoic acid LAT1 LAT1 Transporter Compound->LAT1 Inhibition AminoAcids Amino Acid Uptake LAT1->AminoAcids mTORC1 mTORC1 Signaling AminoAcids->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotion

Caption: Hypothesized mechanism of action.

Protocol 3: Amino Acid Uptake Assay

Rationale: To directly test the hypothesis that this compound inhibits amino acid transport, a competitive uptake assay using a radiolabeled amino acid, such as ¹⁴C-L-leucine, can be performed.[8]

Materials:

  • Selected cell line

  • 24-well cell culture plates

  • This compound

  • ¹⁴C-L-leucine

  • Sodium-free Hanks' Balanced Salt Solution (HBSS)

  • Lysis buffer (e.g., 0.1 M NaOH)

  • Scintillation counter

Procedure:

  • Seed cells in a 24-well plate and grow to confluency.

  • Wash the cells with pre-warmed, sodium-free HBSS.

  • Pre-incubate the cells with varying concentrations of this compound in sodium-free HBSS for 10 minutes at 37°C. Include a known LAT1 inhibitor like BCH as a positive control.

  • Add ¹⁴C-L-leucine (final concentration of ~1 µM) to each well and incubate for 1-2 minutes.[8]

  • Terminate the uptake by rapidly washing the cells with ice-cold HBSS.

  • Lyse the cells with lysis buffer.

  • Measure the radioactivity in the cell lysates using a scintillation counter.

  • Normalize the radioactivity to the protein concentration of each sample.

  • Compare the uptake in treated cells to that of untreated controls to determine the inhibitory effect of the compound.

Protocol 4: Western Blot Analysis of mTORC1 Signaling Pathway

Rationale: If this compound inhibits amino acid uptake, it is expected to suppress the mTORC1 signaling pathway. This can be assessed by examining the phosphorylation status of key downstream targets of mTORC1, such as p70S6K and 4E-BP1.[2]

Materials:

  • Selected cell line

  • 6-well cell culture plates

  • This compound

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies against: phospho-p70S6K, total p70S6K, phospho-4E-BP1, total 4E-BP1, and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Procedure:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat the cells with this compound at concentrations around its IC₅₀ for various time points (e.g., 30 minutes, 1, 6, 24 hours).[2]

  • Lyse the cells and quantify the protein concentration.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Probe the membrane with the primary and secondary antibodies.

  • Visualize the protein bands using a chemiluminescent detection system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Part 3: Advanced Cellular Assays

Following the initial characterization and mechanistic studies, further assays can provide a more detailed understanding of the cellular response to this compound.

Protocol 5: Cell Cycle Analysis by Flow Cytometry

Rationale: Inhibition of amino acid uptake and mTORC1 signaling can lead to cell cycle arrest, typically at the G0/G1 phase.[2] Flow cytometry analysis of propidium iodide (PI) stained cells allows for the quantification of cells in different phases of the cell cycle.

Materials:

  • Selected cell line

  • 6-well cell culture plates

  • This compound

  • Ethanol (70%, ice-cold)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Treat cells with this compound for 24 and 48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Protocol 6: Apoptosis Assay by Annexin V/PI Staining

Rationale: Prolonged inhibition of essential cellular processes can lead to programmed cell death, or apoptosis. Annexin V staining can identify early apoptotic cells, while PI staining identifies late apoptotic and necrotic cells.[3][11]

Materials:

  • Selected cell line

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with this compound for 24 and 48 hours.

  • Harvest the cells and wash with PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and PI and incubate for 15 minutes in the dark at room temperature.

  • Analyze the cells by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Conclusion and Future Directions

This guide provides a comprehensive and logical framework for the initial characterization of this compound in a cell culture setting. By systematically evaluating its effects on cell viability, proliferation, amino acid uptake, and key signaling pathways, researchers can build a robust profile of its biological activity. The proposed protocols, based on established methodologies for similar compounds, offer a reliable starting point for investigation.

Future studies could explore the specificity of this compound for different amino acid transporters, its efficacy in in vivo models, and its potential for synergistic effects when combined with other therapeutic agents. The data generated from these foundational experiments will be invaluable for guiding the future development of this promising compound.

References

  • JPH203, a selective L-type amino acid transporter 1 inhibitor, induces mitochondria-dependent apoptosis in Saos2 human osteosarcoma cells - PMC - NIH.
  • Describing inhibitor specificity for the amino acid transporter LAT1 from metainference simulations - PMC - NIH.
  • Antioxidant activity of diphenylpropionamide derivatives: synthesis, biological evaluation and computational analysis - PubMed.
  • Efficacy of system l amino acid transporter 1 inhibition as a therapeutic target in esophageal squamous cell carcinoma - NIH.
  • LAT1 Transporter Assay - BioIVT.
  • l‐Type amino acid transporter 1 inhibitors inhibit tumor cell growth - PMC - PubMed Central.
  • A Novel Structural Modification Strategy to Incorporate LAT-1 Transporter Inhibitory Activity.
  • Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid.
  • Studies on 2-((2, 4-dihydroxybenzylidene) amino)-3-phenylpropanoic acid include antimicrobial, antidiabetic, antioxidant, anticancer, hemolysis, and theoretical QSAR - Taylor & Francis.
  • Effect of JPH203 and BCH on cell viability in Saos2 and FOB cells.... - ResearchGate.
  • The Anti-Tumor Effect of the Newly Developed LAT1 Inhibitor JPH203 in Colorectal Carcinoma, According to a Comprehensive Analysis.
  • BCH, an inhibitor of system L amino acid transporters, induces apoptosis in cancer cells.
  • The LAT1 inhibitor JPH203 suppresses the growth of castration‐resistant prostate cancer through a CD24‐mediated mechanism - NIH.
  • Studies on 2-((2, 4-dihydroxybenzylidene) amino)-3-phenylpropanoic acid include antimicrobial, antidiabetic, antioxidant, anticancer, hemolysis, and theoretical QSAR | Request PDF - ResearchGate.
  • The effect of amino acids and amino acid derivatives on cell proliferation - PubMed.
  • 2-Amino-3-(5-methyl-3-hydroxyisoxazol-4-yl)propanoic Acid (AMPA) and Kainate Receptor Ligands: Further Exploration of Bioisosteric Replacements and Structural and Biological Investigation - PubMed.
  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC - NIH.
  • (PDF) Characterizing unexpected interactions of a glutamine transporter inhibitor with members of the SLC1A transporter family - ResearchGate.
  • Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity - Frontiers.

Sources

Application Notes and Protocols for the Derivatization of 2-Amino-3,3-diphenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Proline-Mimetic Scaffold

2-Amino-3,3-diphenylpropanoic acid is a fascinating non-proteinogenic amino acid characterized by a bulky diphenylmethyl group attached to the β-carbon. This unique structural feature imparts significant conformational constraints, making it a valuable building block in medicinal chemistry and drug discovery. Its derivatives are explored for their potential as enzyme inhibitors, peptide mimetics, and as scaffolds for creating novel therapeutic agents. The derivatization of this core structure at its two primary functional handles—the carboxylic acid and the primary amine—unlocks a vast chemical space for generating libraries of compounds with diverse pharmacological profiles.

This guide provides detailed experimental protocols for the most common and impactful derivatizations of this compound: N-acylation, esterification, and amide bond formation. The methodologies are presented with an emphasis on the underlying chemical principles, ensuring that researchers can not only replicate the procedures but also adapt them to their specific research goals.

Chemical Derivatization Strategies

The derivatization of this compound can be systematically approached by targeting its functional groups. The following diagram illustrates the primary pathways for modification.

Derivatization_Pathways cluster_amine Amine Derivatization cluster_acid Carboxylic Acid Derivatization This compound This compound N-Acylation N-Acylation This compound->N-Acylation Acyl Chloride/ Anhydride Schiff Base Formation Schiff Base Formation This compound->Schiff Base Formation Aldehyde/Ketone Esterification Esterification This compound->Esterification Alcohol, Acid Catalyst Amide Coupling Amide Coupling This compound->Amide Coupling Amine, Coupling Agent

Caption: Key derivatization pathways for this compound.

Protocol 1: N-Acetylation of this compound

N-acylation is a fundamental transformation that modifies the basicity and nucleophilicity of the amino group, often influencing biological activity and metabolic stability.[1][2][3] Acetylation is a common and straightforward acylation reaction.

Principle:

This protocol describes the N-acetylation using acetic anhydride under basic conditions. The base neutralizes the carboxylic acid and the liberated acetic acid, driving the reaction to completion. The bulky diphenylmethyl group can sterically hinder the amine, potentially requiring slightly more forcing conditions than for simpler amino acids.

Materials:
  • This compound

  • Acetic anhydride

  • 1 M Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:
  • Dissolution: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in 1 M NaOH (2.5 eq) with vigorous stirring until a clear solution is obtained. Cool the solution to 0 °C in an ice bath.

  • Acylation: While maintaining the temperature at 0 °C, add acetic anhydride (1.2 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of DCM:Methanol 9:1).

  • Work-up:

    • Once the reaction is complete, cool the mixture in an ice bath and carefully acidify to pH 2-3 with 1 M HCl. A white precipitate should form.

    • Extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Expected Outcome:

The expected product is N-acetyl-2-amino-3,3-diphenylpropanoic acid. The yield and purity should be assessed by weighing the final product and by analytical techniques such as NMR spectroscopy and LC-MS.

ParameterExpected Value
Yield 75-90%
Purity (LC-MS) >95%
Physical State White to off-white solid

Protocol 2: Methyl Esterification of this compound

Esterification of the carboxylic acid is often performed to increase lipophilicity, improve cell permeability, or to protect the carboxylic acid during subsequent reactions on the amino group.

Principle:

This protocol employs thionyl chloride (SOCl₂) in methanol. Thionyl chloride reacts with methanol to form methyl chlorosulfite, which in situ generates HCl and activates the carboxylic acid for nucleophilic attack by methanol. This is a classic and highly effective method for esterifying amino acids.

Materials:
  • This compound

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:
  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (1.0 eq) in anhydrous methanol.

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly and carefully add thionyl chloride (1.5 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 3-5 hours. The suspension should become a clear solution. Monitor the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and carefully add saturated NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic (pH ~8).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 30 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude methyl ester. The product can be further purified by column chromatography if necessary.

Expected Outcome:

The product is the methyl ester of this compound.

ParameterExpected Value
Yield 85-95%
Purity (NMR) >95%
Physical State White solid or viscous oil

Protocol 3: Amide Coupling with Benzylamine

Amide bond formation is one of the most frequently used reactions in medicinal chemistry, allowing for the connection of molecular fragments.[4][5] This protocol details the coupling of this compound with benzylamine using HATU as a coupling agent.

Principle:

For this reaction, the amine of this compound must first be protected, for instance with a Boc group. The carboxylic acid is then activated by a coupling reagent, in this case, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to form a highly reactive O-acylisourea intermediate. This intermediate readily reacts with the incoming amine (benzylamine) to form the amide bond. A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is required to deprotonate the carboxylic acid and the amine salt.[5]

Amide_Coupling_Workflow Boc-Protected Acid Boc-Protected Acid HATU_DIPEA HATU, DIPEA in DMF Boc-Protected Acid->HATU_DIPEA Activated_Ester Active O-Acylisourea Intermediate HATU_DIPEA->Activated_Ester Benzylamine Benzylamine Activated_Ester->Benzylamine Amide_Product Desired Amide Benzylamine->Amide_Product

Caption: Workflow for HATU-mediated amide coupling.

Materials:
  • N-Boc-2-amino-3,3-diphenylpropanoic acid (prepared separately)

  • Benzylamine

  • HATU

  • DIPEA

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:
  • Dissolution: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-2-amino-3,3-diphenylpropanoic acid (1.0 eq) in anhydrous DMF.

  • Activation: To the stirred solution, add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15-20 minutes.

  • Coupling: Add benzylamine (1.05 eq) to the reaction mixture and continue stirring at room temperature for 2-4 hours, or until TLC indicates completion of the reaction.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

  • Deprotection (Optional): The Boc protecting group can be removed by treating the purified amide with trifluoroacetic acid (TFA) in DCM.

Expected Outcome:

The final product is N-Boc-2-(benzylamino)-3,3-diphenylpropanamide.

ParameterExpected Value
Yield 70-85%
Purity (HPLC) >98%
Physical State White solid

Conclusion

The protocols outlined in this application note provide robust and reproducible methods for the derivatization of this compound. These fundamental transformations are essential tools for researchers in drug discovery and medicinal chemistry, enabling the synthesis of novel compounds for biological evaluation. The principles behind each protocol can be extended to a wide range of acylating agents, alcohols, and amines, thus offering a gateway to a vast library of derivatives from this unique amino acid scaffold.

References

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Allen, C. L., Chhatwal, A. R., & Williams, J. M. J. (n.d.). Direct amide formation from unactivated carboxylic acids and amines.
  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048–5051.
  • Kaul, R., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(2), 133-146.
  • Pasti, C., et al. (2021). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Molecules, 26(16), 4871.
  • Grigoryan, S. H., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 53, 620–623.
  • Di Gioia, M. L., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Molecules, 24(23), 4358.
  • Ni, Z., & Chapman, K. D. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Plant Science, 12, 798701.
  • Linder, M. V., & L'hermitte, C. G. (2023). Protein N-terminal acylation: An emerging field in bacterial cell physiology.
  • Marciano, Y., et al. (2022). N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

Sources

Application Notes & Protocols: Leveraging 2-Amino-3,3-diphenylpropanoic Acid in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Beyond the Bio-Familiar

In the vast repository of chemical building blocks, amino acids represent a class of molecules of profound importance, traditionally cornerstone to biology and pharmacology. However, the introduction of non-proteinogenic amino acids, such as 2-Amino-3,3-diphenylpropanoic acid, into the materials scientist's toolkit opens a new frontier of functional design. This molecule, distinguished by a chiral center and two bulky phenyl groups attached to the β-carbon, offers a unique combination of stereochemical precision, aromatic functionality, and steric influence.

The diphenyl moiety imparts significant rigidity and hydrophobicity, enhancing properties like thermal stability and mechanical strength in polymeric structures.[1][2] Its inherent chirality serves as a valuable feature for the development of materials for asymmetric catalysis or enantiomeric separations.[3] Furthermore, as a derivative of alanine, it can be integrated into peptide-like architectures to create novel biomaterials with enhanced stability against enzymatic degradation.[4][5]

This guide provides an in-depth exploration of the applications of this compound in materials science, complete with detailed protocols for the synthesis and characterization of next-generation polymers and functional materials.

Core Application Areas

High-Performance and Biodegradable Polymers

The integration of this compound as a monomeric unit in condensation polymers like polyamides and polyesters is a primary application. The rationale is twofold:

  • Enhanced Thermomechanical Properties: The rigid and bulky diphenyl groups restrict segmental motion of the polymer chains. This steric hindrance elevates the glass transition temperature (Tg) and improves overall thermal stability compared to polymers derived from simple aliphatic amino acids.[1]

  • Controlling Degradability: While the aromatic nature enhances stability, the amino acid backbone provides potential sites for hydrolytic or enzymatic cleavage, offering a pathway to developing biodegradable polymers with tunable degradation profiles. This makes it a candidate for creating eco-friendly alternatives in packaging and other applications.[6]

Hybrid systems that combine synthetic polymer backbones with amino acid segments can yield materials that merge mechanical strength with unique biological functionalities.[2]

Chiral Building Blocks for Asymmetric Applications

Chirality is a critical design element in modern materials. As a stereochemically pure compound, this compound is an exemplary chiral building block.[3] This allows for the creation of materials with stereospecific properties, crucial for:

  • Chiral Chromatography: Covalently bonding the molecule to a solid support (e.g., silica) creates a chiral stationary phase (CSP) for the separation of racemic mixtures in High-Performance Liquid Chromatography (HPLC).

  • Asymmetric Catalysis: Incorporation into metal-organic frameworks (MOFs) or as a ligand for metal catalysts can create a chiral environment, enabling enantioselective synthesis.

Advanced Peptidomimetics and Biomaterials

The use of non-coded amino acids is a key strategy to overcome the inherent instability of natural peptides in therapeutic and biomaterial applications.[5] Incorporating this compound into peptide sequences yields peptidomimetics with several advantages:

  • Proteolytic Resistance: The unnatural structure is not recognized by proteases, significantly extending the material's in-vivo and in-vitro lifespan.[5]

  • Structural Scaffolding: The diphenyl groups can induce specific secondary structures, such as turns or helices, which are critical for biological activity or for forming structured hydrogels.[7] These materials are promising for applications in drug delivery, tissue engineering, and biosensing.[8][9]

Application Note 1: Synthesis of a High-Performance Polyamide

Objective: To synthesize a novel polyamide incorporating this compound to enhance thermal stability. This protocol details the solution polycondensation of the corresponding amino-functionalized monomer with a diacid chloride.

Causality: The synthesis of polyamides requires the reaction of an amine group with a carboxylic acid derivative.[2] To utilize this compound, its carboxylic acid functionality must first be protected while its amino group is reacted, or more commonly, it is modified to create a diamine or diacid monomer. For this protocol, we will consider a derivative, 2-(4-aminobenzamido)-3,3-diphenylpropanoic acid, which is then activated and polymerized with a diamine. A more direct approach is the ring-opening polymerization of its corresponding N-carboxyanhydride (NCA), a standard method for producing well-defined polypeptides.[10]

Protocol: Polyamide Synthesis via Ring-Opening Polymerization (ROP) of NCA

This method provides excellent control over molecular weight and produces high-purity polyamides (in this context, polypeptides).

Part A: Synthesis of the N-Carboxyanhydride (NCA) Monomer

  • Materials: this compound, triphosgene, anhydrous tetrahydrofuran (THF), nitrogen gas supply.

  • Procedure:

    • Suspend this compound (1 eq.) in anhydrous THF under a nitrogen atmosphere.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add a solution of triphosgene (0.4 eq.) in anhydrous THF to the suspension with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours until the solution becomes clear.

    • Precipitate the NCA monomer by adding the reaction mixture to an excess of cold n-hexane.

    • Filter the white solid, wash with n-hexane, and dry under vacuum.

    • Recrystallize from a THF/hexane solvent system to achieve high purity, which is critical for successful polymerization.[10]

Part B: Ring-Opening Polymerization

  • Materials: Purified NCA monomer, initiator (e.g., hexamethyldisilazane - HMDS), anhydrous N,N-Dimethylformamide (DMF), nitrogen gas supply.

  • Procedure:

    • Dissolve the purified NCA monomer in anhydrous DMF under a nitrogen atmosphere to a desired concentration (e.g., 5-10% w/v).

    • Add the initiator (HMDS) via syringe. The monomer-to-initiator ratio will determine the target degree of polymerization.

    • Allow the reaction to proceed at room temperature for 24-72 hours. Monitor the reaction by observing the evolution of CO2 or by periodically taking samples for FTIR analysis (disappearance of the NCA anhydride peaks at ~1850 and 1790 cm⁻¹).

    • Precipitate the resulting polymer by pouring the reaction solution into a non-solvent such as methanol or water.

    • Filter the polymer, wash thoroughly with the non-solvent, and dry under vacuum at 50-60°C.

Experimental Workflow Diagram

G cluster_0 Part A: NCA Monomer Synthesis cluster_1 Part B: Polymerization A This compound in anhydrous THF B Add Triphosgene (0°C -> RT) A->B C Reaction (4-6h) B->C D Precipitate in Hexane C->D E Filter & Dry D->E F Recrystallize E->F G Purified NCA Monomer F->G H Dissolve NCA in anhydrous DMF G->H Transfer to Polymerization I Add Initiator (HMDS) H->I J Polymerize (24-72h) I->J K Precipitate in Methanol J->K L Filter & Dry K->L M High-Performance Polyamide L->M

Caption: Workflow for polyamide synthesis via NCA ring-opening polymerization.

Expected Characterization Data
TechniqueParameterExpected Outcome
FTIR Vibrational BandsDisappearance of NCA anhydride peaks (~1850, 1790 cm⁻¹). Appearance of amide I (~1650 cm⁻¹) and amide II (~1550 cm⁻¹) bands.
¹H NMR Chemical ShiftsBroadening of peaks corresponding to the polymer backbone. Integration of end-groups vs. repeating units can estimate molecular weight.
TGA Decomposition Temp.High thermal stability, with onset of degradation significantly higher than conventional polyamides like Nylon 6.
DSC Glass Transition (Tg)A high Tg value, reflecting the rigid nature of the polymer backbone due to the diphenyl groups.

Application Note 2: Preparation of a Chiral Stationary Phase (CSP) for HPLC

Objective: To fabricate a CSP for enantiomeric separation by immobilizing (S)-2-Amino-3,3-diphenylpropanoic acid onto a silica gel support.

Causality: The principle of chiral chromatography relies on the differential interaction between the enantiomers of an analyte and a chiral selector immobilized on a stationary phase. The stereochemically defined environment created by the chiral amino acid allows for transient diastereomeric complex formation with the analyte, leading to different retention times and thus separation.

Protocol: CSP Fabrication

Part A: Silica Functionalization

  • Materials: Porous silica gel (5 µm), (3-Aminopropyl)triethoxysilane (APTES), anhydrous toluene.

  • Procedure:

    • Activate the silica gel by heating at 150°C under vacuum for 12 hours to remove adsorbed water.

    • Suspend the activated silica in anhydrous toluene under a nitrogen atmosphere.

    • Add APTES (excess) and reflux the mixture for 24 hours.

    • Cool the mixture, filter the functionalized silica, and wash extensively with toluene, methanol, and diethyl ether to remove unreacted silane.

    • Dry the resulting amino-propyl silica under vacuum.

Part B: Immobilization of the Chiral Selector

  • Materials: Amino-propyl silica, (S)-2-Amino-3,3-diphenylpropanoic acid, N-terminal protecting group (e.g., Fmoc-OSu), carboxyl activating agent (e.g., DCC/NHS), anhydrous DMF.

  • Procedure:

    • Protect the amine of (S)-2-Amino-3,3-diphenylpropanoic acid using Fmoc-OSu to prevent self-polymerization.[11] This is a crucial step in peptide synthesis to control reactivity.

    • Dissolve the Fmoc-protected amino acid in anhydrous DMF.

    • Activate the carboxylic acid group by adding N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) and stirring for 4 hours at 0°C.

    • Add the amino-propyl silica to the activated ester solution.

    • Stir the suspension at room temperature for 48 hours.

    • Filter the silica, and wash sequentially with DMF, methanol, dichloromethane, and diethyl ether.

    • Remove the Fmoc protecting group using a solution of 20% piperidine in DMF.

    • Wash the final CSP material extensively and dry under vacuum.

Immobilization Workflow Diagram

G A Porous Silica Gel B Reflux with APTES in Toluene A->B C Amino-Propyl Silica B->C G Couple Activated Selector with Amino-Propyl Silica C->G Immobilization D (S)-2-Amino-3,3- diphenylpropanoic acid E 1. Protect Amine (Fmoc) 2. Activate Carboxyl (DCC/NHS) D->E F Activated Chiral Selector E->F F->G H Wash & Deprotect (Piperidine) G->H I Final Chiral Stationary Phase H->I

Caption: Workflow for the synthesis of a chiral stationary phase.

Validation Protocol
  • Column Packing: Pack the synthesized CSP into an empty HPLC column using a slurry packing method.

  • Test Separation:

    • Prepare a solution of a known racemic analyte (e.g., racemic ibuprofen).

    • Equilibrate the column with a suitable mobile phase (e.g., hexane/isopropanol mixture).

    • Inject the racemic sample and monitor the chromatogram.

    • Successful separation will be indicated by the appearance of two distinct peaks, corresponding to the two enantiomers. The separation factor (α) can be calculated to quantify the CSP's performance.

References

  • (2R,3R)-3-Amino-2-hydroxy-3-phenyl-propionic acid - J&K Scientific. J&K Scientific. [Link]
  • Synthesis and Comprehensive Characterization of Amino Acid-Derived Vinyl Monomer Gels. ACS Omega. [Link]
  • Amino-Acid-Derived Anionic Polyacrylamides with Tailored Hydrophobicity–Physicochemical Properties and Cellular Interactions. National Institutes of Health (NIH). [Link]
  • Synthesis and characterization of a new peptide analogue:2-Amino-N-(2-amino-ethyl)-3-phenyl-propionamide | Semantic Scholar. Semantic Scholar. [Link]
  • Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid - PMC - NIH. National Institutes of Health (NIH). [Link]
  • Synthesis and structural investigation of 2-aminomethyl-3-(4-methoxy-phenyl)-propionic acid containing a peptide analogue of the amyloidogenic AS(6-7) sequence: inhibition of fibril formation - PubMed. National Institutes of Health (NIH). [Link]
  • Chiral Building Blocks: Enhancing Drug Discovery with Nitrophenyl Amino Acids. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Progress in Synthetic Polymers Based on Natural Amino Acids - ResearchGate.
  • Protecting Groups in Peptide Synthesis - PubMed - NIH. National Institutes of Health (NIH). [Link]
  • Synthesis of Well-Defined Polypeptide-Based Materials via the Ring-Opening Polymerization of α-Amino Acid N -Carboxyanhydrides - ResearchGate.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-3,3-diphenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-3,3-diphenylpropanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to synthesize this sterically hindered, non-proteinogenic amino acid. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of this synthesis and improve your yield.

Introduction to the Synthesis

This compound is a valuable building block in medicinal chemistry, often used as a key intermediate in the development of novel therapeutics[1]. Its synthesis, however, can be challenging due to the steric hindrance imposed by the two phenyl groups on the α-carbon. The most common and practical synthetic routes are variations of the Strecker synthesis and the Bucherer-Bergs reaction, both of which utilize a ketone precursor, in this case, benzophenone.

This guide will focus on the Bucherer-Bergs reaction, as it provides a robust method for the synthesis of α,α-disubstituted amino acids through a hydantoin intermediate. We will explore the intricacies of this multi-component reaction and provide solutions to common problems encountered during the synthesis.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of this compound via the Bucherer-Bergs reaction.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Hydantoin Intermediate 1. Steric Hindrance of Benzophenone: Benzophenone is a sterically hindered ketone, which can lead to slow reaction kinetics.[2][3] 2. Suboptimal Reaction Conditions: Incorrect temperature, pressure, or solvent can significantly reduce the yield.[2][4] 3. Decomposition of Reagents: Ammonium carbonate can decompose into ammonia and carbon dioxide, which can escape from the reaction vessel if not properly sealed. Cyanide salts can degrade under strongly alkaline conditions.[5][6]1. Increase Reaction Time and Temperature: For hindered ketones like benzophenone, prolonged reaction times (e.g., up to 90 hours) and higher temperatures (e.g., 110°C) in a sealed vessel are often necessary to drive the reaction to completion.[2][3] 2. Use of Alternative Solvents: Propylene glycol or melted acetamide can be used as solvents to improve the solubility of reactants and increase the reaction rate at higher temperatures.[2] 3. Ensure a Sealed System: Use a pressure vessel or a well-sealed reactor to prevent the loss of volatile reagents like ammonia and carbon dioxide.[2][3] 4. Control pH: Maintain the pH in the range of 8-9 to ensure the stability of the cyanide reagent and facilitate the necessary reaction steps.[5]
Incomplete Hydrolysis of the Hydantoin Intermediate 1. Harsh Hydrolysis Conditions Required: The hydantoin ring is stable and requires strong acidic or basic conditions for cleavage. 2. Precipitation of the Amino Acid: The product amino acid may have limited solubility in the hydrolysis mixture, preventing complete reaction.1. Use Strong Acid or Base: Refluxing the hydantoin intermediate with a strong acid (e.g., 6M HCl) or a strong base (e.g., 25% NaOH) is typically required for complete hydrolysis. 2. Monitor the Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the hydantoin starting material. 3. Ensure Adequate Solvation: If the product precipitates, consider using a co-solvent or a larger volume of the hydrolysis solution to maintain solubility.
Formation of Side Products 1. Polymerization: Under certain conditions, side reactions leading to polymer formation can occur.[4] 2. Over-alkylation: Excess cyanide can potentially lead to side products.[5] 3. Formation of α-hydroxy acid: If the aminonitrile intermediate is hydrolyzed before the formation of the hydantoin, the corresponding α-hydroxy acid can be formed.1. Optimize Reagent Ratios: A molar ratio of approximately 1:2:2 for ketone:KCN:(NH₄)₂CO₃ is recommended to balance reactivity and minimize side reactions.[5] 2. Control Reaction Temperature: Avoid excessively high temperatures that might favor polymerization. 3. Careful Work-up: Ensure the reaction conditions favor the formation of the hydantoin before proceeding to the hydrolysis step.
Difficulty in Product Purification 1. Contamination with Unreacted Starting Materials: Incomplete reaction can leave unreacted benzophenone or hydantoin intermediate. 2. Presence of Side Products: As mentioned above, various side products can complicate purification. 3. Amphoteric Nature of the Amino Acid: The product is an amino acid, which can be soluble in both acidic and basic aqueous solutions, making extraction challenging.1. Purification of the Hydantoin Intermediate: It is often easier to purify the hydantoin intermediate by recrystallization (e.g., from ethanol/water mixtures) before proceeding to the hydrolysis step.[5] 2. Isoelectric Point Precipitation: After hydrolysis, carefully adjust the pH of the aqueous solution to the isoelectric point of this compound to precipitate the product. The exact pI will need to be determined experimentally but will be near neutral pH. 3. Ion-Exchange Chromatography: For high purity, ion-exchange chromatography can be employed to separate the amino acid from charged impurities.
Product is a Racemic Mixture 1. Non-stereoselective Nature of the Reaction: Both the Strecker and Bucherer-Bergs syntheses are not stereoselective and will produce a racemic mixture of the D- and L-enantiomers.[7][8][9][10]1. Chiral Resolution: The racemic mixture will need to be resolved to obtain the desired enantiomer. This can be achieved by:     a. Diastereomeric Salt Formation: Reacting the racemic amino acid with a chiral resolving agent (e.g., a chiral acid or base) to form diastereomeric salts that can be separated by crystallization.[10]     b. Chiral Chromatography: Using a chiral stationary phase in HPLC to separate the enantiomers.[11]

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the synthesis of this compound?

A1: The yield can vary significantly depending on the optimization of the reaction conditions. For the Bucherer-Bergs synthesis of the analogous 5,5-diphenylhydantoin from the sterically hindered benzophenone, initial yields can be as low as 7%. However, with optimization, such as increasing the reaction time and temperature in a sealed vessel, yields can be improved to over 90%.[2][3] The subsequent hydrolysis of the hydantoin is typically a high-yielding step.

Q2: Which synthetic route is better, Strecker or Bucherer-Bergs?

A2: Both the Strecker synthesis and the Bucherer-Bergs reaction are viable methods. The Bucherer-Bergs reaction proceeds through a hydantoin intermediate, which is often a stable, crystalline solid that can be purified before hydrolysis to the final amino acid.[4][5][12] This can be an advantage for removing impurities early in the process. The Strecker synthesis directly forms an α-aminonitrile, which is then hydrolyzed.[9][10][13][14][15][16][17] For α,α-disubstituted amino acids from ketones, the Bucherer-Bergs reaction is well-documented and may offer a more robust procedure.

Q3: How can I monitor the progress of the reaction?

A3: The progress of both the hydantoin formation and the subsequent hydrolysis can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, you will need to find a suitable solvent system that provides good separation between your starting material, intermediate, and product. For HPLC analysis of the final amino acid, pre-column derivatization with a reagent like o-phthaldialdehyde (OPA) followed by fluorescence detection is a common and sensitive method.[18][19][20][21]

Q4: What are the safety precautions I should take during this synthesis?

A4: This synthesis involves highly toxic and hazardous materials. Potassium cyanide (KCN) or sodium cyanide (NaCN) are extremely poisonous. They should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn. Never add acid directly to cyanide salts, as this will generate highly toxic hydrogen cyanide gas. All waste containing cyanide must be quenched and disposed of according to your institution's safety protocols. The use of a sealed vessel for the reaction at elevated temperatures also requires appropriate pressure-rated equipment and safety precautions.

Q5: My final product appears to be contaminated with inorganic salts. How can I remove them?

A5: After the hydrolysis and neutralization steps, inorganic salts can often co-precipitate with your product. To remove them, you can try washing the crude product with cold deionized water. If the product is sufficiently soluble, you can dissolve it in a minimal amount of hot water or a water/ethanol mixture and allow it to recrystallize, leaving the more soluble inorganic salts in the mother liquor. Alternatively, desalting can be achieved using ion-exchange chromatography.

Experimental Protocol: Bucherer-Bergs Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of 5,5-diphenylhydantoin from benzophenone.[2][3]

Step 1: Synthesis of 5,5-Diphenylhydantoin

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Intermediate Benzophenone Benzophenone Hydantoin 5,5-Diphenylhydantoin Benzophenone->Hydantoin 1. KCN Potassium Cyanide KCN->Hydantoin 2. AmmoniumCarbonate (NH₄)₂CO₃ AmmoniumCarbonate->Hydantoin 3. Solvent Aqueous Ethanol or Propylene Glycol Solvent->Hydantoin Conditions Heat (e.g., 110°C) in a sealed vessel Conditions->Hydantoin

Figure 1. Reaction scheme for the synthesis of 5,5-diphenylhydantoin.

  • Reagents and Equipment:

    • Benzophenone

    • Potassium Cyanide (KCN)

    • Ammonium Carbonate ((NH₄)₂CO₃)

    • Ethanol

    • Deionized Water

    • A pressure-rated reaction vessel (e.g., a steel bomb or a high-pressure glass reactor)

  • Procedure:

    • In the pressure vessel, combine benzophenone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (4.0 eq).

    • Add a solvent mixture of aqueous ethanol (e.g., 60% ethanol in water). Alternatively, for improved yield with the sterically hindered benzophenone, consider using propylene glycol as the solvent.[2]

    • Seal the reaction vessel securely.

    • Heat the mixture to approximately 110°C with vigorous stirring. Caution: This reaction should be carried out behind a blast shield in a fume hood.

    • Maintain the reaction at this temperature for an extended period (24-90 hours), monitoring the progress by taking small aliquots (after cooling the vessel) and analyzing by TLC or HPLC.

    • After the reaction is complete, cool the vessel to room temperature before carefully opening it in a fume hood.

    • Acidify the reaction mixture with hydrochloric acid. This will precipitate the crude 5,5-diphenylhydantoin.[5]

    • Collect the precipitate by vacuum filtration and wash with cold water.

    • The crude hydantoin can be purified by recrystallization from an ethanol/water mixture.

Step 2: Hydrolysis of 5,5-Diphenylhydantoin to this compound

G cluster_reactant Intermediate cluster_reaction Reaction Conditions cluster_product Final Product Hydantoin 5,5-Diphenylhydantoin AminoAcid This compound Hydantoin->AminoAcid Reagent Strong Acid (e.g., 6M HCl) or Strong Base (e.g., 25% NaOH) Reagent->AminoAcid Conditions Reflux Conditions->AminoAcid

Figure 2. Hydrolysis of 5,5-diphenylhydantoin.

  • Reagents and Equipment:

    • Purified 5,5-diphenylhydantoin

    • 6M Hydrochloric Acid (HCl) or 25% Sodium Hydroxide (NaOH)

    • Round-bottom flask with a reflux condenser

  • Procedure:

    • Place the purified 5,5-diphenylhydantoin in the round-bottom flask.

    • Add an excess of 6M HCl or 25% NaOH solution.

    • Heat the mixture to reflux and maintain reflux until the hydrolysis is complete (monitor by TLC or HPLC). This may take several hours.

    • Cool the reaction mixture to room temperature.

    • If using acid hydrolysis, carefully neutralize the solution with a base (e.g., NaOH) to the isoelectric point of the amino acid to precipitate the product. If using base hydrolysis, neutralize with an acid (e.g., HCl).

    • Collect the crude this compound by vacuum filtration.

    • Wash the product with cold deionized water and then with a small amount of cold ethanol.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water/ethanol).

Characterization

The final product should be characterized to confirm its identity and purity.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the product. The ¹H NMR spectrum is expected to show signals for the aromatic protons and the amino and carboxylic acid protons. The exact chemical shifts will depend on the solvent used.[22][23]

  • HPLC Analysis: As mentioned, HPLC with a chiral stationary phase can be used to determine the enantiomeric purity if a resolution has been performed. Achiral HPLC with derivatization can be used to assess the chemical purity.[18][19][20][21]

  • Mass Spectrometry: Mass spectrometry can be used to confirm the molecular weight of the product.

Logical Troubleshooting Workflow

G Start Start Synthesis CheckYield Low Yield of Hydantoin? Start->CheckYield TroubleshootYield Increase Temp/Time Use Sealed Vessel Check Reagent Ratios CheckYield->TroubleshootYield Yes ProceedHydrolysis Proceed to Hydrolysis CheckYield->ProceedHydrolysis No TroubleshootYield->Start Re-run Reaction CheckHydrolysis Incomplete Hydrolysis? ProceedHydrolysis->CheckHydrolysis TroubleshootHydrolysis Increase Reflux Time Use Stronger Acid/Base CheckHydrolysis->TroubleshootHydrolysis Yes Purification Purify Crude Product CheckHydrolysis->Purification No TroubleshootHydrolysis->ProceedHydrolysis Continue Hydrolysis CheckPurity Product Impure? Purification->CheckPurity TroubleshootPurity Recrystallize Use Ion-Exchange Chromatography CheckPurity->TroubleshootPurity Yes Characterization Characterize Final Product CheckPurity->Characterization No TroubleshootPurity->Purification Re-purify

Figure 3. A logical workflow for troubleshooting the synthesis.

References

  • US4647692A - Racemization and resolution of α-amino acids - Google P
  • Racemization, Optical Resolution and Crystallization-Induced Asymmetric Transformation of Amino Acids and Pharmaceutical Intermediates - ResearchG
  • Bucherer–Bergs reaction - Wikipedia. (URL: [Link])
  • 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0159744)
  • Racemization of amino acids under natural conditions: part 1—a challenge to abiogenesis. (URL: [Link])
  • Bucherer-Bergs Reaction. (URL: [Link])
  • Strecker Synthesis - Master Organic Chemistry. (URL: [Link])
  • Strecker Synthesis - Organic Chemistry Portal. (URL: [Link])
  • Strecker amino acid synthesis - Wikipedia. (URL: [Link])
  • Strecker Synthesis - NROChemistry. (URL: [Link])
  • Strecker amino acid synthesis - chemeurope.com. (URL: [Link])
  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (URL: [Link])
  • (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH) - Organic Syntheses Procedure. (URL: [Link])
  • Bucherer-Bergs Reaction - Organic Chemistry Portal. (URL: [Link])
  • The Strecker Synthesis of Amino Acids - Master Organic Chemistry. (URL: [Link])
  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC - NIH. (URL: [Link])
  • US5346828A - Stereoisomeric enrichment of 2-amino-3-hydroxy-3-phenylpropionic acids using d-threonine aldolase - Google P
  • Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides - PubMed. (URL: [Link])
  • Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. (URL: [Link])
  • Continuous Synthesis of Hydantoins: Intensifying the Bucherer– Bergs Reaction - ResearchG
  • Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatiz
  • SIMULTANEOUS ESTIMATION OF AMINO ACID WITH PRE- COLUMN DERIVATIZ
  • Determination of Amino Acid Concentrations using HPLC Craig Carlson [2018-10-30] - BCO-DMO. (URL: [Link])
  • Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. (URL: [Link])
  • 2-Amino-3-phenylpropionic acid, ethyl ester - the NIST WebBook. (URL: [Link])
  • Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
  • What is the NMR labeled structure for the product 2,3-dibromo-3-phenylpropanoic acid?... (URL: [Link])
  • Recent Breakthroughs in α-Amino Acid Synthesis Highlighted by Direct Amin
  • Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed. (URL: [Link])
  • Any help with this nmr spectra? It should be 2,3-dibromo-3-phenylpropanoic acid , I'm trying to figure it out, the first broad peak with 4 H I don't understand from where it could come? the reactant? : r/chemhelp - Reddit. (URL: [Link])
  • Benchtop NMR for Educ

Sources

2-Amino-3,3-diphenylpropanoic acid solubility issues and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Amino-3,3-diphenylpropanoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound. Here, we provide in-depth, experience-driven answers to frequently asked questions, troubleshooting for common experimental issues, and validated protocols to streamline your workflow.

Frequently Asked Questions (FAQs)
Q1: What is the fundamental solubility profile of this compound?

Answer: this compound is an amino acid derivative characterized by two bulky phenyl groups.[1] This structure dictates its solubility behavior. At its core, it is a zwitterionic molecule, possessing both a basic amino group and an acidic carboxylic acid group.[2] This dual nature leads to strong intermolecular interactions, resulting in the following general profile:

  • High Solubility in Polar Aprotic Solvents: It is readily soluble in solvents like dimethyl sulfoxide (DMSO).[2][3][4]

  • Moderate Solubility in Polar Protic Solvents: It shows solubility in alcohols like methanol.[2]

  • Low Solubility in Water: The large, nonpolar diphenyl structure significantly limits its solubility in aqueous solutions under neutral pH conditions.[2]

  • Very Low to Insoluble in Non-polar Solvents: It has negligible solubility in non-polar solvents such as hexane or toluene due to the polarity mismatch.[2]

Q2: I'm struggling to dissolve the compound. What are the likely reasons?

Answer: Difficulty in dissolving this compound typically stems from a few key factors:

  • Solvent-Solute Polarity Mismatch: The most common issue is using a solvent of inappropriate polarity. As a polar, zwitterionic molecule, it requires a polar solvent to overcome its crystal lattice energy.[2]

  • pH is at or near the Isoelectric Point (pI): In aqueous or protic solvent systems, if the pH is near the compound's pI, it will exist primarily in its least soluble zwitterionic form.[2][5]

  • Low Temperature: Solubility is an endothermic process for most solids. Attempting to dissolve the compound at room temperature or below may not provide sufficient energy to break the intermolecular bonds.[2]

  • Hygroscopic Solvents: Polar aprotic solvents like DMSO are hygroscopic. Absorbed water can significantly alter the solvent's properties and reduce the solubility of hydrophobic compounds. Using a freshly opened bottle of anhydrous DMSO is critical.[3][4]

  • Saturation Limit Reached: You may be attempting to create a solution that is above the compound's maximum solubility for that specific solvent and temperature.

Q3: What are the recommended starting solvents for preparing stock solutions?

Answer: Based on extensive field data and supplier information, the following solvents are recommended as primary choices:

  • Dimethyl Sulfoxide (DMSO): This is the most effective and widely recommended solvent. For best results, use gentle warming (up to 60°C) and sonication.[3][4] A stock concentration of 2 mg/mL is readily achievable.[3][4]

  • Methanol: This is another viable option, particularly when DMSO is incompatible with downstream applications.[2]

It is always advisable to perform a small-scale solubility test before preparing a large stock solution.

Q4: Beyond choosing the right solvent, what techniques can I use to enhance solubility?

Answer: Several robust methods can be employed to increase the solubility of this compound:

  • pH Adjustment: This is the most powerful technique for aqueous systems. Adjusting the pH at least 2 units away from the compound's isoelectric point will convert the zwitterion into a more soluble salt (a cation in acidic conditions or an anion in basic conditions).[2][6]

  • Salt Formation: Creating a stable salt of the compound prior to dissolution can dramatically improve aqueous solubility and dissolution rates.[7][8]

  • Temperature Control: Gently heating the solvent-solute mixture can significantly increase both the rate of dissolution and the saturation point. However, you must first confirm the compound's thermal stability to avoid degradation.[2]

  • Co-solvents: Using a mixture of solvents, such as a water/methanol or water/ethanol system, can sometimes provide a more favorable environment for dissolution than either solvent alone.[6]

Troubleshooting Guide: Common Issues & Solutions

This section provides direct, actionable solutions to common problems encountered during the handling and dissolution of this compound.

Issue 1: The compound has precipitated out of my solution.
Possible Cause Underlying Mechanism Recommended Action
Temperature Fluctuation The solution was prepared warm and subsequently cooled to room temperature or 4°C, causing it to become supersaturated at the lower temperature.Gently warm the solution while stirring to redissolve the compound. Store at room temperature if stability allows.[2]
Solvent Evaporation The container was not properly sealed, leading to solvent evaporation. This increased the compound's concentration beyond its solubility limit.Add a small amount of fresh, anhydrous solvent to return to the original concentration. Ensure containers are tightly sealed.[2]
pH Shift For aqueous-buffered solutions, the buffer capacity may have been exceeded, or CO₂ from the air may have dissolved, lowering the pH towards the isoelectric point.Measure the solution's pH. Adjust it back to the optimal range (acidic or basic) using a dilute acid or base.[2]
Addition to Aqueous Buffer A concentrated stock in an organic solvent (like DMSO) was diluted into an aqueous buffer, causing the compound to crash out due to its low aqueous solubility.Decrease the concentration of the final solution. Increase the percentage of organic solvent in the final buffer if the experiment allows.
Issue 2: The compound is difficult to crystallize or forms an oil.
Possible Cause Underlying Mechanism Recommended Action
High Solubility The compound is too soluble in the chosen crystallization solvent, preventing nucleation and crystal growth.Add a miscible "anti-solvent" (one in which the compound is insoluble) dropwise until turbidity is observed, then allow it to stand.[2]
Rapid Cooling Cooling the saturated solution too quickly does not allow sufficient time for an ordered crystal lattice to form, resulting in an amorphous oil.Allow the solution to cool slowly to room temperature, followed by gradual cooling in a refrigerator. Avoid placing a warm solution directly into a freezer.[2]
Presence of Impurities Impurities can interfere with the crystal packing process, inhibiting the formation of a stable crystal lattice.Purify the compound using an appropriate technique (e.g., column chromatography or recrystallization from a different solvent system) before attempting the final crystallization.[2]
Visualized Workflows and Data
Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and solving solubility issues.

G cluster_start cluster_check cluster_action cluster_success start Compound Fails to Dissolve check_solvent Is the solvent appropriate? (e.g., DMSO, Methanol) start->check_solvent check_temp Is the temperature adequate? check_solvent->check_temp Yes action_solvent Switch to a more polar solvent check_solvent->action_solvent No check_ph Is pH optimized for aqueous systems? check_temp->check_ph Yes action_heat Gently warm and/or sonicate check_temp->action_heat No action_ph Adjust pH away from pI check_ph->action_ph No end Compound Dissolved check_ph->end Yes (Issue Resolved) action_solvent->start Re-attempt action_heat->start Re-attempt action_ph->start Re-attempt G cluster_ph low_ph Low pH (e.g., pH < 4) Add Acid (H+) zwitterion Zwitterionic Form (at Isoelectric Point) - POOR SOLUBILITY - low_ph->zwitterion high_ph High pH (e.g., pH > 9) Add Base (OH-) high_ph->zwitterion cation Cationic Form (Protonated Amine) - HIGH SOLUBILITY - zwitterion->cation anion Anionic Form (De-protonated Carboxylic Acid) - HIGH SOLUBILITY - zwitterion->anion

Caption: The relationship between pH, ionic form, and aqueous solubility.

Qualitative Solubility Data Summary
Solvent Class Example Solvent Qualitative Solubility Notes
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighRecommended starting solvent. Use of heat and fresh, anhydrous grade improves results. [2][3]
Polar Protic MethanolModerateA good alternative to DMSO. [2]
Polar Protic WaterVery LowSolubility is highly pH-dependent. [2][5]
Non-Polar Toluene, HexaneInsolubleSignificant polarity mismatch prevents dissolution. [2]
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes a validated method for preparing a 10 mM stock solution of this compound (MW: 241.29 g/mol ). [1] Materials:

  • This compound

  • Anhydrous, high-purity DMSO (from a freshly opened bottle) [3][4]* Vortex mixer

  • Water bath or heating block set to 60°C

  • Sonicator bath

Procedure:

  • Weigh Compound: Accurately weigh 2.41 mg of the compound into a sterile microcentrifuge tube or glass vial.

  • Add Solvent: Add 1.0 mL of anhydrous DMSO to the vial.

  • Initial Mixing: Cap the vial tightly and vortex vigorously for 30 seconds. The solution will likely appear as a suspension.

  • Heating: Place the vial in a 60°C water bath or heating block for 5-10 minutes. [3][4]Periodically vortex the sample during this time. Causality: Heating provides the necessary energy to overcome the compound's crystal lattice energy, significantly increasing the rate of dissolution.

  • Sonication: Transfer the vial to a sonicator bath for 10-15 minutes. The ultrasonic waves will break up any remaining solid aggregates.

  • Final Check: Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. [3][4]

Protocol 2: Enhancing Aqueous Solubility via pH Adjustment

This protocol details how to prepare an aqueous solution by converting the compound into its more soluble salt form.

Materials:

  • This compound

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • pH meter or pH strips

Procedure:

  • Create a Suspension: Add the desired amount of the compound to the required volume of deionized water. For example, attempt to make a 1 mg/mL suspension. Stir vigorously. The compound will not dissolve at this stage.

  • Choose the Salt Form:

    • To create the soluble hydrochloride salt (cationic form): Proceed to step 3a.

    • To create the soluble sodium salt (anionic form): Proceed to step 3b.

  • Titrate to Dissolution:

    • a. Acidic Titration: While stirring continuously, add 1 M HCl dropwise to the suspension. Monitor the pH and visual clarity. As the pH drops (target pH ~2-3), the solid will begin to dissolve as the amino group is protonated. Continue adding acid until the solution is completely clear.

    • b. Basic Titration: While stirring continuously, add 1 M NaOH dropwise to the suspension. Monitor the pH and visual clarity. As the pH rises (target pH ~10-11), the solid will dissolve as the carboxylic acid group is deprotonated. Continue adding base until the solution is completely clear.

  • Final pH Adjustment: Once the solution is clear, you can carefully adjust the pH towards neutral if your experiment requires it, but be aware that the compound may precipitate if you get too close to its isoelectric point.

  • Validation: This method is self-validating. The visual transition from a cloudy suspension to a clear solution confirms the successful formation of the soluble salt. The pH measurement provides a quantitative parameter for reproducibility.

References
  • Safety Data Sheet: 2-Amino-3-phenylpropanoic acid - Carl ROTH. (URL: [Link])
  • The Solubility of Amino Acids in Various Solvent Systems. (URL: [Link])
  • Drug Solubility: Importance and Enhancement Techniques - PMC - NIH. (URL: [Link])
  • Solubilities of Amino Acids in Different Mixed Solvents. (URL: [Link])
  • The Solubility of Amino Acids in Various Solvent Systems - DigitalCommons@URI. (URL: [Link])
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC - PubMed Central. (URL: [Link])
  • Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. (URL: [Link])
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PubMed Central. (URL: [Link])

Sources

Technical Support Center: Purification of 2-Amino-3,3-diphenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 2-Amino-3,3-diphenylpropanoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide expert-driven solutions to common challenges encountered during the isolation and purification of this valuable amino acid derivative. As a key intermediate in pharmaceutical synthesis, achieving high purity is critical for downstream applications.[1]

This document is structured into a series of frequently asked questions and a detailed troubleshooting guide to directly address experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the best initial strategy for purifying crude this compound?

The optimal initial strategy depends on the physical state of your crude product and the impurity profile. A general decision-making workflow can be followed to select the most efficient method.

Purification_Decision_Tree start Crude Reaction Mixture is_solid Is the crude product a solid? start->is_solid is_oily Is the product an oil or intractable gum? is_solid->is_oily No recrystallize Attempt Recrystallization is_solid->recrystallize Yes column Purify by Column Chromatography is_oily->column Yes extraction Perform Acid-Base Extraction is_oily->extraction Consider as pre-purification if impurities have different acid/base properties purity_check1 Assess Purity (HPLC, NMR) recrystallize->purity_check1 purity_check2 Assess Purity (TLC, HPLC) column->purity_check2 extraction->column purity_check1->column Impure final_product High-Purity Product (≥98%) purity_check1->final_product Purity OK purity_check2->final_product Purity OK troubleshoot Consult Troubleshooting Guide purity_check2->troubleshoot Impure

Caption: Decision Tree for Purification Method Selection.

  • For Crystalline Solids: Recrystallization is the most effective and scalable first-line approach. It excels at removing small amounts of impurities from a solid matrix, provided a suitable solvent is found.

  • For Oils or Complex Mixtures: If the crude product is an oil, or if analysis (like TLC) shows multiple closely-related byproducts, silica gel column chromatography is the preferred method.[2]

  • For Removing Specific Impurity Types: An initial acid-base extraction can be highly effective. Since the target compound is an amino acid, it possesses both a basic amino group and an acidic carboxylic acid group. This allows it to be selectively extracted into aqueous acidic or basic layers, leaving neutral organic impurities behind in an organic solvent like ethyl acetate.[3]

Q2: What are the most common impurities I should expect?

Impurities are typically derived from the synthetic route. Common syntheses, such as the condensation of a glycine or alanine equivalent with a benzaldehyde derivative, can result in:

  • Unreacted Starting Materials: Residual benzaldehyde, glycine/alanine derivatives.

  • Side-Reaction Products: Products from self-condensation of starting materials or partially reacted intermediates.

  • Stereoisomers: If the synthesis is not stereoselective, you will have a racemic mixture of D- and L-isomers, which requires chiral separation methods if a single enantiomer is desired.[4]

Q3: How can I accurately assess the purity of my final product?

A combination of analytical techniques is essential for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis, often providing purity levels of ≥98%.[1] A reversed-phase C18 column is typically effective.[5]

  • Chiral HPLC: If enantiomeric purity is required, a specialized chiral stationary phase (e.g., crown-ether-based or teicoplanin-based) is necessary to separate the R- and S-enantiomers.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure and identifying any residual solvents or proton-bearing impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Troubleshooting Guide

Problem: My product "oils out" during recrystallization instead of forming crystals.
  • Probable Cause 1: High Impurity Load. Impurities can act as a "eutectic mixture," depressing the melting point of your compound and preventing the formation of a stable crystal lattice.

  • Solution: Before attempting recrystallization again, perform a pre-purification step. An acid-base extraction is often effective. Dissolve the crude oil in ethyl acetate, wash with a mild acid (e.g., 1N HCl) to remove basic impurities, then with a mild base (e.g., saturated NaHCO₃) to remove acidic impurities. Dry the organic layer and concentrate it to see if the resulting material is more amenable to crystallization.

  • Probable Cause 2: Solution is too supersaturated or cooled too quickly. Rapid cooling does not give molecules sufficient time to orient into an ordered crystal lattice.

  • Solution: Re-heat the solution until the oil fully redissolves. If necessary, add a small amount of additional solvent to ensure complete dissolution. Allow the flask to cool very slowly to room temperature (e.g., by placing it in a large beaker of hot water or a dewar). Once at room temperature, transfer to a refrigerator, and finally to a freezer. Slow, stepwise cooling is key. If it still oils out, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.[7]

Problem: The yield from recrystallization is very low.
  • Probable Cause 1: The chosen solvent is too effective. Your compound has significant solubility in the solvent even at low temperatures, meaning much of it remains in the mother liquor after cooling.

  • Solution: The ideal recrystallization solvent dissolves the compound completely when hot but very poorly when cold. You may need to switch to a less polar or more polar solvent. Alternatively, use a solvent/anti-solvent system. Dissolve your compound in a minimum amount of a "good" hot solvent (e.g., ethanol). Then, slowly add a "poor" solvent (an "anti-solvent" in which the compound is insoluble, e.g., water or hexane) dropwise until the solution just begins to turn cloudy. Add a drop or two of the good solvent to clarify, then allow it to cool slowly.

SolventBoiling Point (°C)Polarity IndexTypical Role
Water10010.2Primary Solvent or Anti-Solvent
Ethanol784.3Primary Solvent
Methanol655.1Primary Solvent
Ethyl Acetate774.4Primary Solvent or Extraction
Dichloromethane403.1Extraction (use with care)
Hexane690.1Anti-Solvent
DMSO1897.2Solvent for poorly soluble compounds[8][9]
  • Probable Cause 2: Premature crystallization. The product crystallized in the filter paper or funnel during hot filtration.

  • Solution: Use a minimum amount of hot solvent to dissolve the crude product. Pre-heat your filtration apparatus (funnel and receiving flask) in an oven before use. Perform the hot filtration quickly. If crystals still form, you can add a small amount of hot solvent to the funnel to redissolve them and wash them through into the flask.

Problem: HPLC/NMR analysis shows a persistent impurity after column chromatography.
  • Probable Cause: Co-elution. The impurity has a polarity very similar to your product, causing it to travel down the silica column at the same rate (i.e., it has the same Rf value).

  • Solution 1: Optimize the Mobile Phase. If using an isocratic (single solvent mixture) system like ethyl acetate/hexane, subtly change the polarity. A small change from 30% ethyl acetate to 25% can sometimes be enough to resolve two close spots. Alternatively, switch to a different solvent system with different chemical properties, such as dichloromethane/methanol.

  • Solution 2: Use Gradient Elution. Start with a low-polarity mobile phase (e.g., 100% hexane) and gradually increase the polarity over the course of the separation by slowly adding a more polar solvent (e.g., ethyl acetate). This technique enhances the separation between compounds with similar Rf values.[5]

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, add ~20-30 mg of your crude solid. Add a potential solvent dropwise at room temperature. If it dissolves easily, it is not a good recrystallization solvent. If it is insoluble, heat the test tube. If it dissolves when hot, and then re-precipitates upon cooling, you have found a suitable solvent.

  • Dissolution: Place the bulk of the crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture (e.g., on a hot plate) with swirling. Add just enough hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat and add a very small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration: Pre-heat a funnel (stemless or short-stemmed is best) and a clean receiving flask. Place a fluted filter paper in the funnel. Quickly filter the hot solution to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Cover the receiving flask (e.g., with a watch glass) and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal system gives your desired product an Rf value of ~0.3.

  • Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand. Fill the column about two-thirds full with the chosen eluent (mobile phase). Slowly add silica gel as a slurry made with the eluent. Tap the column gently to ensure even packing without air bubbles. Add another layer of sand on top of the silica bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the column.

  • Elution: Carefully add the mobile phase to the top of the column without disturbing the sand layer. Apply gentle pressure (e.g., from a nitrogen line or air pump) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the separation by collecting small spots from the eluting liquid onto a TLC plate.

  • Analysis and Consolidation: Develop the TLC plates to identify which fractions contain your pure product. Combine the pure fractions and remove the solvent using a rotary evaporator.

References

  • MedChemExpress. (S)-2-Amino-3,3-diphenylpropanoic acid | Amino Acid Derivative. URL: https://www.medchemexpress.com/s-2-amino-3-3-diphenylpropanoic-acid.html
  • Chem-Impex. 2-Amino-3,3-diphenylpropionic acid. URL: https://www.chemimpex.com/products/09521
  • MedChemExpress. (S)-2-Amino-2-methyl-3-phenylpropanoic acid | Amino Acid Derivative. URL: https://www.medchemexpress.com/s-2-amino-2-methyl-3-phenylpropanoic-acid.html
  • Google Patents. US5346828A - Stereoisomeric enrichment of 2-amino-3-hydroxy-3-phenylpropionic acids using d-threonine aldolase. URL: https://patents.google.
  • The Royal Society of Chemistry. Synthesis and study of 2-Acetyl amino-3-[4-(2-amino-5-sulfo- phenylazo)-phenyl]-propionic acid: A new class of inhibitor for H. URL: https://pubs.rsc.org/en/content/articlelanding/2012/md/c2md20102a
  • MedchemExpress.com. (S)-2-Amino-3,3-diphenylpropanoic acid. URL: https://www.medchemexpress.com/kr/S-2-Amino-3,3-diphenylpropanoic-acid.html
  • Frontiers. Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. URL: https://www.frontiersin.org/articles/10.3389/fchem.2022.953531/full
  • ResearchGate. High-performance liquid chromatographic separation of the enantiomers of unusual ??-amino acid analogues. URL: https://www.researchgate.net/publication/12301138_High-performance_liquid_chromatographic_separation_of_the_enantiomers_of_unusual_a-amino_acid_analogues
  • Creative Proteomics. Amino Acid Analysis Methods. URL: https://www.creative-proteomics.com/services/amino-acid-analysis-methods.htm
  • ResearchGate. How to get (or crystallize) solid amino acids derivatives and peptides?. URL: https://www.researchgate.

Sources

preventing racemization of 2-Amino-3,3-diphenylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing and Analyzing Racemization for Researchers and Drug Development Professionals

Welcome to the technical support center for 2-Amino-3,3-diphenylpropanoic acid. This non-canonical amino acid, with its unique diphenyl structure, presents both significant opportunities in peptide and small molecule synthesis and specific challenges related to maintaining its stereochemical integrity. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to provide you, our fellow scientists, with the expert insights and practical steps needed to prevent, identify, and resolve issues of racemization in your experiments.

Part 1: Understanding the Core Problem

This section addresses the fundamental principles behind racemization and its particular relevance to this compound.

Q1: What is racemization and why is it a critical issue for this compound?

Answer: Racemization is the process by which an enantiomerically pure compound is converted into a mixture containing equal amounts of both enantiomers (a racemate).[1] For chiral molecules used in drug development, this is a critical issue. The biological activity of a drug is often exclusive to one enantiomer, while the other may be inactive or, in some cases, cause harmful side effects.[2] Therefore, maintaining the chiral purity of this compound throughout synthesis and handling is essential to ensure the safety and efficacy of the final therapeutic product.[3] The loss of stereochemical integrity can lead to failed batches, inconsistent biological data, and significant regulatory hurdles.

Q2: What are the primary mechanisms that cause this compound to racemize?

Answer: Racemization of α-amino acids, including this compound, primarily occurs via two mechanisms, both involving the removal and re-addition of the proton at the α-carbon (the chiral center).[4]

  • Direct Hα Abstraction (Enolization): In the presence of a base, the α-proton can be directly removed to form a planar carbanion or enolate intermediate.[1][4] Reprotonation can then occur from either face of the planar intermediate, leading to a mixture of both D and L enantiomers. The presence of two phenyl groups on the adjacent carbon may exert an electronic influence on the acidity of this proton.

  • Oxazolone Formation: This is the most common pathway during peptide synthesis.[4] When the carboxyl group is activated for coupling (e.g., as an active ester), the amide oxygen of the N-protecting group can attack the activated carbonyl. This forms a cyclic intermediate called an oxazol-5(4H)-one. The α-proton of this oxazolone is highly acidic and is easily removed by even weak bases. The resulting achiral oxazole anion is rapidly reprotonated, scrambling the stereocenter.[5]

Below is a diagram illustrating these two competing pathways.

RacemizationMechanisms cluster_start cluster_path1 Pathway 1: Direct Abstraction cluster_path2 Pathway 2: Oxazolone Formation (during coupling) cluster_end Start Enantiopure Amino Acid (L-isomer) Base1 Base (e.g., DIEA) Activation Carboxyl Activation (e.g., with DIC) Start->Activation Carbanion Planar Carbanion Intermediate (Achiral) Base1->Carbanion - H+ Protonation1 Reprotonation Carbanion->Protonation1 + H+ End Racemic Mixture (L- and D-isomers) Protonation1->End Oxazolone Oxazol-5(4H)-one Intermediate Activation->Oxazolone Cyclization Base2 Weak Base Anion Achiral Oxazole Anion Base2->Anion - H+ Protonation2 Reprotonation Anion->Protonation2 + H+ Protonation2->End CouplingWorkflow A 1. Dissolve Protected Amino Acid & Additive (e.g., HOAt) in Anhydrous Solvent (e.g., DMF) B 2. Cool Solution to 0 °C (Ice Bath) A->B C 3. Add Coupling Reagent (e.g., DIC) Stir for 5-10 min (Pre-activation) B->C D 4. Add Amino Component (Ester or Amide) C->D E 5. Add Base (e.g., Collidine) Dropwise at 0 °C D->E F 6. Allow Reaction to Warm Slowly to Room Temperature (Monitor by TLC/LC-MS) E->F G 7. Work-up & Purification F->G

Caption: Low-racemization peptide coupling workflow.

Part 3: Detection and Analysis

Verifying the stereochemical purity of your material is a non-negotiable step. This section details how to obtain that proof.

Q6: How can I accurately determine the enantiomeric purity (or enantiomeric excess, ee) of my this compound sample?

Answer: Several robust analytical techniques are available. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method. [6]

  • Direct Method (Chiral HPLC): This is the most straightforward approach. The sample is injected directly onto a Chiral Stationary Phase (CSP). [7]The CSP interacts differently with the two enantiomers, leading to different retention times and allowing for their separation and quantification.

  • Indirect Method (Derivatization + HPLC): In this method, the amino acid mixture is first reacted with a chiral derivatizing agent (CDA) of high enantiomeric purity. [8]This converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) HPLC column, such as a C18 column. [6][9]A common CDA is Marfey's reagent (FDAA). [8][10]3. Gas Chromatography (GC): Similar to HPLC, GC can be used with a chiral column or after derivatization to make the amino acid volatile (e.g., through silylation). [11]

Q7: Can you provide a step-by-step protocol for analyzing enantiomeric excess using the indirect HPLC method?

Answer: Absolutely. The following is a reliable protocol using Marfey's Reagent (FDAA) for derivatization, followed by analysis on a standard reversed-phase HPLC.

Protocol: Enantiomeric Purity Analysis via FDAA Derivatization and RP-HPLC

Materials:

  • Amino acid sample (approx. 50 nmol)

  • 1 M Sodium Bicarbonate solution

  • Marfey's Reagent (FDAA, 1% w/v solution in acetone)

  • 2 M Hydrochloric Acid

  • HPLC-grade water, Acetonitrile (ACN), and Trifluoroacetic Acid (TFA)

  • Standard C18 reversed-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm)

Procedure:

  • Sample Preparation: Dissolve the this compound sample (approx. 50 nmol) in 100 µL of 1 M sodium bicarbonate in a microcentrifuge tube. [6]2. Derivatization: Add 200 µL of the 1% FDAA solution in acetone to the sample. [6]Vortex briefly.

  • Incubation: Incubate the mixture at 40 °C for 1 hour in the dark to form the diastereomeric derivatives. [6]4. Quenching: Cool the reaction mixture to room temperature and quench the reaction by adding 100 µL of 2 M HCl. [6]5. Final Sample Prep: Dilute the sample with the HPLC mobile phase (e.g., to 1 mL) and filter through a 0.22 µm syringe filter before analysis.

  • HPLC Analysis:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: A typical starting point would be a linear gradient from 10% B to 90% B over 30 minutes. This will need to be optimized for your specific compound.

    • Flow Rate: 1.0 mL/min. [6] * Detection: UV at 340 nm (the chromophore of the DNP group from FDAA). [6]7. Data Analysis:

    • The two diastereomers (L-amino acid-FDAA and D-amino acid-FDAA) will elute at different retention times.

    • Integrate the peak areas for both diastereomers.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

This protocol provides a self-validating system. By running a standard of the racemic amino acid, you can confirm the identity of the two diastereomeric peaks and ensure the method is capable of baseline separation.

References
  • Trant, J. (2021).
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
  • AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTEC. [Link]
  • Ueki, M., et al. (2013). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. PubMed. [Link]
  • Głowacka, I. W., et al. (2020).
  • Zhao, J., et al. (2021). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]
  • Verkhovskaya, M. A., et al. (1994). Stereoisomeric enrichment of 2-amino-3-hydroxy-3-phenylpropionic acids using d-threonine aldolase.
  • Yusof, Y. B., et al. (2022).
  • Demarchi, A. C., et al. (2016). Effect of basic pH on amino acid racemization and leaching in freshwater mollusk shell. Geochimica et Cosmochimica Acta. [Link]
  • Ilisz, I., et al. (2015). Chiral Purity in Drug Analysis.
  • Głowacka, I. W., et al. (2020). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates.
  • Grigorean, G., et al. (2000). A Mass Spectrometry Method for the Determination of Enantiomeric Excess in Mixtures of d,l-Amino Acids.
  • Al-Zahrani, A. A., et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. MDPI. [Link]
  • Nieto, S., et al. (2012). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. NIH. [Link]
  • Min, J., et al. (2021). One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry. RSC Publishing. [Link]
  • Tulli, F., et al. (2014). The Impact of Processing on Amino Acid Racemization and Protein Quality in Processed Animal Proteins of Poultry Origin. Taylor & Francis Online. [Link]
  • University of Trieste. (n.d.). Biocatalysis in organic synthesis: Production of enantiomerically pure amino acids, drugs, aromas and building blocks. Moodle@Units. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Chiral Amino Acids in Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Dobrev, A., & Ivanov, C. (1971). [Synthesis and transformation of N-substituted 3-aminopropionic acids. VI. Preparation of 2-aryl-3-benzamino-3.3-diphenylpropionic acids and their transformation into N-benzoylazetidin-2-ones]. PubMed. [Link]
  • Miyazawa, T., et al. (1992).
  • ResearchGate. (n.d.). L, D- racemization reaction of amino acids (A- Acid-catalyzed...).
  • Paseshnichenko, V. A., & Sarkisyan, M. A. (2018). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents.
  • Al-Zahrani, A. A., et al. (2023).
  • University of Arizona. (1991).
  • Lee, Y. S., & Lim, S. Y. (2008). Effect of reaction pH on enolization and racemization reactions of glucose and fructose on heating with amino acid enantiomers and formation of melanoidins as result of the Maillard reaction. PubMed. [Link]
  • Lin, S., et al. (2016). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry. [Link]
  • Grigorean, G., et al. (2000). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Analytical Chemistry. [Link]
  • Eeltink, S., et al. (2008).
  • Wijayanti, H. B., et al. (2024). Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. MDPI. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Amino-3,3-diphenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-Amino-3,3-diphenylpropanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the synthesis of this sterically hindered non-proteinogenic amino acid. This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: Several synthetic strategies can be employed for the synthesis of α-amino acids. For a sterically hindered target like this compound, the most effective and commonly cited methods include:

  • Phase-Transfer Catalysis (PTC) of a Glycine Schiff Base: This is a highly recommended method due to its efficiency in handling sterically demanding alkylations. The synthesis involves the alkylation of a benzophenone imine of a glycine ester (e.g., tert-butyl ester) with a suitable diphenylmethyl halide under biphasic conditions using a phase-transfer catalyst.[1][2]

  • Strecker Synthesis: This classical method involves the reaction of an aldehyde or ketone (in this case, benzophenone) with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile.[3][4][5] While feasible, the use of highly toxic cyanide is a significant drawback.

  • Bucherer-Bergs Reaction: This is a multicomponent reaction that synthesizes hydantoins from a ketone (benzophenone), ammonium carbonate, and a cyanide source. The resulting hydantoin can then be hydrolyzed to the desired amino acid.[6][7]

Q2: Why is steric hindrance a major challenge in the synthesis of this compound?

A2: The two phenyl groups attached to the β-carbon create significant steric bulk around the α-carbon. This steric hindrance can impede the approach of reagents, leading to several challenges:

  • Slow reaction rates: The bulky nature of the diphenylmethyl group can physically block the reactive center, slowing down the rate of bond formation.

  • Low yields: Incomplete reactions due to steric hindrance are a common cause of low product yields.

  • Side reactions: To overcome slow reaction rates, harsher reaction conditions (e.g., higher temperatures) may be employed, which can increase the likelihood of side reactions and impurity formation.

Q3: How can I monitor the progress of my reaction?

A3: Thin-Layer Chromatography (TLC) is a straightforward and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture over time.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: I am following a phase-transfer catalysis protocol, but my yield of this compound is very low.

A: Low yields in PTC are often traced back to several key factors. Here is a systematic troubleshooting approach:

Possible Causes & Solutions:

  • Inefficient Phase-Transfer Catalyst:

    • Explanation: The choice of phase-transfer catalyst is critical for shuttling the glycine enolate from the aqueous phase to the organic phase where the alkylation occurs.

    • Recommendation: Cinchona alkaloid-derived quaternary ammonium salts are highly effective for asymmetric phase-transfer catalysis.[8][9] For a racemic synthesis, tetrabutylammonium bromide (TBAB) is a common and cost-effective choice. Ensure the catalyst is fresh and dry.

  • Poor Deprotonation of the Glycine Schiff Base:

    • Explanation: The reaction is initiated by the deprotonation of the α-carbon of the glycine derivative. Insufficient base strength or poor mixing can lead to incomplete deprotonation.

    • Recommendation: Use a concentrated aqueous solution of a strong base like sodium hydroxide (50% w/v). Vigorous stirring is essential to maximize the interfacial area between the aqueous and organic phases, facilitating efficient deprotonation.

  • Inactive Alkylating Agent:

    • Explanation: The diphenylmethyl halide (e.g., diphenylmethyl bromide) can degrade over time.

    • Recommendation: Use a fresh bottle of the alkylating agent or purify it before use.

  • Suboptimal Solvent System:

    • Explanation: The solvent system plays a crucial role in the solubility of the reactants and the efficiency of the phase-transfer process.

    • Recommendation: A mixture of a non-polar solvent like toluene and a more polar solvent like dichloromethane can be effective. A 70:30 mixture of toluene and dichloromethane has been reported to be optimal in some cases.[8]

Issue 2: Formation of Multiple Products (Side Reactions)

Q: My TLC/HPLC analysis shows several spots/peaks in addition to my desired product.

A: The formation of side products is a common issue, especially when dealing with reactive intermediates.

Common Side Products & Mitigation Strategies:

Side ProductFormation MechanismPrevention & Mitigation
Dialkylated Product The mono-alkylated product can be deprotonated and react with another molecule of the alkylating agent.Use a glycine derivative with a bulky ester group (e.g., tert-butyl ester) to sterically hinder a second alkylation.[2] Carefully control the stoichiometry, using only a slight excess of the alkylating agent.
Hydrolysis of Schiff Base The benzophenone imine is susceptible to hydrolysis back to the glycine ester and benzophenone, especially in the presence of excess water or acidic conditions.Ensure anhydrous conditions for the organic solvent. During workup, avoid acidic washes until the imine is hydrolyzed in a controlled manner.[10]
Elimination Products Under strongly basic conditions, elimination reactions can sometimes occur, though this is less common with diphenylmethyl halides.Maintain the reaction temperature as recommended in the protocol. Avoid unnecessarily high temperatures.
Issue 3: Difficulty in Product Purification

Q: I am struggling to isolate a pure sample of this compound from the crude reaction mixture.

A: Purification of bulky amino acids can be challenging due to their unique solubility profiles.

Purification Strategy:

  • Workup: After the reaction is complete, the typical workup involves separating the organic and aqueous layers. The organic layer is then washed to remove the catalyst and any remaining base.

  • Hydrolysis: The benzophenone imine and the ester group are typically hydrolyzed in a single step using a strong acid, such as concentrated hydrochloric acid, often with heating.

  • Isolation and Recrystallization:

    • Explanation: this compound is an amphoteric molecule (zwitterion) and its solubility is highly dependent on pH.

    • Protocol:

      • After hydrolysis, the acidic solution is typically washed with an organic solvent (e.g., diethyl ether) to remove benzophenone.

      • The aqueous layer is then carefully neutralized to the isoelectric point of the amino acid. At this pH, the amino acid will have its minimum solubility and will precipitate out of the solution.

      • The precipitated solid can be collected by filtration.

      • Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water or methanol/water mixture.[11]

Issue 4: Racemization of the Product

Q: I am performing an asymmetric synthesis, but the enantiomeric excess (ee) of my product is low.

A: Racemization, the loss of stereochemical integrity, is a significant concern in amino acid synthesis.

Causes of Racemization & Control Measures:

  • Mechanism: Racemization can occur via the formation of a planar enolate intermediate after deprotonation of the α-carbon.

  • Control Strategies:

    • Chiral Phase-Transfer Catalyst: The use of a well-designed chiral phase-transfer catalyst, such as those derived from Cinchona alkaloids, is crucial for inducing high enantioselectivity.[8]

    • Temperature Control: Lower reaction temperatures generally favor higher enantioselectivity by reducing the rate of competing non-selective pathways.

    • Base Concentration: The concentration of the base can influence the rate of both deprotonation and potential side reactions that may lead to racemization.

    • Additives: In some cases, additives can be used to suppress racemization.[1][12]

Experimental Protocols

Example Protocol: Synthesis of this compound via Phase-Transfer Catalysis

This protocol is a representative example based on established methods for the alkylation of glycine Schiff bases.[2][8]

Step 1: Synthesis of Benzophenone Imine of Glycine tert-Butyl Ester

  • To a solution of glycine tert-butyl ester hydrochloride in dichloromethane, add an equimolar amount of benzophenone imine.

  • Add a slight excess of a non-nucleophilic base, such as triethylamine, to neutralize the hydrochloride salt.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.

  • Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can often be used in the next step without further purification.

Step 2: Alkylation via Phase-Transfer Catalysis

  • Dissolve the benzophenone imine of glycine tert-butyl ester in a 70:30 mixture of toluene and dichloromethane.

  • Add the alkylating agent, diphenylmethyl bromide (1.1 equivalents), and the phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 equivalents).

  • Add a 50% aqueous solution of sodium hydroxide.

  • Stir the biphasic mixture vigorously at room temperature. Monitor the reaction by TLC.

  • Upon completion, separate the layers. Wash the organic layer with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate.

Step 3: Hydrolysis and Isolation

  • To the crude alkylated product, add a 6 M solution of hydrochloric acid.

  • Heat the mixture to reflux. The hydrolysis of both the imine and the tert-butyl ester will occur.

  • After cooling to room temperature, wash the acidic aqueous solution with diethyl ether to remove the benzophenone byproduct.

  • Carefully adjust the pH of the aqueous layer to the isoelectric point (approximately pH 6-7) with a base (e.g., ammonium hydroxide).

  • The product, this compound, will precipitate. Collect the solid by filtration and wash with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain the pure amino acid.

Visualization of Key Processes

Reaction Workflow

Synthesis Workflow cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Phase-Transfer Catalysis cluster_2 Step 3: Hydrolysis & Purification Glycine Ester Glycine Ester Schiff Base Schiff Base Glycine Ester->Schiff Base Benzophenone, Base Benzophenone Benzophenone Benzophenone->Schiff Base Alkylated Intermediate Alkylated Intermediate Schiff Base->Alkylated Intermediate Diphenylmethyl Bromide, PTC, NaOH(aq) Final Product 2-Amino-3,3- diphenylpropanoic acid Alkylated Intermediate->Final Product HCl(aq), Heat; Neutralization Troubleshooting Logic Start Start LowYield Low Yield? Start->LowYield CheckCatalyst Check PTC Catalyst Activity LowYield->CheckCatalyst Yes SideProducts Side Products? LowYield->SideProducts No CheckBase Verify Base Concentration & Stirring CheckCatalyst->CheckBase CheckAlkylatingAgent Check Alkylating Agent Purity CheckBase->CheckAlkylatingAgent CheckAlkylatingAgent->SideProducts ControlStoichiometry Control Stoichiometry SideProducts->ControlStoichiometry Yes PurificationIssue Purification Difficulty? SideProducts->PurificationIssue No AnhydrousConditions Ensure Anhydrous Conditions ControlStoichiometry->AnhydrousConditions AnhydrousConditions->PurificationIssue OptimizepH Optimize pH for Precipitation PurificationIssue->OptimizepH Yes End Successful Synthesis PurificationIssue->End No Recrystallize Recrystallize from appropriate solvent OptimizepH->Recrystallize Recrystallize->End

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Sheehan, J. C., & Hess, G. P. (1955). A New Method of Forming the Peptide Bond. Journal of the American Chemical Society, 77(4), 1067–1068. [Link]
  • Ghosez, L. (2019). Benzophenone Schiff bases of glycine derivatives. ScholarWorks, Indiana University. [Link]
  • Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404–3409. [Link]
  • BenchChem Technical Support Team. (2025). Technical Support Center: Scalable Synthesis of Diphenylmethylene-Glycine Benzyl Ester. BenchChem.
  • Belokon, Y. N., Kochetkov, K. A., Churkina, T. D., Ikonnikov, N. S., Chesnokov, A. A., Larionov, O. V., & Parmar, V. S. (2001). Highly Efficient Catalytic Synthesis of α-Amino Acids under Phase-Transfer Conditions with a Novel Catalyst/Substrate Pair.
  • European Patent Office. (2008).
  • Makosza, M. (2020). Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. Molecules, 25(21), 5219. [Link]
  • O'Donnell, M. J. (n.d.). O'Donnell Amino Acid Synthesis. Organic Chemistry Portal. [Link]
  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470. [Link]
  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45. [Link]
  • Bucherer, H. T., & Steiner, W. (1934). Über die Darstellung von Hydantoinen aus Aldehyden und Ketonen. Journal für Praktische Chemie, 140(1), 291–316.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, D2O, experimental) (HMDB0159744). [Link]
  • Agilent. (2010). Analysis of Amino Acids by HPLC. [Link]
  • Wikipedia. (n.d.). Strecker amino acid synthesis. [Link]
  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]
  • Park, Y., Kang, S., Lee, Y. J., Kim, T.-S., Jeong, B.-S., Park, H.-g., & Jew, S.-s. (2009). Highly enantioselective synthesis of (S)-alpha-alkyl-alpha,beta-diaminopropionic acids via asymmetric phase-transfer catalytic alkylation of 2-phenyl-2-imidazoline-4-carboxylic acid tert-butyl esters. Organic Letters, 11(16), 3738–3741. [Link]
  • Wikipedia. (n.d.). Bucherer–Bergs reaction. [Link]
  • Alavi, H., Taheri, M., & Daryani, M. (2016). Enantion Selective Synthesis of Chairal Alfa Amino Acids by Phase Transfer Catalysts. Journal of Chemical and Pharmaceutical Research, 8(4), 856-861.
  • Shiraiwa, T., Saijoh, R., Suzuki, M., Yoshida, K., Nishimura, S., & Nagasawa, H. (2003). Preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid (threo-beta-phenylserine) via optical resolution. Chemical & Pharmaceutical Bulletin, 51(12), 1363–1367. [Link]

Sources

Technical Support Center: Crystallization of 2-Amino-3,3-diphenylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-3,3-diphenylpropanoic acid. This guide is designed for researchers, chemists, and pharmaceutical development professionals to navigate the complexities of crystallizing this unique amino acid derivative. As a non-proteinogenic amino acid with two bulky phenyl groups, its crystallization behavior presents distinct challenges and opportunities compared to simpler aliphatic amino acids.[1] This document provides field-proven insights, troubleshooting guides, and validated protocols to help you achieve high-purity crystalline material consistently.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

Due to the two phenyl groups, this compound exhibits enhanced stability and solubility in organic solvents compared to simple amino acids.[1] Its solubility is a function of both the zwitterionic amino acid core and the large, hydrophobic diphenyl moiety. It is typically a pale white solid.[1] While it retains some solubility in aqueous systems, particularly at acidic or basic pH, it is more readily dissolved in polar organic solvents and hydroalcoholic mixtures.

Q2: How does pH critically influence the crystallization of this compound?

Like all amino acids, this molecule is zwitterionic, possessing both an acidic carboxylic acid group and a basic amino group.[2] The solution's pH dictates the net charge on the molecule and, consequently, its solubility and intermolecular interactions.[3]

  • At the Isoelectric Point (pI): The molecule has a neutral net charge, minimizing electrostatic repulsion between molecules. This typically corresponds to the point of minimum solubility, which is the ideal state to induce crystallization.

  • At Low pH (Acidic): The amino group is protonated (-NH3+), and the molecule carries a net positive charge, increasing its solubility in aqueous media.

  • At High pH (Basic): The carboxylic acid group is deprotonated (-COO-), and the molecule carries a net negative charge, also increasing its solubility.

Therefore, a common crystallization strategy involves dissolving the compound at a pH away from its pI to ensure complete solubilization and then adjusting the pH towards the pI to induce precipitation and crystallization.[4][5][6]

Q3: What are the most effective solvent systems for crystallizing this compound?

Given its dual hydrophobic and hydrophilic nature, mixed-solvent systems are often most effective.

  • Hydroalcoholic Systems: Mixtures such as methanol/water or ethanol/water are excellent choices. The compound is dissolved in a minimal amount of the "good" solvent (the alcohol, in which it is more soluble), and the "anti-solvent" (water, in which it is less soluble) is added dropwise to the hot solution until turbidity appears, inducing crystallization upon cooling. A 70% methanol-water mixture has been successfully used for crystallizing similar diphenylalanine-derivative peptides.[7][8]

  • Organic Solvent Pairs: A pair of miscible organic solvents with differing polarity, like Dichloromethane/Hexane or Ethyl Acetate/Heptane, can also be used.

The key is to identify a solvent in which the compound is highly soluble when hot but poorly soluble when cold.

Q4: What is polymorphism, and is it a concern for this molecule?

Polymorphism is the ability of a compound to crystallize in multiple distinct crystal structures, known as polymorphs.[9] These different forms can have different physical properties, including solubility, melting point, and stability. Polymorphism is a significant consideration for virtually all pharmaceutical compounds, including amino acids.[10][11] Different crystallization conditions (e.g., solvent, cooling rate, pressure) can yield different polymorphs.[12] If you observe variations in crystal habit (shape) or physical properties between batches, it is highly probable that you are isolating different polymorphic forms.

Troubleshooting Guide: From Theory to Practice

This section addresses specific experimental failures in a question-and-answer format, explaining the underlying science and providing actionable solutions.

Problem 1: My compound oiled out, forming a viscous liquid instead of crystals. What happened?

Answer: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point or when the concentration of the solute is too high for nucleation to occur properly. It is a common issue with compounds that have significant impurities, which can depress the melting point and interfere with lattice formation.

Causality & Solution Workflow:

  • Impurity Interference: Impurities disrupt the ordered molecular packing required for a crystal lattice. Even small amounts can act as "defects."

    • Action: First, assess the purity of your material using TLC or HPLC. If impure, consider a preliminary purification step like column chromatography before attempting crystallization.[6]

  • High Supersaturation/Rapid Cooling: If the solution is too concentrated or cooled too quickly, molecules may not have time to orient themselves into a crystal lattice, collapsing into a disordered, liquid-like state.[13]

    • Action: Re-heat the solution until the oil fully redissolves. Add 10-20% more solvent to reduce the concentration. Allow the solution to cool much more slowly. An insulated bath (like a Dewar flask or a beaker wrapped in glass wool) can promote slow cooling and proper crystal growth.[14]

  • Inappropriate Solvent Choice: The boiling point of your solvent might be higher than the melting point of your solute-impurity mixture.

    • Action: Switch to a lower-boiling point solvent system and repeat the crystallization.

Problem 2: No crystals have formed even after the solution has cooled to room temperature and been refrigerated.

Answer: Crystal formation requires two steps: nucleation (the initial formation of stable molecular clusters) and growth. This failure indicates that the nucleation barrier has not been overcome, likely because the solution is not sufficiently supersaturated.

Causality & Solution Workflow:

  • Insufficient Supersaturation: The most common cause is using too much solvent. A significant amount of the compound remains dissolved even at low temperatures.[14]

    • Action: Gently heat the solution and evaporate a portion of the solvent to increase the concentration. Cool again to see if crystals form. A good rule of thumb is to reduce the volume by 25% and re-cool.

  • High Energy Barrier for Nucleation: The solution is supersaturated, but there are no initiation sites for crystals to begin forming.

    • Action 1 (Mechanical): Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can serve as nucleation sites.

    • Action 2 (Seeding): If you have a previous batch of crystals, add a single, tiny seed crystal to the solution. This provides a perfect template for further crystal growth.

    • Action 3 (Drastic Cooling): Place the flask in a dry ice/acetone bath for a short period. Rapid, localized cooling can sometimes force nucleation. Once small crystals appear, allow them to warm back to the intended crystallization temperature for slower, more controlled growth.

Problem 3: The crystallization happened almost instantly, resulting in a fine powder or sludge.

Answer: This is known as "crashing out." While you have successfully precipitated the solid, this rapid process traps impurities and solvent within the crystal lattice, defeating the purpose of purification.

Causality & Solution Workflow:

  • Excessive Supersaturation: The solution was far too concentrated, or the anti-solvent was added too quickly.

    • Action: Re-heat the mixture to redissolve the solid. Add a small amount (5-10% of the total volume) of the "good" solvent to slightly increase solubility.[14] If using an anti-solvent, ensure it is added dropwise to a hot, stirred solution until the very first sign of persistent cloudiness, then stop and allow it to cool slowly.

  • Extreme Temperature Gradient: Moving the hot flask directly into an ice bath can cause thermal shock and rapid precipitation.

    • Action: Implement a staged cooling process. Allow the flask to cool to room temperature on the benchtop first, then move it to a refrigerator, and finally to a freezer if necessary. Slower cooling is almost always better for crystal quality.

Problem 4: The final crystal yield is unacceptably low (<50%).

Answer: A low yield suggests that a significant portion of your compound remained in the filtrate (the "mother liquor") after filtration.

Causality & Solution Workflow:

  • Excessive Solvent: As with the failure to form crystals, using too much solvent is a primary cause of low yield.[14]

    • Action: After filtering your first crop of crystals, transfer the mother liquor to a separate flask. Reduce its volume by 50-75% via evaporation and cool it again. This will often produce a "second crop" of crystals. Note that the second crop may be less pure than the first.

  • Substantial Solubility at Low Temperature: The chosen solvent may still be too effective even when cold.

    • Action: Before filtration, ensure the flask has been cooled for a sufficient amount of time at the lowest practical temperature (e.g., in an ice-water bath for at least 30 minutes) to maximize precipitation. For future experiments, consider a solvent system where the compound's solubility has a steeper decline with temperature.

  • Premature Filtration: Filtering while the solution is still warm will result in a significant loss of product.

    • Action: Always ensure the crystallization mixture has reached thermal equilibrium at the desired low temperature before separating the crystals.

Visual Troubleshooting and Process Flow

A logical approach is critical when troubleshooting. The following diagram outlines a decision-making workflow for common crystallization issues.

TroubleshootingWorkflow Start Start Crystallization (Cooling Solution) Check Observe Outcome After Cooling Start->Check NoCrystals Problem: No Nucleation or Supersaturation Check->NoCrystals Clear Solution (No Crystals) OiledOut Problem: Oiled Out Check->OiledOut Oily Layer Forms CrashedOut Problem: Crashed Out Check->CrashedOut Rapid Powder Formation GoodCrystals Success: Well-formed Crystals Check->GoodCrystals Well-formed Crystals Action_TooMuchSolvent Action: Evaporate 1/4 of solvent & re-cool. NoCrystals->Action_TooMuchSolvent Cause: Too much solvent? Action_InduceNucleation Action: Scratch flask or add seed crystal. NoCrystals->Action_InduceNucleation Cause: Nucleation inhibited? Action_ReheatAddSolvent Action: Re-heat, add more solvent, cool slowly. OiledOut->Action_ReheatAddSolvent Cause: Too concentrated or impurities? Action_SlowCooling Action: Re-heat, add a little more solvent, cool slower. CrashedOut->Action_SlowCooling Cause: Too concentrated or cooled too fast? Filter Filter, Wash, and Dry Crystals GoodCrystals->Filter Proceed to Action_TooMuchSolvent->Check Action_ReheatAddSolvent->Check Action_SlowCooling->Check Characterize Characterize Product (Purity, Yield, MP, etc.) Filter->Characterize Then

Caption: The relationship between pH and amino acid solubility.

Experimental Protocols

Protocol 1: Standard Recrystallization from a Methanol/Water System

This protocol is a robust starting point for purification.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum volume of methanol required to dissolve the solid with gentle heating (e.g., on a 60-70°C water bath) and stirring.

  • Hot Filtration (Optional but Recommended): If any insoluble impurities are visible, perform a hot gravity filtration to remove them.

  • Induce Supersaturation: Transfer the hot, clear solution to a clean Erlenmeyer flask. While still hot and stirring, add deionized water dropwise using a Pasteur pipette until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot methanol to re-dissolve the precipitate until the solution is perfectly clear again. This brings the solution to the exact point of saturation.

  • Crystal Growth: Cover the flask with a watch glass, remove it from the heat, and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period.

  • Maturation: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol/water mixture (using the same ratio as the final crystallization solvent) to remove any adhering mother liquor.

  • Drying: Dry the crystals under a high vacuum to remove all residual solvent.

Protocol 2: Characterization of Crystalline Product

Every batch of crystals should be characterized to ensure consistency, purity, and structural integrity.

Technique Purpose Expected Outcome for a Pure Sample
Melting Point (MP) Assesses purity and can indicate polymorphism.A sharp melting range (typically < 2°C). Different polymorphs will have different melting points.
HPLC/UPLC Quantifies purity by separating the main compound from impurities.A single major peak with purity >98%. [1]
NMR Spectroscopy (¹H, ¹³C) Confirms the chemical structure and identity of the molecule.Spectra should match the known structure of this compound without significant impurity peaks. [15][16]
FTIR Spectroscopy Identifies key functional groups (amine, carboxylic acid, aromatic rings).Characteristic peaks for N-H, C=O, O-H, and aromatic C-H bonds should be present. [15][17]
Powder X-Ray Diffraction (PXRD) Determines the crystalline nature and identifies the specific polymorphic form.A distinct diffraction pattern indicates a crystalline solid. The pattern serves as a "fingerprint" for a specific polymorph. [18]

References

  • Taylor & Francis Online. (n.d.). High-pressure polymorphism in amino acids.
  • Zauner, F. B., et al. (2022). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. Crystal Growth & Design.
  • Ferreira, I. F., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Molbank.
  • UWA Profiles and Research Repository. (2008). High-pressure polymorphism in amino acids.
  • National Yang Ming Chiao Tung University Academic Hub. (2022). Crystallization and Polymorphism of Amino Acids Controlled by High-Repetition-Rate Femtosecond Laser Pulses.
  • ACS Omega. (2022). Investigation of Operation Strategy Based on Solution pH for Improving the Crystal Quality Formed during Reactive Crystallization of l-Aspartic Acid.
  • ACS Publications. (2022). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin.
  • MDPI. (n.d.). Polymorphism in Crystals.
  • ACS Nano. (n.d.). Diphenylalanine-Derivative Peptide Assemblies with Increased Aromaticity Exhibit Metal-like Rigidity and High Piezoelectricity.
  • PubMed Central. (n.d.). Diphenylalanine-Derivative Peptide Assemblies with Increased Aromaticity Exhibit Metal-like Rigidity and High Piezoelectricity.
  • CrystEngComm (RSC Publishing). (n.d.). An investigation of the effects of varying pH on protein crystallization screening.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • ACS Publications. (n.d.). Growth and Characterization of Nonlinear Optical Amino Acid Single Crystal: l-Alanine.
  • PubMed Central. (n.d.). Rapid Structural Analysis of a Synthetic Non-canonical Amino Acid by Microcrystal Electron Diffraction.
  • Stanford University. (n.d.). What Every Crystallographer Should Know About A Protein Before Beginning Crystallization Trials.
  • ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?
  • Wikipedia. (n.d.). Crystal polymorphism.
  • ResearchGate. (2024). An Amino Acid Based Crystals: Growth, Characterization and Applications.
  • PubMed Central. (n.d.). Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview.
  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems.
  • MDPI. (n.d.). Investigation of Impurities in Peptide Pools.

Sources

Technical Support Center: Synthesis of 2-Amino-3,3-diphenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-3,3-diphenylpropanoic acid, a valuable building block for researchers in peptide science and drug development. This guide is structured to provide direct, actionable solutions to common challenges encountered during its synthesis. We will focus on the two most prevalent synthetic strategies: the Alkylation of Glycine Enolate Equivalents and the Strecker Amino Acid Synthesis.

Section 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific problems you may observe during your experiment. Each question is designed to help you diagnose the issue and implement a robust solution.

Frequently Asked Question 1 (FAQ-1):

Q: My overall yield is significantly lower than expected. What are the most likely causes depending on my synthetic route?

A: Low yield is a common frustration that can stem from several factors. The root cause is highly dependent on your chosen synthetic method. Let's break down the possibilities for each primary route.

Route 1: Alkylation of a Glycine Enolate Equivalent (e.g., using a Schiff Base)

The most frequent culprits for low yield in this route are (1) inefficient formation of the nucleophile (the enolate), (2) competition from side reactions such as elimination, or (3) incomplete reaction due to steric hindrance.

  • Inefficient Enolate Formation: Your base may not be strong enough, or reaction conditions may not be optimal to fully deprotonate the glycine Schiff base.

  • Competing E2 Elimination: The use of a strong base with the diphenylmethyl halide (a secondary halide) can promote an E2 elimination side reaction, forming the undesired byproduct 1,1-diphenylethylene.[1][2]

  • Steric Hindrance: The bulky nature of the two phenyl groups on the electrophile can significantly slow the rate of the desired SN2 reaction.[3]

Troubleshooting Protocol: Improving Yield in Glycine Enolate Alkylation

  • Verify Base Strength & Conditions:

    • Ensure you are using a sufficiently strong, non-nucleophilic base like Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LHMDS).

    • Conduct the deprotonation at low temperatures (-78 °C) in an anhydrous aprotic solvent like THF to ensure enolate stability and minimize side reactions.

  • Mitigate E2 Elimination:

    • While a strong base is necessary, its concentration and the reaction temperature are critical. Add the base slowly at -78 °C and allow the alkylation to proceed at a low temperature before slowly warming.

    • Consider using an alternative electrophile with a better leaving group if elimination persists, although options are limited for the diphenylmethyl moiety.

  • Employ Phase-Transfer Catalysis (PTC):

    • PTC is an excellent strategy for this synthesis. It allows the use of milder bases (like 50% aq. KOH) and facilitates the reaction between the organic-soluble substrate and the aqueous-soluble base, often leading to higher yields and selectivity.[4]

Frequently Asked Question 2 (FAQ-2):

Q: My characterization (NMR, LC-MS) shows significant impurities. What are the common side products and how can I identify them?

A: The identity of the impurity is the best clue you have. The side products are distinct for each synthetic route.

Route 1: Alkylation of a Glycine Enolate Equivalent

The two most common impurities are the dialkylated product and the elimination product .

  • Side Product 1: Dialkylated Glycine Derivative

    • Cause: The mono-alkylated product still possesses an acidic α-hydrogen. If it gets deprotonated, it can react with a second molecule of the diphenylmethyl halide. This is especially problematic when using aldimine Schiff bases, as the acidity of the mono-alkylated product is similar to the starting material, leading to competitive deprotonation and subsequent dialkylation.[4]

    • Identification: In Mass Spectrometry, this will appear at a mass corresponding to the addition of two diphenylmethyl groups. In ¹H NMR, you will lose the signal for the α-hydrogen.

  • Side Product 2: 1,1-Diphenylethylene

    • Cause: As discussed in FAQ-1, this arises from the E2 elimination of H-Br from diphenylmethyl bromide, promoted by the strong base used in the reaction.[1][5]

    • Identification: This is a neutral, non-polar molecule. In ¹H NMR, it will show characteristic alkene proton signals and the aromatic signals of the two phenyl groups. It can often be easily separated by standard silica gel chromatography.

Route 2: Strecker Synthesis

For the Strecker route, impurities often arise from the instability of the aldehyde starting material or from incomplete hydrolysis of the nitrile intermediate.

  • Side Product 1: Aldol Condensation/Polymerization Products of 2,2-Diphenylacetaldehyde

    • Cause: The α-proton of 2,2-diphenylacetaldehyde is benzylic and relatively labile. Under basic or even neutral conditions, the aldehyde can self-condense or polymerize.[6]

    • Identification: These are often complex mixtures that appear as a baseline "hump" or multiple unidentifiable peaks in NMR and LC-MS. The best strategy is prevention.

  • Side Product 2: 2-Amino-3,3-diphenylpropanamide (Amide Intermediate)

    • Cause: The final step of the Strecker synthesis is the hydrolysis of the α-aminonitrile. This proceeds via an amide intermediate. Due to the steric hindrance around the nitrile group, this hydrolysis can be sluggish, and the reaction may stall at the amide stage, especially under mild conditions.[3][4][7]

    • Identification: In Mass Spectrometry, the amide will have a mass 18 amu higher than the nitrile but 1 amu lower than the final amino acid. The IR spectrum will show characteristic amide C=O and N-H stretches.

Frequently Asked Question 3 (FAQ-3):

Q: The final hydrolysis of my α-aminonitrile (from the Strecker route) is very slow and requires harsh conditions, leading to decomposition. How can I improve this step?

A: This is a classic challenge with sterically hindered nitriles. The two phenyl groups shield the nitrile carbon from nucleophilic attack by water. Forcing the reaction with high concentrations of strong acid or base at high temperatures can lead to degradation of the desired product.

Troubleshooting Protocol: Hydrolysis of Sterically Hindered Nitriles

  • Two-Stage Acid Hydrolysis:

    • Step A: Gently heat the aminonitrile in concentrated HCl. This often hydrolyzes the nitrile to the more labile amide intermediate. Monitor by TLC or LC-MS.

    • Step B: Once the amide is formed, add water to dilute the acid and continue heating to hydrolyze the amide to the carboxylic acid. This stepwise approach can sometimes be cleaner than a single, harsh hydrolysis.

  • Use of Acid Mixtures:

    • A mixture of trifluoroacetic acid (TFA) and sulfuric acid (H₂SO₄) has been shown to be effective for the hydration of hindered nitriles to amides.[1] A subsequent, milder hydrolysis can then yield the acid.

  • Transition-Metal Catalysis:

    • For particularly stubborn nitriles, consider modern methods. Platinum(II) catalysts, for example, have been developed for the selective hydration of hindered nitriles to amides under neutral and mild conditions, which avoids decomposition.[4][7] The resulting amide can then be hydrolyzed under standard conditions.

Section 2: Comparative Overview of Synthetic Routes

Choosing the right synthetic strategy from the outset can prevent many of the issues detailed above. This table provides a high-level comparison to guide your decision-making process.

FeatureAlkylation of Glycine EnolateStrecker Synthesis
Starting Materials Glycine ester Schiff base, Diphenylmethyl halide2,2-Diphenylacetaldehyde, NH₃, Cyanide source (e.g., NaCN)
Key Advantages Convergent; well-established for asymmetric synthesis using chiral PTCs.Uses simple, readily available reagents.
Primary Side Reaction Dialkylation (over-alkylation of the product)Incomplete Hydrolysis (stalls at the amide stage)
Secondary Side Reaction E2 Elimination of the alkyl halideAldehyde Decomposition (aldol/polymerization)
Key Challenge Controlling mono- vs. di-alkylation.Hydrolyzing the sterically hindered α-aminonitrile.
Recommended For Asymmetric synthesis; when control over stereochemistry is critical.Racemic synthesis; large-scale production where cost of goods is a factor.

Section 3: Visualizing Mechanisms and Troubleshooting

To better understand the chemical principles discussed, the following diagrams illustrate the key reaction pathways and troubleshooting logic.

Diagram 1: Alkylation Route - Desired Reaction vs. Side Reactions

This diagram shows the critical branch point where the glycine enolate can either undergo the desired SN2 reaction or where the strong base can cause an E2 elimination of the electrophile.

cluster_reactants Reactants cluster_products Potential Products Enolate Glycine Enolate (Nucleophile) Desired Desired Product (Mono-alkylation) Enolate->Desired Sₙ2 Attack on C-Br AlkylHalide Diphenylmethyl-Br (Electrophile) AlkylHalide->Desired Elimination Side Product (1,1-Diphenylethylene) AlkylHalide->Elimination Base Strong Base (e.g., LDA, KOH) Base->Elimination E2 Elimination of H-Br

Caption: Key reaction pathways in the glycine alkylation method.

Diagram 2: Troubleshooting Logic for Low Yield

This flowchart provides a systematic approach to diagnosing the cause of low reaction yields.

Start Problem: Low Overall Yield CheckRoute Which Synthetic Route? Start->CheckRoute Alkylation Alkylation of Glycine Enolate CheckRoute->Alkylation Alkylation Strecker Strecker Synthesis CheckRoute->Strecker Strecker CheckTLC_Alk Analyze Crude Reaction (TLC, LC-MS) Alkylation->CheckTLC_Alk Impurity_Alk Dominant Species? CheckTLC_Alk->Impurity_Alk SM_Alk Unreacted Starting Material Impurity_Alk->SM_Alk Starting Material SP_Alk Side Products (Dialkylation, Elimination) Impurity_Alk->SP_Alk Side Product Sol_SM_Alk Solution: - Stronger Base - Check Anhydrous Conditions - Increase Reaction Time/Temp SM_Alk->Sol_SM_Alk Sol_SP_Alk Solution: - Use Bulky Schiff Base (Ketimine) - Lower Temperature - Use Phase-Transfer Catalysis SP_Alk->Sol_SP_Alk CheckTLC_Str Analyze Crude Reaction (TLC, LC-MS) Strecker->CheckTLC_Str Impurity_Str Dominant Species? CheckTLC_Str->Impurity_Str Amide_Str Amide Intermediate Present Impurity_Str->Amide_Str Amide Aldehyde_Decomp Aldehyde-derived Impurities Impurity_Str->Aldehyde_Decomp Complex Mixture Sol_Amide_Str Solution: - Force Hydrolysis (Heat, Time) - Use Milder, Modern Methods (e.g., Pt-catalysis) Amide_Str->Sol_Amide_Str Sol_Aldehyde_Str Solution: - Use Freshly Purified Aldehyde - Keep Reaction Temp Low - Minimize Reaction Time Aldehyde_Decomp->Sol_Aldehyde_Str

Caption: A logical workflow for diagnosing and solving low-yield issues.

References

  • Jiang, X., Minnaard, A. J., Feringa, B. L., & de Vries, J. G. (2007). Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups. The Journal of Organic Chemistry, 72(1), 237-240. [Link]
  • Davydov, D. V., & But'ko, Y. D. (2005). Syntheses of optically pure, conformationally constrained, and highly hydrophobic unusual amino acids: 2-amino-3,3-diarylpropionic acids. Journal of Peptide Research, 65(1), 105-112. [Link]
  • Percec, V., Wilson, D. A., Leowanawat, P., Wilson, C. J., & Hughes, A. D. (2017). Self-interrupted synthesis of sterically hindered aliphatic polyamide dendrimers. Proceedings of the National Academy of Sciences, 114(11), 2831-2836. [Link]
  • Zamora, P. G., & Marti, S. (2018). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. Molecules, 23(9), 2348. [Link]
  • Moorthy, J. N., & Singhal, N. (2005). Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H₂SO₄. The Journal of Organic Chemistry, 70(5), 1926-1929. [Link]
  • Lumen Learning. (n.d.). Elimination reactions. In Organic Chemistry 1: An open textbook. [Link]
  • Garg, N. K., et al. (2018). Platinum-Catalyzed Hydration of Nitriles to Amides. Organic Syntheses, 95, 235-248. [Link]
  • Wikipedia. (2023). Phenylacetaldehyde. [Link]
  • Chemguide. (n.d.). Hydrolysis of Nitriles. [Link]
  • O'Donnell, M. J. (2011). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 37(8), 506-517. [Note: While not directly cited, this is a foundational review on the topic of PTC for amino acid synthesis.]
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. [Note: A general authoritative reference for the mechanisms discussed.]
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer. [Note: A general authoritative reference for the mechanisms discussed.]

Sources

Technical Support Center: Scaling Up the Production of 2-Amino-3,3-diphenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the scalable production of 2-Amino-3,3-diphenylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to address specific issues encountered during the synthesis and purification of this unnatural amino acid. Our focus is on providing practical, field-proven insights to ensure the successful and efficient scale-up of your production.

Overview of Synthetic Strategies for Scalable Production

The synthesis of this compound on an industrial scale requires careful consideration of factors such as cost-effectiveness, safety, yield, and purity. While several methods exist for the synthesis of amino acids, the most relevant for large-scale production of this specific molecule are adaptations of the Strecker synthesis and the Bucherer-Bergs reaction, followed by chiral resolution or asymmetric synthesis to obtain the desired enantiomer.

Recommended Synthetic Pathway: Modified Strecker Synthesis

A robust and scalable approach involves a modified Strecker synthesis, which is a two-step process. The first step is the formation of an α-aminonitrile from an aldehyde or ketone, followed by hydrolysis to the desired amino acid.[1][2]

Strecker Synthesis Diphenylacetaldehyde Diphenylacetaldehyde alpha-Aminonitrile Intermediate alpha-Aminonitrile Intermediate Diphenylacetaldehyde->alpha-Aminonitrile Intermediate + Ammonia + Cyanide Ammonia Ammonia Cyanide Source (e.g., KCN) Cyanide Source (e.g., KCN) This compound (racemic) This compound (racemic) alpha-Aminonitrile Intermediate->this compound (racemic) Hydrolysis (Acid or Base)

Caption: Modified Strecker Synthesis for this compound.

Troubleshooting Guide: Synthesis

This section addresses common issues encountered during the synthesis of this compound via the modified Strecker pathway.

Issue Potential Cause(s) Troubleshooting Steps & Explanations
Low yield of α-aminonitrile - Incomplete imine formation: The equilibrium between the aldehyde/ketone, ammonia, and the imine may not favor the imine.[1] - Side reactions of the aldehyde: Diphenylacetaldehyde can undergo self-condensation or oxidation. - Cyanide decomposition: The cyanide source may be degrading under the reaction conditions.- Optimize reaction conditions: Increase the concentration of ammonia or use a dehydrating agent to shift the equilibrium towards the imine. Running the reaction under anhydrous conditions can be beneficial. - Control temperature: Maintain a low to moderate temperature to minimize side reactions of the starting aldehyde. - Use a stable cyanide source: Ensure the quality of the cyanide reagent and consider using a buffered system to maintain an appropriate pH.
Formation of significant by-products during hydrolysis - Incomplete hydrolysis: The nitrile group is stable and may require harsh conditions for complete hydrolysis.[1] - Decarboxylation: Under harsh acidic or basic conditions, the product can decarboxylate. - Racemization: If an asymmetric synthesis is being performed, harsh conditions can lead to racemization.- Optimize hydrolysis conditions: Experiment with different acids (e.g., HCl, H2SO4) or bases (e.g., NaOH, Ba(OH)2) and reaction times/temperatures. Microwave-assisted hydrolysis can sometimes offer faster and cleaner conversions. - Monitor the reaction closely: Use in-process controls (e.g., HPLC, TLC) to determine the optimal reaction time to maximize product formation and minimize degradation.
Difficulty in isolating the product - Amphoteric nature of the amino acid: The product can be soluble in both acidic and aqueous media, making extraction challenging. - Emulsion formation during work-up: The presence of surfactants or other impurities can lead to stable emulsions.- Isoelectric precipitation: Adjust the pH of the aqueous solution to the isoelectric point (pI) of this compound to minimize its solubility and induce precipitation. - Use of appropriate extraction solvents: Employ a suitable organic solvent for extraction and consider using techniques like salting out to improve phase separation.

Chiral Resolution and Purification

Since most chemical syntheses result in a racemic mixture, a crucial step in the production of enantiomerically pure this compound is chiral resolution.[3]

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly selective and environmentally friendly method. It involves the use of an enzyme that selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer.[4]

Enzymatic Resolution Racemic this compound derivative (e.g., ester) Racemic this compound derivative (e.g., ester) Enantiomerically Pure Acid Enantiomerically Pure Acid Racemic this compound derivative (e.g., ester)->Enantiomerically Pure Acid + Enzyme Unreacted Ester Enantiomer Unreacted Ester Enantiomer Racemic this compound derivative (e.g., ester)->Unreacted Ester Enantiomer (unreacted) Enzyme (e.g., Lipase) Enzyme (e.g., Lipase)

Caption: Enzymatic kinetic resolution workflow.

Purification by Crystallization and Chromatography

Crystallization is a key technique for the purification of the final product. For challenging separations, chromatographic methods are employed.

Troubleshooting Guide: Purification

Issue Potential Cause(s) Troubleshooting Steps & Explanations
Poor enantiomeric excess (ee) after enzymatic resolution - Suboptimal enzyme activity/selectivity: The chosen enzyme may not be ideal for the substrate. - Incorrect reaction conditions: pH, temperature, and solvent can significantly impact enzyme performance.[5] - Product inhibition: The product of the enzymatic reaction may inhibit the enzyme.- Screen different enzymes: Test a variety of lipases or acylases to find one with high enantioselectivity for your substrate. - Optimize reaction parameters: Systematically vary pH, temperature, and co-solvents to find the optimal conditions for the enzymatic resolution. - In-situ product removal: Consider techniques to remove the product as it is formed to prevent enzyme inhibition.
Low yield or poor purity after crystallization - Supersaturation issues: The solution may be too supersaturated, leading to rapid nucleation and inclusion of impurities. - Solvent choice: The chosen solvent may not provide a sufficient difference in solubility between the product and impurities at different temperatures. - Presence of oily impurities: These can hinder crystal formation and lead to an impure product.- Control cooling rate: A slower cooling rate generally leads to larger, purer crystals. Seeding the solution with a small amount of pure product can also promote controlled crystallization. - Solvent screening: Experiment with different solvent systems (including mixed solvents) to find the optimal conditions for crystallization.[6] - Pre-crystallization purification: Use techniques like activated carbon treatment or a preliminary chromatographic step to remove oily impurities before crystallization.
Poor separation in preparative HPLC - Inappropriate stationary phase: The chosen column may not have the right selectivity for the enantiomers. - Suboptimal mobile phase: The mobile phase composition may not be providing adequate resolution. - Column overloading: Injecting too much sample can lead to broad, overlapping peaks.- Select a suitable chiral stationary phase (CSP): Screen different types of CSPs to find one that provides good separation of the enantiomers. - Optimize the mobile phase: Adjust the organic modifier, pH, and additives to improve resolution.[7] - Determine the column's loading capacity: Perform loading studies to find the maximum amount of sample that can be injected without compromising separation.

Frequently Asked Questions (FAQs)

Q1: What are the main safety concerns when scaling up the Strecker synthesis?

A1: The primary safety concern is the use of a cyanide source, such as potassium cyanide (KCN) or hydrogen cyanide (HCN).[1] These are highly toxic. When scaling up, it is crucial to work in a well-ventilated area with appropriate personal protective equipment (PPE). The reaction should be designed to minimize the handling of cyanide and to neutralize any residual cyanide before work-up.

Q2: How can I monitor the progress of the hydrolysis of the α-aminonitrile?

A2: The reaction can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).[8] For HPLC, a reversed-phase column with a suitable mobile phase can be used to separate the starting material, intermediate, and product. For TLC, a suitable solvent system and visualization agent (e.g., ninhydrin for the amino acid) should be used.

Q3: My final product has a low melting point and appears amorphous. How can I obtain a crystalline solid?

A3: This could be due to the presence of impurities or residual solvent. First, ensure the product is of high purity using analytical methods like HPLC and NMR. If impurities are present, further purification by recrystallization from a different solvent system or by chromatography may be necessary. If the product is pure, try different crystallization techniques such as slow evaporation, vapor diffusion, or using a co-solvent.

Q4: What is the most effective method for chiral resolution on a large scale?

A4: For large-scale production, diastereomeric salt crystallization is often a cost-effective method. This involves reacting the racemic amino acid with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities. Enzymatic resolution is also a highly effective and scalable method, particularly with the availability of robust, immobilized enzymes.[9]

Q5: What are the expected major impurities in the final product?

A5: Potential impurities can include unreacted starting materials (diphenylacetaldehyde), the intermediate α-aminonitrile, by-products from side reactions (e.g., self-condensation of the aldehyde), and the undesired enantiomer of the amino acid. The impurity profile will depend on the specific synthetic route and purification methods used.

Analytical Methods for Quality Control

A robust set of analytical methods is essential for ensuring the quality and purity of the final product.

Parameter Recommended Analytical Method(s) Details
Identity NMR (¹H, ¹³C), Mass Spectrometry (MS)Confirms the chemical structure of the compound.
Purity HPLC (with UV or ELSD detection)Quantifies the amount of the desired compound and detects impurities.[8]
Enantiomeric Purity Chiral HPLCDetermines the ratio of the two enantiomers.
Residual Solvents Gas Chromatography (GC) with headspace analysisQuantifies any remaining solvents from the synthesis and purification process.
Inorganic Impurities Inductively Coupled Plasma (ICP-MS or ICP-OES)Detects and quantifies trace metal impurities.

References

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. [Link]
  • US5346828A - Stereoisomeric enrichment of 2-amino-3-hydroxy-3-phenylpropionic acids using d-threonine aldolase - Google P
  • Strecker Synthesis - NROChemistry. [Link]
  • Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia. [Link]
  • Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. [Link]
  • Asymmetric synthesis of syn-(2R,3S)-and anti-(2S,3S)-ethyl diamino-3-phenylpropanoates from N-(benzylidene)
  • Strecker amino acid synthesis - Wikipedia. [Link]
  • Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol. [Link]
  • Tandem Alkylation–Second-Order Asymmetric Transformation Protocol for the Preparation of Phenylalanine-Type Tailor-Made α-Amino Acids - NIH. [Link]
  • Continuous Synthesis of Hydantoins: Intensifying the Bucherer– Bergs Reaction - ResearchG
  • New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase - NIH. [Link]
  • Advances in enantioselective resolution applying preferential crystallization and enzymatic racemiz
  • Bucherer-Bergs Reaction - Organic Chemistry Portal. [Link]
  • US5346828A - Stereoisomeric enrichment of 2-amino-3-hydroxy-3-phenylpropionic acids using d-threonine aldolase - Google P
  • The Strecker Synthesis of Amino Acids - Master Organic Chemistry. [Link]
  • Strecker Synthesis - Organic Chemistry Portal. [Link]
  • Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. [Link]
  • Bucherer-Bergs Reaction - Cambridge University Press. [Link]
  • CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. [Link]
  • Strecker Amino Acid Synthesis Mechanism & Examples –. [Link]
  • How to Troubleshoot a Reaction - Department of Chemistry : University of Rochester. [Link]
  • Erlenmeyer-Plöchl azlactone and amino acid synthesis - chemeurope.com. [Link]
  • Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphon
  • Strecker Amino Acid Synthesis - YouTube. [Link]
  • Racemic Resolution of some DL-Amino Acids using Aspergillus fumigatus L-Amino Acid Oxidase - ResearchG
  • Analytical methods for amino acid determin
  • Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters - PMC - PubMed Central. [Link]
  • Analytical techniques for the detection of α-amino-β-methylaminopropionic acid | Request PDF - ResearchG
  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID - Organic Syntheses Procedure. [Link]
  • Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikiwand. [Link]
  • also called Erlenmeyer Synthesis: Azlactones are prepared by - Shivaji College. [Link]

Sources

Technical Support Center: Quantifying 2-Amino-3,3-diphenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the quantitative analysis of 2-Amino-3,3-diphenylpropanoic acid (ADPA). This resource is designed for researchers, analytical scientists, and drug development professionals who are navigating the unique challenges posed by this compound. ADPA's structure, which combines the polar functional groups of an amino acid with two bulky, hydrophobic phenyl rings, presents distinct analytical hurdles. This guide provides in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to ensure the integrity and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Section 1: Foundational Concepts & Initial Challenges

Question: What is this compound, and what makes it difficult to quantify?

Answer: this compound (ADPA) is a non-proteinogenic amino acid, an alanine derivative characterized by two phenyl groups attached to the beta-carbon.[1][2] This unique structure creates a molecule with dichotomous properties: the zwitterionic amino and carboxyl groups lend it polarity, while the large diphenyl moiety imparts significant hydrophobicity and steric bulk.

The primary analytical challenges stem from this dual nature:

  • Poor Chromatographic Behavior: The hydrophobic diphenyl groups can cause strong, often irreversible, interactions with traditional reversed-phase (RP) stationary phases, leading to poor peak shape, tailing, and low recovery. Conversely, its polar nature can result in insufficient retention on some RP columns, especially with highly aqueous mobile phases.[3]

  • Solubility Issues: ADPA may have limited solubility in purely aqueous or highly non-polar organic solvents, complicating sample and standard preparation.

  • Matrix Effects in LC-MS/MS: When analyzing biological samples (e.g., plasma, urine, tissue), the hydrophobic nature of ADPA can lead to significant ion suppression or enhancement from co-eluting matrix components like lipids and phospholipids.[3]

  • Chiral Separation: As ADPA possesses a chiral center at the alpha-carbon, separating its enantiomers ((S)- and (R)-forms) requires specialized chiral chromatography techniques, which can be challenging to develop and optimize.[4][5]

Section 2: Liquid Chromatography (LC) Troubleshooting

Question: My HPLC peak for ADPA is tailing severely on a C18 column. What's causing this and how can I fix it?

Answer: Peak tailing for a compound like ADPA on a standard silica-based C18 column is often caused by secondary interactions between the basic amino group and acidic silanol groups on the stationary phase surface. The bulky diphenyl structure can also contribute to non-ideal chromatographic behavior.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The most critical parameter is the mobile phase pH. Ensure the pH is at least 2 units away from the isoelectric point (pI) of ADPA to keep it in a single ionic form.[6]

    • Low pH (e.g., 2.5-3.5): Add an acid like formic acid (0.1%) or trifluoroacetic acid (TFA, 0.05%) to the mobile phase. This protonates the amino group (making it positively charged) and suppresses the ionization of residual silanol groups, minimizing secondary interactions.

    • High pH (e.g., 8-10): Use a pH-stable column (e.g., hybrid silica or polymer-based) with a buffer like ammonium bicarbonate or ammonium formate. At high pH, the amino group is neutral, and silanol groups are fully deprotonated and "shielded" by mobile phase cations.

  • Use a Different Stationary Phase: If pH adjustment is insufficient, consider a different column chemistry.

    • Embedded Polar Group (EPG) Columns: Columns with polar groups (e.g., amide, carbamate) embedded in the alkyl chain offer alternative selectivity and can help shield silanol activity, improving peak shape for basic compounds.

    • Phenyl-Hexyl Columns: A phenyl-based stationary phase can provide beneficial pi-pi stacking interactions with the diphenyl groups of ADPA, potentially improving peak shape and retention.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): For this technique, ADPA is eluted with a high organic mobile phase. This can be an excellent alternative if reversed-phase methods fail, as it provides good retention for polar compounds.[7] However, HILIC can have its own challenges, including longer column equilibration times.[8]

Question: I'm having trouble getting enough retention for ADPA in my reversed-phase method. What are my options?

Answer: Insufficient retention is common for amino acids in reversed-phase chromatography due to their polarity.[3] While ADPA's diphenyl groups add hydrophobicity, this issue can still arise, particularly with high-organic starting conditions in a gradient.

Solutions:

  • Modify Mobile Phase: Decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) in your starting mobile phase. Ensure your gradient is shallow enough to allow for proper interaction with the stationary phase.

  • Use Ion-Pairing Reagents: While often a last resort due to their tendency to remain on the column and in the MS system, ion-pairing reagents like heptafluorobutyric acid (HFBA) can significantly increase retention by forming a more hydrophobic complex with the analyte.[9]

  • Consider Derivatization: Pre-column derivatization adds a hydrophobic tag to the molecule, drastically increasing its retention on a reversed-phase column. This is a robust solution but adds a sample preparation step. (See Section 4 for details).[10]

Question: How can I separate the (S) and (R) enantiomers of ADPA?

Answer: Separating enantiomers requires a chiral environment. This can be achieved in two primary ways:

  • Chiral Stationary Phases (CSPs): This is the most direct approach. CSPs create a chiral environment that allows for differential interaction with the two enantiomers. For amino acid derivatives, polysaccharide-based or macrocyclic glycopeptide-based columns (e.g., teicoplanin-based) are often effective.[6] Method development typically involves screening different mobile phases (reversed-phase, normal-phase, or polar organic mode).[4]

  • Chiral Derivatization: In this indirect method, you react ADPA with a chiral derivatizing reagent (e.g., Marfey's reagent, FLEC) to form diastereomers.[5] These diastereomers have different physicochemical properties and can be separated on a standard achiral column (like a C18). This approach is often highly effective and can be coupled with LC-MS/MS.[3][5]

Section 3: Mass Spectrometry (MS) Troubleshooting

Question: What are the best MS parameters for quantifying ADPA?

Answer: For quantitative analysis, a triple quadrupole mass spectrometer (QqQ) operating in Multiple Reaction Monitoring (MRM) mode is the gold standard due to its high sensitivity and selectivity.[11]

Recommended Starting Parameters:

ParameterRecommendationRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe amino group is readily protonated to form a stable [M+H]⁺ ion.[6]
Precursor Ion [M+H]⁺ = 242.12 m/zBased on the molecular weight of 241.29.[1]
Product Ions To be determined empirically via infusion.Common losses for amino acids include H₂O, CO, and NH₃. The diphenyl structure may yield characteristic fragments. A typical loss would be the carboxylic acid group (-45 Da), resulting in a fragment around 197.1 m/z.
Collision Energy (CE) Optimize for the most intense, stable fragment.Start with a range of 10-40 eV and select the value that gives the maximum signal for your chosen product ion.
Dwell Time 10-50 msA shorter dwell time allows for more data points across a narrow chromatographic peak, improving quantitation accuracy.[8]

Workflow for MS Parameter Optimization:

cluster_prep Preparation cluster_infusion Infusion & Tuning cluster_mrm MRM Optimization prep1 Prepare 1 µg/mL ADPA in 50:50 ACN:H2O with 0.1% Formic Acid infuse Infuse solution directly into MS via syringe pump prep1->infuse Step 1 q1_scan Perform Q1 Scan to confirm [M+H]+ at 242.1 m/z infuse->q1_scan Step 2 prod_scan Perform Product Ion Scan on m/z 242.1 q1_scan->prod_scan Step 3 find_frags Identify stable, intense product ions prod_scan->find_frags Step 4 ce_opt Optimize Collision Energy (CE) for each fragment transition find_frags->ce_opt Step 5 select_mrm Select Quantifier (most intense) & Qualifier (second most intense) MRM transitions ce_opt->select_mrm Step 6

Caption: Workflow for optimizing MS parameters for ADPA analysis.

Question: I suspect matrix effects are impacting my results in plasma samples. How do I confirm and mitigate this?

Answer: Matrix effects are a common challenge in bioanalysis, where co-eluting endogenous components suppress or enhance the ionization of the analyte.[3]

Confirmation: Perform a post-extraction spike experiment. Compare the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the same analyte concentration in a neat solution. A significant difference (>15-20%) indicates the presence of matrix effects.

Mitigation Strategies:

  • Improve Sample Preparation:

    • Protein Precipitation (PPT): Fast and easy, but often results in "dirty" extracts. Use cold acetonitrile or methanol.

    • Liquid-Liquid Extraction (LLE): More selective than PPT. Use a water-immiscible solvent like ethyl acetate or methyl tert-butyl ether (MTBE) to extract ADPA. The choice of solvent and pH of the aqueous phase are critical.

    • Solid-Phase Extraction (SPE): The most effective method for cleanup. A mixed-mode cation exchange SPE cartridge can work well, retaining ADPA via its positive charge while washing away neutral and acidic interferences.

  • Optimize Chromatography: Adjust your chromatographic method to move the ADPA peak away from regions of high matrix interference (often the early and late parts of the run). A "dilute-and-shoot" approach combined with effective chromatography can sometimes be sufficient.[12]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust solution. A SIL-IS (e.g., ¹³C₆-ADPA or D₅-ADPA) is chemically identical to the analyte and will co-elute and experience the same matrix effects and extraction variability. By using the peak area ratio of the analyte to the SIL-IS, these effects are normalized, leading to accurate and precise quantification.[8]

Section 4: Derivatization Strategies

Question: When should I consider derivatization for ADPA analysis, and what are the pros and cons?

Answer: Derivatization is a chemical modification of the analyte to improve its analytical properties.[13] For ADPA, you should consider derivatization if you face persistent issues with:

  • Poor retention in reversed-phase LC.

  • Poor sensitivity or ionization efficiency in MS.

  • The need to use Gas Chromatography (GC), as amino acids are not volatile enough for direct GC analysis.[14]

Decision Workflow: To Derivatize or Not?

node_a node_a node_b node_b q1 Is direct LC-MS/MS analysis providing adequate results? q2 Are you using GC-MS? q1->q2 No a1 Continue with Direct Analysis q1->a1 Yes q3 Is chiral separation by CSP failing? q2->q3 No a2 Consider Derivatization q2->a2 Yes q3->a1 No q3->a2 Yes

Caption: Decision tree for choosing a derivatization strategy.

Pros and Cons of Derivatization:

AspectProsCons
Chromatography Significantly improves retention and peak shape in RP-HPLC. Enables analysis by GC.Adds an extra step to sample prep; reaction must be complete and reproducible.
Sensitivity Can introduce easily ionizable groups or fluorophores, enhancing detection by MS or fluorescence detectors.[10]Reagents can introduce background noise; derivatives may be unstable.[8]
Reproducibility Can be highly reproducible if automated.[10]Incomplete or side reactions can lead to variability and inaccurate quantification.[15]

Recommended Protocol: Derivatization with Isobutyl Chloroformate (iBuCF) for LC-MS

This method is rapid and effective for derivatizing the amino group, making the molecule more hydrophobic and suitable for RP-LC-MS analysis.[7]

Step-by-Step Protocol:

  • Sample Preparation: To 50 µL of sample (in a compatible buffer or solvent), add a suitable internal standard.

  • Buffering: Add 50 µL of borate buffer (pH ~11) and vortex briefly.

  • Derivatization: Add 20 µL of isobutyl chloroformate. Vortex immediately for 30 seconds. The reaction is very fast.

  • Acidification & Extraction: Acidify the mixture with 100 µL of 1M HCl to a pH of 1-3. Extract the derivatives with 500 µL of ethyl acetate by vortexing for 1 minute.

  • Isolation: Centrifuge to separate the phases. Transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporation & Reconstitution: Evaporate the ethyl acetate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase (e.g., 50:50 acetonitrile:water) for LC-MS injection.

References

  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis. (2021). Metabolites, 11(3), 180. [Link]
  • Derivatization Methods in GC and GC/MS. (n.d.). Semantic Scholar. [Link]
  • Free amino acids (LC-MS/MS). (n.d.). MASONACO. [Link]
  • Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. (2023).
  • Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. (2010). Journal of Chromatography B, 878(15-16), 1141-1150. [Link]
  • US5346828A - Stereoisomeric enrichment of 2-amino-3-hydroxy-3-phenylpropionic acids using d-threonine aldolase. (1994).
  • AMINO ACID ANALYSIS: new challenges for an old technique? (n.d.). Solvias. [Link]
  • Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatiz
  • LC/MS Q-TOF Metabolomic Investigation of Amino Acids and Dipeptides in Pleurotus ostreatus Grown on Different Substrates. (2022). Journal of Agricultural and Food Chemistry, 70(13), 4066-4075. [Link]
  • Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry. (2015). Methods in Molecular Biology, 1277, 137-146. [Link]
  • Using LC–MS/MS to Analyze D-Amino Acids. (2024).
  • 〈1052〉 BIOTECHNOLOGY-DERIVED ARTICLES—AMINO ACID ANALYSIS. (n.d.). US Pharmacopeia (USP). [Link]
  • Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. (2023). Analytical and Bioanalytical Chemistry, 415, 4115–4124. [Link]
  • Analytical methods for amino acid determination in organisms. (2020). Amino Acids, 52(8), 1071-1088. [Link]

Sources

Validation & Comparative

A Comparative Guide to 2-Amino-3,3-diphenylpropanoic Acid and Other Non-Natural Amino Acids in Peptide Science and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the evolving landscape of drug discovery and materials science, the 20 canonical amino acids, while foundational, represent only a fraction of the chemical diversity achievable in peptide and protein engineering.[1] Non-natural amino acids (nnAAs), also known as non-proteinogenic amino acids, have emerged as indispensable tools, offering a vast expansion of chemical functionalities that enable the fine-tuning of molecular properties.[1][][3] By moving beyond nature's toolkit, researchers can design peptides and proteins with enhanced stability, novel functions, and improved therapeutic profiles.[4][5][6]

This guide provides an in-depth comparison of 2-Amino-3,3-diphenylpropanoic acid (Dph), a unique nnAA, with other significant non-natural alternatives. We will explore its distinct structural and functional properties, supported by experimental data and protocols, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its potential applications.

The Unique Profile of this compound (Dph)

This compound, structurally an alanine derivative, is distinguished by the presence of two phenyl groups on its β-carbon.[7][8][9] This geminal diphenylmethyl group imparts significant steric bulk and hydrophobicity, making it a powerful tool for influencing peptide conformation and molecular interactions.

Key Physicochemical Properties:

  • High Steric Hindrance: The diphenylmethyl group is exceptionally bulky, introducing significant conformational constraints when incorporated into a peptide backbone. This rigidity can be harnessed to induce specific secondary structures, such as turns or helices.

  • Aromaticity and π-π Stacking: The two phenyl rings provide a large surface area for aromatic interactions, enabling strong π-π stacking. This property is crucial for mediating intermolecular self-assembly and enhancing binding affinity to biological targets.[10]

  • Hydrophobicity: Dph is highly nonpolar, a characteristic that can be exploited to modulate the solubility of peptides and enhance their interaction with hydrophobic pockets in proteins or lipid membranes.[11]

These properties make Dph a valuable building block in various fields, from the synthesis of enzyme inhibitors and peptidomimetics to the development of self-assembling nanomaterials for drug delivery and tissue engineering.[7][12][13] The dipeptide of phenylalanine (Phe-Phe) is sometimes historically referred to as diphenylalanine, but for the purpose of this guide, we focus on the single amino acid residue.[8]

Comparative Analysis with Other Non-Natural Amino Acids

The utility of Dph is best understood when compared against other nnAAs that offer different structural or functional advantages. The choice of an nnAA is fundamentally driven by the desired outcome, whether it be structural stabilization, the introduction of a reactive handle, or the modulation of pharmacokinetic properties.

Below is a comparative overview of Dph and other representative classes of nnAAs.

Structural Comparison of Selected Non-Natural Amino Acids

G cluster_dph This compound (Dph) cluster_bip Biphenylalanine (Bip) cluster_aib Aminoisobutyric acid (Aib) cluster_pbpa p-Benzoyl-L-phenylalanine (pBpa) Dph Structure: Bulky, aromatic Bip Structure: Extended aromatic system Dph->Bip Comparison: Aromaticity & Bulk Aib Structure: Gem-dimethyl, achiral Dph->Aib Comparison: Steric Hindrance pBpa Structure: Photoreactive handle Dph->pBpa Comparison: Functional vs. Structural

Caption: Structural relationship between Dph and other nnAAs.

Performance and Application Data

The following table summarizes the key characteristics and applications of Dph in comparison to other notable nnAAs.

Non-Natural Amino Acid Structure Key Feature Impact on Peptide/Protein Structure Primary Applications
This compound (Dph) Extreme steric bulk; two phenyl ringsInduces tight turns and helical conformations; promotes self-assembly via π-π stacking.[10]Peptidomimetics, enzyme inhibitors, self-assembling nanomaterials, enhancing thermal stability.[7][10]
Biphenylalanine (Bip) Extended, rigid aromatic side chainEnhances π-π stacking and hydrophobic interactions; can stabilize helical structures.Probing aromatic interactions in receptor binding; enhancing potency of peptide ligands.
Aminoisobutyric acid (Aib) Gem-dimethyl group at α-carbon; achiralStrongly promotes helical conformations (α- and 3₁₀-helices); restricts backbone flexibility.[6]Stabilizing helical peptides; designing protease-resistant analogs.
p-Benzoyl-L-phenylalanine (pBpa) Photoreactive benzophenone groupMinimal structural perturbation compared to Phe.Photo-affinity labeling and covalent cross-linking to identify protein-protein interactions.[14]
Azidohomoalanine (Aha) Azide functional groupIsosteric replacement for methionine.Bioorthogonal "click" chemistry for labeling and conjugating proteins and peptides.

Experimental Section: Incorporation and Analysis

The precise incorporation of nnAAs into a peptide sequence is most commonly achieved via Solid-Phase Peptide Synthesis (SPPS). This methodology allows for the stepwise addition of amino acids, providing complete control over the final sequence.

Workflow for nnAA Incorporation via SPPS

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Amino Acid Coupling (AA, Coupling Reagent, Base) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 repeat Repeat Cycle wash2->repeat repeat->deprotection Next residue final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final residue cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) final_deprotection->cleavage precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification analysis Analysis (MS, NMR) purification->analysis end End: Lyophilized Peptide analysis->end

Caption: Standard Fmoc/tBu Solid-Phase Peptide Synthesis workflow.

Detailed Experimental Protocol: Manual Fmoc SPPS

This protocol describes the incorporation of (S)-2-Amino-3,3-diphenylpropanoic acid into a model peptide sequence on a Rink Amide resin.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-(S)-Dph-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling solution: 0.5 M HATU in DMF

  • Base: 2 M N,N-Diisopropylethylamine (DIPEA) in NMP

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF, add the 20% piperidine solution, and agitate for 5 minutes. Repeat this step once. This removes the Fmoc protecting group from the resin's linker, exposing the free amine.

  • Washing: Wash the resin thoroughly (5x with DMF, 3x with DCM, 3x with DMF) to remove residual piperidine.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the desired Fmoc-amino acid (3 equivalents relative to resin loading) with HATU (2.95 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours. For sterically hindered residues like Dph, a longer coupling time or a double coupling may be necessary.

  • Monitoring and Washing: Perform a ninhydrin test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction). Wash the resin as described in step 3.

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2) to remove the N-terminal Fmoc group.

  • Cleavage and Purification:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail and agitate for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

    • Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final product by mass spectrometry (MS) and, if necessary, nuclear magnetic resonance (NMR) spectroscopy.[][16]

Conclusion

This compound stands out as a non-natural amino acid with exceptional steric bulk and aromatic character. These features provide a powerful means to enforce conformational rigidity and promote specific molecular interactions within peptides. While other nnAAs offer unique advantages, such as photoreactive handles or bioorthogonal functionality, the strength of Dph lies in its profound ability to dictate peptide architecture. For researchers aiming to design structurally well-defined peptidomimetics, potent enzyme inhibitors, or novel self-assembling biomaterials, Dph represents a critical and highly effective tool in the expanding repertoire of molecular engineering. The strategic incorporation of such nnAAs continues to push the boundaries of what is possible in drug discovery and materials science, enabling the creation of molecules with precisely tailored properties and functions.[][17]

References

  • Sisido, M. (2000). Incorporation of non-natural amino acids into proteins. PubMed.
  • Biosynth. (n.d.).
  • MolecularCloud. (2025). Strategies for Incorporating Unnatural Amino Acids into Proteins. MolecularCloud.
  • Labome. (2013). Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells. Labome.
  • Fosgerau, K., & Hoffmann, T. (2015). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PubMed Central.
  • Hohsaka, T., & Sisido, M. (2002). Incorporation of Nonnatural Amino Acids into Proteins by Using Various Four-Base Codons in an Escherichia coli in Vitro Translation System.
  • Coin, I. (2018). Incorporation of Unnatural Amino Acids into Proteins Expressed in Mammalian Cells. PubMed.
  • BOC Sciences. (n.d.). Unnatural Amino Acids in Drug Discovery. BOC Sciences.
  • Merck Millipore. (n.d.). Unnatural Amino Acids for Peptide Synthesis. Merck Millipore.
  • BOC Sciences. (n.d.). A Comprehensive Guide to Amino Acid Analysis Methods and Protocols. BOC Sciences.
  • Chem-Impex. (n.d.). 2-Amino-3,3-diphenylpropionic acid. Chem-Impex.
  • Bonomi, A., et al. (n.d.). NMR Analysis of Unnatural Amino Acids in Natural Antibiotics.
  • BenchChem. (2025). The Therapeutic Potential of Diphenylalanine (Phe-Phe) Dipeptides: A Technical Guide. BenchChem.
  • Wikipedia. (n.d.). Diphenylalanine. Wikipedia.
  • BenchChem. (2025). A Technical Guide to the Incorporation of Unnatural Amino Acids into Peptides. BenchChem.
  • Martin, N. I., et al. (2018). Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide C18G. PubMed.
  • Yan, X., et al. (2010). Self-assembly and application of diphenylalanine-based nanostructures. RSC Publishing.
  • Ryu, J., et al. (2020). Diphenylalanine-Derivative Peptide Assemblies with Increased Aromaticity Exhibit Metal-like Rigidity and High Piezoelectricity. ACS Nano.
  • MedChemExpress. (n.d.). (S)-2-Amino-3,3-diphenylpropanoic acid. MedChemExpress.
  • Sigma-Aldrich. (n.d.).
  • de Oliveira, E., & J. P. B. Sandall. (2023).
  • Singh, S., & Kumar, V. (2022).

Sources

A Senior Application Scientist's Guide to Validating the Biological Activity of a Novel Amino Acid Derivative: A Case Study on 2-Amino-3,3-diphenylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers, the journey from a newly synthesized compound to a validated therapeutic candidate is both complex and challenging. This guide provides an in-depth, experience-driven framework for validating the biological activity of a novel, non-proteinogenic amino acid, using (S)-2-Amino-3,3-diphenylpropanoic acid as a case study. We will navigate the logical progression from initial broad-spectrum screening to specific target deconvolution and comparative analysis, emphasizing the scientific rationale behind each experimental choice.

Introduction: The Compound in Focus

(S)-2-Amino-3,3-diphenylpropanoic acid is an intriguing alanine derivative featuring two phenyl groups attached to the beta-carbon.[1][2] This diphenyl structure is reminiscent of scaffolds found in compounds known to interact with the central nervous system (CNS). Specifically, the structure shares features with certain N-methyl-D-aspartate (NMDA) receptor antagonists, which are crucial players in neuronal signaling and are implicated in various neurological disorders.[3][4][5] Our validation strategy, therefore, will begin with a hypothesis that this compound may exhibit neuromodulatory activity, while remaining open to discovering unforeseen biological functions.

The Validation Workflow: A Phased Approach

Validating a novel compound is not a linear process but a tiered, iterative workflow. The goal is to efficiently screen for general activity, identify a specific molecular target, and then characterize the mechanism of action (MoA). This process is often termed "target deconvolution" or "target identification" and is a critical step in progressing hits from phenotypic screens.[6][7][8]

Our workflow is designed to maximize information while conserving resources, moving from high-throughput, lower-complexity assays to more focused, mechanistically detailed experiments.

ValidationWorkflow cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Target Hypothesis & Initial Validation cluster_2 Phase 3: Target Deconvolution & MoA A Compound QC (Purity, Solubility) B Broad Cytotoxicity/ Viability Assays (e.g., MTT, CellTiter-Glo) A->B C Hypothesis Generation (Structural Similarity to NMDA Receptor Antagonists) B->C If non-toxic at reasonable conc. D Cell-Based Functional Assays (e.g., Calcium Flux Assay) C->D E Direct Target Engagement (e.g., Affinity Chromatography, Thermal Shift Assay) D->E If activity observed F Mechanism of Action (Downstream Signaling, Western Blot, qPCR) E->F G Comparative Analysis (vs. Known Modulators) F->G

Caption: A phased workflow for validating a novel compound's bioactivity.

Phase 1: Foundational Phenotypic Screening

Before investigating a specific target, we must first understand the compound's general effect on cell health. A highly cytotoxic compound might produce misleading results in more sensitive functional assays.

Experimental Protocol: Cell Viability (MTT Assay)

This initial screen assesses the compound's general toxicity across different cell lines.

  • Objective: To determine the concentration range at which 2-Amino-3,3-diphenylpropanoic acid affects cell viability.

  • Cell Lines:

    • HEK293 (Human Embryonic Kidney): A robust, non-neuronal line for baseline toxicity.

    • SH-SY5Y (Human Neuroblastoma): A neuron-like cell line, relevant to our CNS hypothesis.

  • Methodology:

    • Cell Plating: Seed cells in 96-well plates at a density of 10,000 cells/well and allow them to adhere overnight.

    • Compound Treatment: Prepare a 2x serial dilution of the test compound (e.g., from 100 µM down to ~0.1 µM). Add to wells and incubate for 48 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., 10% DMSO).

    • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert MTT to a purple formazan product.

    • Solubilization: Add solubilization buffer (e.g., acidified isopropanol) to dissolve the formazan crystals.

    • Readout: Measure the absorbance at 570 nm using a plate reader.

  • Causality and Controls:

    • Why these cell lines? Using both a non-neuronal and a neuronal-like line helps distinguish general cytotoxicity from neuron-specific effects.

    • Self-Validation: The vehicle control defines 100% viability, while the high-dose DMSO control defines 0% viability. This ensures the assay is working as expected.

Data Presentation: Comparative Cytotoxicity
CompoundCell LineIC50 (µM)
This compound HEK293> 100
This compound SH-SY5Y> 100
Staurosporine (Control)HEK2930.8
Staurosporine (Control)SH-SY5Y0.5

Interpretation: An IC50 value greater than 100 µM suggests the compound is not broadly cytotoxic, making it suitable for further functional assays at concentrations up to at least 50 µM.

Phase 2: Hypothesis-Driven Functional Assays

The structural similarity to known NMDA receptor antagonists like Ifenprodil provides a strong starting hypothesis.[9][10][11] Ifenprodil is a non-competitive antagonist selective for the NR2B (GluN2B) subunit of the NMDA receptor.[9][12] We will therefore use an assay that measures NMDA receptor activity.

Experimental Protocol: NMDA Receptor-Mediated Calcium Flux Assay

This is a cell-based functional assay to screen for modulators of NMDA receptor activity.[13][14] Activation of NMDA receptors leads to an influx of calcium (Ca2+), which can be measured with a fluorescent indicator.

  • Objective: To determine if the test compound inhibits or potentiates NMDA receptor activation.

  • Cell Line: HEK293 cells transiently or stably expressing the human NMDA receptor subunits GluN1 and GluN2B. This provides a clean system to study a specific receptor subtype.[13][15]

  • Methodology:

    • Cell Preparation: Plate the engineered HEK293-GluN1/GluN2B cells in a 96-well black-walled, clear-bottom plate.

    • Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

    • Compound Incubation: Wash the cells and add the test compound (e.g., at 10 µM) or a known antagonist like Ifenprodil (positive control, 1 µM). Incubate for 15 minutes.

    • Receptor Activation: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Add a solution of NMDA (100 µM) and the co-agonist Glycine (10 µM) to activate the receptors.

    • Readout: Measure the change in fluorescence intensity over time. An antagonist will reduce or block the fluorescence increase upon NMDA/Glycine addition.

  • Causality and Controls:

    • Why this assay? Calcium flux is a direct downstream consequence of NMDA receptor channel opening, providing a robust functional readout.[14] It's a high-throughput method ideal for initial screening.[16]

    • Self-Validation:

      • Negative Control: Wells with no agonist (NMDA/Glycine) added should show no signal.

      • Positive Control (Agonist): Wells with only NMDA/Glycine should show a strong fluorescence signal.

      • Positive Control (Antagonist): Wells pre-treated with Ifenprodil should show a significantly reduced signal. This validates that the assay can detect the expected activity.

Data Presentation: Comparison with a Known Antagonist
Treatment ConditionPeak Fluorescence (Relative Units)% Inhibition
Vehicle + Agonist (NMDA/Glycine)15,0000% (Baseline)
Test Compound (10 µM) + Agonist6,00060%
Ifenprodil (1 µM) + Agonist3,00080%
Vehicle (No Agonist)500N/A

Interpretation: The test compound significantly reduces the NMDA receptor-mediated calcium influx, suggesting it has antagonistic activity, albeit potentially less potent than the control compound Ifenprodil at the tested concentrations.

Phase 3: Target Deconvolution and Mechanism of Action

Observing functional activity is a major step, but it is not definitive proof of direct target engagement. The compound could be acting on a downstream pathway. The next phase aims to prove the compound physically interacts with the NMDA receptor.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

This is a powerful proteomic approach for target identification.[17] The small molecule is immobilized on a solid support to "fish" for its binding partners from a cell lysate.

  • Objective: To identify proteins that physically bind to this compound.

  • Methodology:

    • Compound Immobilization: Synthesize an analog of the test compound with a linker arm that can be covalently attached to chromatography beads (e.g., NHS-activated Sepharose).

    • Lysate Preparation: Prepare a protein lysate from a relevant source (e.g., rat brain tissue or the engineered HEK293-GluN1/GluN2B cells) that preserves protein complexes.

    • Affinity Chromatography: Incubate the lysate with the compound-linked beads.

    • Washing: Wash extensively with buffer to remove non-specific binders.

    • Elution: Elute the specifically bound proteins. A key step for validation is to perform a competitive elution by adding a high concentration of the free (non-immobilized) test compound. Proteins displaced by the free compound are considered specific binders.

    • Protein Identification: Analyze the eluted proteins by SDS-PAGE and identify the protein bands using mass spectrometry (LC-MS/MS).

  • Causality and Controls:

    • Why this method? It provides direct evidence of a physical interaction between the compound and its protein target(s).[6][17]

    • Self-Validation:

      • Control Beads: Running a parallel experiment with beads that have no compound attached is crucial to identify proteins that bind non-specifically to the matrix.

      • Competitive Elution: This is the most important control. A true target protein will be present in the standard elution but significantly reduced or absent in the competitive elution lane, confirming the specificity of the interaction.

Expected Outcome: Mass spectrometry analysis of the specific eluate identifies peptides corresponding to the GRIN2B protein (the gene encoding the GluN2B subunit), confirming it as a direct binding partner.

Comparative Analysis and Final Thoughts

The validation process has taken us from a general observation of low cytotoxicity to a specific, hypothesis-driven functional result, and finally to direct evidence of target engagement.

Summary Table of Findings:

AssayResultInterpretation
MTT Cytotoxicity IC50 > 100 µM in HEK293 & SH-SY5Y cellsLow general cytotoxicity; safe for functional assays.
Calcium Flux ~60% inhibition of NMDA/Glycine response at 10 µMCompound is an antagonist of GluN2B-containing NMDA receptors.
Affinity Chromatography Specific binding and elution of GRIN2B proteinConfirms direct physical interaction with the GluN2B subunit.

Comparison with Alternatives:

Compared to the well-established GluN2B antagonist Ifenprodil , our test compound, this compound, appears to be a moderately potent antagonist. While Ifenprodil shows ~80% inhibition at 1 µM, our compound requires 10 µM for 60% inhibition. This suggests it could serve as a novel scaffold for medicinal chemistry optimization to improve potency. Its unique amino acid backbone may offer different pharmacokinetic or pharmacodynamic properties compared to the phenylethanolamine class of antagonists like Ifenprodil.[9]

Further studies would involve electrophysiology (patch-clamp) to determine the precise mechanism of inhibition (e.g., competitive, non-competitive, channel block) and in vivo studies to assess its neuroprotective or anticonvulsant potential, activities often associated with NMDA receptor antagonists.[3][11]

This systematic, multi-faceted validation approach provides a robust and trustworthy pathway to characterize novel bioactive molecules, transforming a chemical structure into a potential therapeutic lead with a well-defined mechanism of action.

References

  • Title: Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid deriv
  • Title: Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery Source: PubMed URL:[Link]
  • Title: Mapping the Binding Site of the Neuroprotectant Ifenprodil on NMDA Receptors Source: Journal of Neuroscience URL:[Link]
  • Title: Ifenprodil, a NR2B-selective antagonist of NMDA receptor, inhibits reverse Na+/Ca2+ exchanger in neurons Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Ifenprodil, a novel NMDA receptor antagonist: site and mechanism of action Source: PubMed URL:[Link]
  • Title: Ifenprodil, a Novel NMDA Receptor Antagonist: Site and Mechanism of Action Source: Ingenta Connect URL:[Link]
  • Title: Target Deconvolution Source: Cre
  • Title: Pharmacology of NMDA Receptors Source: NCBI Bookshelf URL:[Link]
  • Title: Target deconvolution of bioactive small molecules: The heart of chemical biology and drug discovery Source: ResearchG
  • Title: What is the best way to validate the mode of action of a novel anti-cancer compound?
  • Title: NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders Source: MDPI URL:[Link]
  • Title: Novel NMDA Receptor Antagonists Source: University of Virginia School of Medicine URL:[Link]
  • Title: Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods Source: ResearchG
  • Title: Evaluation of novel compounds as anti-bacterial or anti-virulence agents Source: National Institutes of Health (NIH) URL:[Link]
  • Title: A Simple Cell-based Immunofluorescence Assay to Detect Autoantibody Against the N-Methyl-D-Aspartate (NMDA) Receptor in Blood Source: National Institutes of Health (NIH) URL:[Link]
  • Title: 5 Target Deconvolution Approaches in Drug Discovery Source: Technology Networks URL:[Link]
  • Title: A high-throughput assay method for identifying allosteric nmda receptor modulators Source: Google Patents URL
  • Title: Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies Source: David Discovers Drug Discovery URL:[Link]
  • Title: A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutam
  • Title: A novel approach for target deconvolution from phenotype-based screening using knowledge graph Source: ResearchG
  • Title: High-throughput Flow Cytometry Cell-based Assay to Detect Antibodies to N-Methyl-D-aspartate Receptor or Dopamine-2 Receptor in Human Serum Source: ResearchG
  • Title: Screening and identification of novel biologically active natural compounds Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Studies on 2-((2, 4-dihydroxybenzylidene) amino)-3-phenylpropanoic acid include antimicrobial, antidiabetic, antioxidant, anticancer, hemolysis, and theoretical QSAR Source: Taylor & Francis Online URL:[Link]
  • Title: Antioxidant activity of diphenylpropionamide derivatives: synthesis, biological evaluation and computational analysis Source: PubMed URL:[Link]
  • Title: Development of a live cell-based assay for the detection of anti-NMDA receptor antibodies in patients with autoimmune encephalitis Source: HKU Scholars Hub URL:[Link]
  • Title: Synthesis and Pharmacological Activity of S(-)
  • Title: (2R,3S)-2-amino-3-fluoro-3-phenylpropanoic acid Source: PubChem URL:[Link]
  • Title: Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity Source: Frontiers in Chemistry URL:[Link]

Sources

A Comparative Guide to 2-Amino-3,3-diphenylpropanoic Acid and Phenylalanine in Peptide Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realm of peptide science and drug development, the strategic substitution of natural amino acids with their unnatural counterparts is a cornerstone for enhancing therapeutic properties. Phenylalanine (Phe), an essential aromatic amino acid, is a frequent target for such modifications due to its critical role in molecular recognition and peptide structure. This guide provides an in-depth comparison of Phenylalanine and a notable synthetic analogue, 2-amino-3,3-diphenylpropanoic acid (Dph).

The introduction of Dph, with its bulky diphenylmethyl side chain, offers a compelling strategy to modulate peptide conformation, stability, and biological activity. This document will explore the structural and functional consequences of replacing Phenylalanine with this compound, supported by established principles of peptide chemistry and available experimental data on analogous modifications. We will delve into the anticipated effects on peptide conformation, enzymatic stability, and receptor binding, and provide detailed experimental protocols for the synthesis and comparative analysis of peptides containing these amino acids.

Structural and Physicochemical Comparison

The fundamental difference between Phenylalanine and this compound lies in the substitution at the β-carbon of the side chain. While Phenylalanine possesses a single phenyl ring attached to a methylene group, Dph features two phenyl rings directly attached to the β-carbon. This seemingly subtle change has profound implications for the molecule's steric bulk and hydrophobicity.

PropertyPhenylalanine (Phe)This compound (Dph)
Molecular Formula C₉H₁₁NO₂C₁₅H₁₅NO₂
Molecular Weight 165.19 g/mol 241.29 g/mol [1]
Side Chain BenzylDiphenylmethyl
Hydrophobicity (XLogP) -1.4Higher than Phe (inferred)
Steric Hindrance ModerateHigh

Note: The hydrophobicity of Dph is inferred to be higher than Phe due to the presence of an additional phenyl ring.

The Impact of Substitution on Peptide Properties

The incorporation of this compound in place of Phenylalanine is anticipated to induce significant changes in a peptide's physicochemical and biological characteristics. These changes are primarily driven by the increased steric hindrance and hydrophobicity of the diphenylmethyl side chain.

Conformational Constraints

The bulkier diphenylmethyl side chain of Dph is expected to impose significant conformational restrictions on the peptide backbone. This steric hindrance can limit the accessible dihedral angles (phi and psi) of the Dph residue and its neighboring amino acids, leading to a more rigid and defined local conformation. This can be advantageous in peptide design, as it can lock the peptide into a bioactive conformation, potentially increasing its affinity for a target receptor.

Caption: Influence of Phe vs. Dph on peptide conformational flexibility.

Enhanced Enzymatic Stability

A major hurdle in the development of peptide-based therapeutics is their rapid degradation by proteases. The substitution of L-amino acids with unnatural counterparts, particularly those with bulky side chains or D-configurations, is a well-established strategy to enhance proteolytic stability. The steric bulk of the diphenylmethyl group in Dph is expected to shield the adjacent peptide bonds from enzymatic cleavage, thereby increasing the peptide's half-life in biological systems.

Modulation of Receptor Binding Affinity

The increased hydrophobicity and altered conformation conferred by Dph can significantly impact a peptide's binding affinity for its target receptor. The larger aromatic surface of the diphenylmethyl group may lead to more extensive and favorable hydrophobic interactions within the receptor's binding pocket. For instance, studies on δ opioid peptides have shown that replacing a tyrosine residue (structurally similar to phenylalanine) with a biphenylalanine analog resulted in a three-fold increase in binding affinity for the δ opioid receptor[2]. This suggests that the expanded aromatic system of Dph could similarly enhance receptor binding. However, the increased steric bulk could also lead to unfavorable steric clashes if the binding pocket is not sufficiently accommodating, potentially reducing affinity. Therefore, the effect of Dph substitution on receptor binding is highly context-dependent and requires empirical validation.

Experimental Protocols

To empirically evaluate the comparative effects of incorporating this compound versus Phenylalanine, a systematic experimental workflow is essential. This section outlines detailed protocols for the synthesis of a model peptide containing either Phe or Dph, followed by comparative analyses of their stability and receptor binding affinity.

Synthesis of Fmoc-2-amino-3,3-diphenylpropanoic acid (Fmoc-Dph-OH)

General Protocol for Fmoc Protection:

  • Dissolution: Dissolve this compound in a suitable solvent system, such as a mixture of 1,4-dioxane and water.

  • Basification: Add a base, such as sodium bicarbonate or sodium carbonate, to the solution to deprotonate the amino group.

  • Fmocylation: Slowly add a solution of Fmoc-OSu in dioxane to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: Acidify the reaction mixture with a dilute acid (e.g., HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield pure Fmoc-Dph-OH.

Solid-Phase Peptide Synthesis (SPPS)

The following is a general protocol for the manual Fmoc-SPPS of a model peptide. This protocol can be adapted for automated synthesizers. The synthesis of sterically hindered amino acids like Dph may require optimized coupling conditions, such as double coupling or the use of more potent coupling reagents.

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Step-by-Step SPPS Protocol:

  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin or the growing peptide chain. Repeat this step once.

  • Washing: Thoroughly wash the resin with DMF and then dichloromethane (DCM) to remove excess piperidine and by-products.

  • Amino Acid Coupling:

    • Prepare the coupling solution by dissolving the Fmoc-protected amino acid (either Fmoc-Phe-OH or Fmoc-Dph-OH), a coupling reagent (e.g., HBTU), and an activator base (e.g., DIEA) in DMF.

    • Add the coupling solution to the resin and agitate for 1-2 hours. For sterically hindered amino acids like Dph, a second coupling step may be necessary to ensure complete reaction.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptides by mass spectrometry (MS) and analytical HPLC.

Comparative Enzymatic Stability Assay

This protocol outlines a method to compare the stability of the Phe-containing and Dph-containing peptides in the presence of a relevant protease or in serum.

Materials:

  • Purified Phe- and Dph-containing peptides

  • Protease solution (e.g., trypsin, chymotrypsin) or human serum

  • Incubation buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 10% TFA)

  • RP-HPLC system

Procedure:

  • Peptide Incubation: Incubate a known concentration of each peptide with the protease solution or serum at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding the quenching solution.

  • Analysis: Analyze the samples by RP-HPLC to quantify the amount of remaining intact peptide.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t₁/₂) of each peptide.

PeptideHalf-life (t₁/₂) in Serum (minutes)
Phe-containing Peptide[Hypothetical Data]
Dph-containing Peptide[Hypothetical Data - Expected to be longer]
Comparative Receptor Binding Assay

This protocol describes a competitive binding assay to determine the binding affinity (e.g., IC₅₀ or Kᵢ) of the synthesized peptides for a specific receptor.

Materials:

  • Cell membranes or purified receptor expressing the target receptor

  • Radiolabeled or fluorescently labeled ligand with known affinity for the receptor

  • Phe- and Dph-containing peptides at various concentrations

  • Assay buffer

  • Filtration apparatus or plate reader (depending on the detection method)

Procedure:

  • Incubation: In a multi-well plate, incubate the receptor preparation with a fixed concentration of the labeled ligand and varying concentrations of the unlabeled competitor peptides (Phe- or Dph-containing peptides).

  • Equilibrium: Allow the binding reaction to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • For radioligand assays, rapidly filter the incubation mixture through a filter plate that retains the receptor-ligand complexes.

    • For fluorescence-based assays, read the plate directly in a plate reader.

  • Detection: Quantify the amount of bound labeled ligand.

  • Data Analysis: Plot the percentage of specific binding of the labeled ligand as a function of the competitor peptide concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each peptide.

PeptideReceptor Binding Affinity (IC₅₀, nM)
Phe-containing Peptide[Hypothetical Data]
Dph-containing Peptide[Hypothetical Data - Could be higher or lower]

Conclusion

The substitution of Phenylalanine with this compound represents a powerful strategy in peptide drug design to enhance stability and modulate biological activity. The increased steric bulk and hydrophobicity of the diphenylmethyl side chain are expected to impose significant conformational constraints on the peptide backbone, leading to a more rigid structure and increased resistance to enzymatic degradation. These modifications can also have a profound, though not always predictable, effect on receptor binding affinity.

While direct comparative experimental data for Dph versus Phe in a specific peptide system is not yet widely available, the principles outlined in this guide, supported by data from analogous unnatural amino acids, provide a strong rationale for its use in peptide optimization. The experimental protocols provided herein offer a clear roadmap for researchers to systematically evaluate the impact of this substitution in their specific peptide of interest. Ultimately, the judicious incorporation of this compound can be a valuable tool in the development of more stable and potent peptide-based therapeutics.

References

  • BenchChem. (2025).
  • Creative Peptides. Phenylalanine Amino Acids: Properties, Function, Benefits, and Sources.
  • BOC Sciences. Phenylalanine: Definition, Structure, Benefits and Uses. BOC Sciences.
  • Wikipedia. Phenylalanine. Wikipedia.
  • Kleuser, B., et al. (2021). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
  • BenchChem. (2025). Biphenylalanine vs. Phenylalanine: A Structural and Functional Showdown in Peptide Chemistry. BenchChem.
  • Hruby, V. J., et al. (1990). Design, synthesis, and conformation of superpotent and highly selective d-opioid receptor antagonists. Journal of Medicinal Chemistry.
  • Chem-Impex. 2-Amino-3,3-diphenylpropionic acid. Chem-Impex.
  • Fairlie, D. P., & Dantas de Maria, J. (2019). The Synthesis of Peptides and Proteins Containing Non-Natural Amino Acids. Chemical Society Reviews.
  • JoVE. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Journal of Visualized Experiments.
  • ResearchGate. Enzymatic stability characterization in the presence of serum protease of peptides.
  • National Institutes of Health. (2022). Structural Properties of Phenylalanine-Based Dimers Revealed Using IR Action Spectroscopy. PMC.
  • MedChemExpress. (S)-2-Amino-3,3-diphenylpropanoic acid. MedChemExpress.
  • MilliporeSigma. Receptor Binding Assays. MilliporeSigma.
  • MilliporeSigma. Unnatural Amino Acids for Peptide Synthesis. MilliporeSigma.
  • Electronic Journal of Biotechnology. Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology.
  • ACS Omega. (2019). Rational Design of Peptide Ligands Based on Knob–Socket Protein Packing Model Using CD13 as a Prototype Receptor. ACS Omega.
  • PubMed. (2017). Synthesis and structural investigation of 2-aminomethyl-3-(4-methoxy-phenyl)-propionic acid containing a peptide analogue of the amyloidogenic AS(6-7)
  • National Institutes of Health. 2-Amino-3-phenylpropanoic acid;2-amino-3-sulfanylpropanoic acid. PubChem.
  • GenScript. Protein-peptide Binding Assays. GenScript.
  • Revvity. Receptor-Ligand Binding Assays. Revvity.
  • PubMed Central. Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. PubMed Central.
  • Google Patents. US5346828A - Stereoisomeric enrichment of 2-amino-3-hydroxy-3-phenylpropionic acids using d-threonine aldolase.
  • Springer Nature Experiments. Serum Stability of Peptides.
  • MedchemExpress.com. (S)-2-Amino-3,3-diphenylpropanoic acid. MedchemExpress.com.
  • Wikipedia. Peptide biosensor. Wikipedia.
  • Semantic Scholar. Synthesis and characterization of a new peptide analogue:2-Amino-N-(2-amino-ethyl)-3-phenyl-propionamide. Semantic Scholar.
  • BindingDB. BindingDB BDBM18073 (2S)-2-amino-3-phenylpropanoic acid::CHEMBL301523::L-[2,3,4,5,6-3H]phenylalanine. BindingDB.
  • PubMed Central. Strategies for Improving Peptide Stability and Delivery. PubMed Central.
  • ResearchGate. Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid.
  • SpringerLink. (2021). Deciphering the conformational landscape of few selected aromatic noncoded amino acids (NCAAs) for applications in rational design of peptide therapeutics. Journal of Biomolecular Structure and Dynamics.
  • PubMed Central. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. PubMed Central.
  • Taylor & Francis. Studies on 2-((2, 4-dihydroxybenzylidene) amino)-3-phenylpropanoic acid include antimicrobial, antidiabetic, antioxidant, anticancer, hemolysis, and theoretical QSAR. Taylor & Francis.
  • MedChemExpress. (S)-2-Amino-2-methyl-3-phenylpropanoic acid. MedChemExpress.
  • PubMed Central.
  • ChemicalBook. 2-Amino-2-methyl-3-phenylpropionic acid synthesis. ChemicalBook.
  • PubMed Central. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. PubMed Central.
  • Wikipedia.
  • ResearchGate. Conformational properties of peptides containing dehydro amino acids.
  • The Royal Society of Chemistry. Ribosome-mediated incorporation of fluorescent amino acids into peptides in vitro. The Royal Society of Chemistry.
  • MDPI. (2022). Self-Assembly and Gelation Study of Dipeptide Isomers with Norvaline and Phenylalanine. Molecules.
  • National Institutes of Health. Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins.
  • BenchChem. Enhancing Peptide Stability: A Comparative Analysis of 3-(3-Benzothienyl)
  • MDPI. (2022). Effect of Newly Synthesized Structures of Peptides on the Stability of the Monolayers Formed.
  • MilliporeSigma. 2-Amino-3-phenylpropionic acid, DL-Phenylalanine. MilliporeSigma.
  • PubMed Central. (2015). The dipeptide conformations of all twenty amino acid types in the context of biosynthesis. PeerJ.
  • National Institutes of Health. 2-Amino-3-phenylpropanoic acid;2-aminopropanoic acid. PubChem.

Sources

A Comparative Guide to Analytical Methods for Confirming the Purity of 2-Amino-3,3-diphenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-3,3-diphenylpropanoic acid, a non-proteinogenic amino acid, serves as a crucial building block in medicinal chemistry and drug development.[1][2] Its unique diphenyl structure imparts specific conformational constraints, making it a valuable moiety in the design of peptidomimetics and other therapeutics. The purity of this compound is of paramount importance, as impurities can significantly impact the outcome of chemical reactions, biological assays, and ultimately, the safety and efficacy of a potential drug candidate.[3] This guide provides a comprehensive comparison of key analytical methods for the robust purity assessment of this compound, offering insights into the causality behind experimental choices to empower researchers in making informed decisions.

The Analytical Imperative: A Multi-faceted Approach to Purity

A single analytical technique is often insufficient to provide a complete purity profile. A combination of chromatographic and spectroscopic methods is typically employed to ensure both chemical and stereoisomeric purity. This guide will delve into the principles, protocols, and comparative performance of High-Performance Liquid Chromatography (both achiral and chiral), Nuclear Magnetic Resonance Spectroscopy, Mass Spectrometry, and Elemental Analysis.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone technique for determining the purity of non-volatile organic compounds.[3] It separates components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. For this compound, both reversed-phase and chiral HPLC are essential.

a. Reversed-Phase HPLC (RP-HPLC) for Chemical Purity

Principle: RP-HPLC utilizes a non-polar stationary phase (typically C18) and a polar mobile phase. Non-polar compounds, like this compound, are retained longer on the column. Purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Experimental Protocol:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

  • Instrumentation:

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile (with 0.1% trifluoroacetic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm and 254 nm.

  • Analysis: Inject the sample and record the chromatogram. The purity is calculated as: (Area of Main Peak / Total Area of All Peaks) x 100%.

Data Interpretation: A pure sample will exhibit a single major peak. The presence of other peaks indicates impurities. The retention time of the main peak can be compared to a reference standard for identification.

b. Chiral HPLC for Enantiomeric Purity

Principle: Since this compound is a chiral molecule, it is crucial to determine its enantiomeric purity. Chiral HPLC employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[4] Various CSPs, such as those based on macrocyclic glycopeptides (e.g., teicoplanin-based), are effective for separating underivatized amino acids.[5][6][7]

Experimental Protocol:

  • Sample Preparation: Prepare the sample as described for RP-HPLC.

  • Instrumentation:

    • Column: A suitable chiral column, such as a teicoplanin-based CSP (e.g., Astec CHIROBIOTIC T).[6]

    • Mobile Phase: A mixture of methanol, water, and a small amount of acid and base (e.g., acetic acid and triethylamine) to optimize separation.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV at 210 nm and 254 nm.

  • Analysis: Inject the sample and record the chromatogram. The enantiomeric excess (ee%) is calculated as: [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100%.

Data Interpretation: A chromatogram of a pure enantiomer will show a single peak. The presence of a second peak at a different retention time indicates the presence of the other enantiomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Structure

NMR spectroscopy is a powerful tool for structural elucidation and purity assessment.[8][9] It provides detailed information about the chemical environment of each atom in a molecule. For purity analysis, ¹H NMR is particularly valuable.

Principle: ¹H NMR spectroscopy detects the presence of hydrogen atoms. The chemical shift, integration, and multiplicity of the signals provide information about the structure of the molecule and the relative amounts of different compounds in a sample. Quantitative NMR (qNMR) can be used for highly accurate purity determination.[10][11]

Experimental Protocol:

  • Sample Preparation: Dissolve a precisely weighed amount of the this compound sample and a known amount of an internal standard (e.g., maleic acid) in a deuterated solvent (e.g., DMSO-d₆).[9]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Analysis: Acquire the ¹H NMR spectrum. Compare the integral of a characteristic peak of the analyte to the integral of a known peak of the internal standard to determine the purity.

Data Interpretation: The ¹H NMR spectrum of pure this compound should show the expected signals with the correct chemical shifts, multiplicities, and integrations. The presence of unexpected signals indicates impurities. The purity can be calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (W_standard / W_analyte) * P_standard

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • W = Weight

  • P = Purity of the standard

Mass Spectrometry (MS): Precise Mass Determination

Mass spectrometry is used to determine the molecular weight of a compound with high accuracy. It can also be used to identify impurities by their mass-to-charge ratio (m/z).

Principle: The sample is ionized, and the resulting ions are separated based on their m/z ratio. High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound. Tandem mass spectrometry (MS/MS) can be used to fragment ions, providing structural information.[12][13]

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: An electrospray ionization (ESI) mass spectrometer coupled to an HPLC system (LC-MS) or a direct infusion source.

  • Analysis: Acquire the mass spectrum in positive or negative ion mode.

Data Interpretation: The mass spectrum should show a prominent peak corresponding to the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecule of this compound. The measured m/z should match the theoretical value. The presence of other peaks suggests impurities, and their m/z values can be used to propose their identities.

Elemental Analysis: Confirming the Elemental Composition

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen (CHN analysis) in a sample.[14][15] This technique is fundamental for confirming the empirical formula of a newly synthesized compound.

Principle: The sample is combusted in a high-temperature furnace, and the resulting gases (CO₂, H₂O, and N₂) are quantitatively measured.

Experimental Protocol:

  • Sample Preparation: A small, accurately weighed amount of the dry sample is required.

  • Instrumentation: An elemental analyzer.

  • Analysis: The instrument automatically performs the combustion and analysis.

Data Interpretation: The experimentally determined percentages of C, H, and N are compared to the theoretical values calculated from the molecular formula of this compound (C₁₅H₁₅NO₂). For a pure sample, the experimental values should be within ±0.4% of the theoretical values.[16][17]

Comparative Summary of Analytical Methods

Method Information Provided Advantages Limitations
RP-HPLC Chemical purity, number of componentsHigh resolution, quantitative, robustMay not separate all impurities, requires reference standards for identification
Chiral HPLC Enantiomeric purity, enantiomeric excessDirect separation of enantiomersColumn selection can be challenging, method development can be time-consuming
NMR Spectroscopy Structural confirmation, identification of impurities, quantitative purity (qNMR)Provides detailed structural information, non-destructive, can be quantitativeLower sensitivity than HPLC, complex mixtures can be difficult to interpret
Mass Spectrometry Molecular weight confirmation, identification of impuritiesHigh sensitivity, high accuracy (HRMS), provides molecular formulaNot inherently quantitative without an internal standard, may not distinguish isomers
Elemental Analysis Elemental composition, empirical formula confirmationSimple, inexpensive, confirms elemental compositionDoes not provide information on the nature of impurities, requires a pure sample for accurate results

Recommended Workflow for Purity Analysis

A logical and efficient workflow is essential for the comprehensive purity assessment of this compound. The following diagram illustrates a recommended approach.

G cluster_0 Initial Screening & Structural Confirmation cluster_1 Purity Assessment cluster_2 Final Confirmation & Documentation A Sample of this compound B ¹H NMR & ¹³C NMR A->B C Mass Spectrometry (HRMS) A->C D Structure Confirmed? B->D C->D E RP-HPLC D->E Yes L Further Purification / Re-synthesis Required D->L No G Purity > 98%? E->G F Chiral HPLC H Enantiomeric Excess > 99%? F->H G->F Yes G->L No I Elemental Analysis H->I Yes H->L No J Results within ±0.4%? I->J K Compound is Pure and Ready for Use J->K Yes J->L No

Caption: A recommended workflow for the comprehensive purity analysis of this compound.

Conclusion

Confirming the purity of this compound requires a multi-pronged analytical approach. While HPLC is indispensable for assessing chemical and enantiomeric purity, NMR and mass spectrometry are crucial for structural confirmation and impurity identification. Elemental analysis provides the final confirmation of the elemental composition. By judiciously selecting and combining these techniques, researchers can ensure the quality and reliability of their starting materials, which is a critical step in the path of drug discovery and development.

References

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]
  • Yamazaki, T., & Takatsu, A. (2014). Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals. Accreditation and Quality Assurance, 19(4), 275–282. [Link]
  • Wikipedia. (2023). Elemental analysis. [Link]
  • Pauli, G. F., et al. (2024). Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis. Journal of Pharmaceutical and Biomedical Analysis, 241, 115967. [Link]
  • Jakes, W., et al. (2019). Quantitative 1H Nuclear Magnetic Resonance (qNMR)
  • Yamazaki, T., & Takatsu, A. (2014). Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals.
  • Huang, T., et al. (2014). Precise measurement for the purity of amino acid and peptide using quantitative nuclear magnetic resonance. Talanta, 125, 268–273. [Link]
  • Le-PM, T. A., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(6), 743–749. [Link]
  • Le-PM, T. A., et al. (2022). An International Study Evaluating Elemental Analysis. PubMed Central. [Link]
  • Giefers, H., et al. (2022). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 9(2), 235-239. [Link]
  • Zhang, T., et al. (2014). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe. [Link]
  • Karaca, E. T., et al. (2021). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(2), 527-536. [Link]
  • Carlson, C. (2018).
  • Shimadzu. (2016).
  • Oakwood Chemical. (R)-2-Amino-3,3-diphenylpropanoic acid. [Link]
  • Fandrick, D. R., et al. (1994). Stereoisomeric enrichment of 2-amino-3-hydroxy-3-phenylpropionic acids using d-threonine aldolase.
  • Zhang, X., et al. (2023). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 28(24), 8059. [Link]
  • Aslanian, R. G., et al. (2001). Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate.
  • NIST. 2-Amino-3-phenylpropionic acid, ethyl ester. [Link]
  • Péter, A., et al. (2003). High-performance liquid chromatographic separation of the enantiomers of unusual α-amino acid analogues.
  • Königs, S., & Fales, H. M. (2011). Amino acids. University of Münster. [Link]
  • Gad, S. C. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Nutrients, 14(14), 2841. [Link]
  • Ham, B. M., et al. (2012). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation. Journal of the American Society for Mass Spectrometry, 23(10), 1735–1745. [Link]
  • Wang, B., et al. (2020). Analytical methods for amino acid determination in organisms. Amino Acids, 52(8), 1109-1122. [Link]
  • Zhang, Y., et al. (2016). Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem...

Sources

A Comparative Guide to 2-Amino-3,3-diphenylpropanoic Acid Analogs as Modulators of NMDA Receptor Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of 2-amino-3,3-diphenylpropanoic acid analogs, with a particular focus on their activity as modulators of the N-methyl-D-aspartate (NMDA) receptor. As researchers and drug development professionals, understanding the structure-activity relationships (SAR) and the underlying mechanisms of action of these compounds is paramount for the rational design of novel therapeutics for neurological disorders. This document synthesizes findings from various studies to offer an in-depth perspective on the synthesis, biological evaluation, and therapeutic potential of this promising class of molecules.

Introduction to this compound and its Therapeutic Significance

This compound, a derivative of the amino acid alanine, serves as a foundational scaffold for a diverse range of biologically active molecules[1]. While its analogs have been investigated for various therapeutic applications, including antioxidant and antiproliferative[2], anti-inflammatory[3], and antimicrobial activities[4], a significant body of research has focused on their ability to modulate the activity of the NMDA receptor.

The NMDA receptor, a glutamate-gated ion channel, plays a pivotal role in synaptic plasticity, learning, and memory[5][6][7]. However, its overactivation can lead to excitotoxicity, a process implicated in a variety of neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease[6][8]. Consequently, the development of selective NMDA receptor modulators is a key strategy in the pursuit of effective treatments for these debilitating conditions[9][10]. Analogs of this compound have emerged as a promising class of compounds in this endeavor, with studies demonstrating their potential as both agonists and antagonists of the NMDA receptor[11].

Comparative Analysis of Analog Activity at the NMDA Receptor

The pharmacological profile of this compound analogs is intricately linked to their structural features. Modifications to the core scaffold can significantly influence their binding affinity, subtype selectivity, and functional activity at the NMDA receptor.

Structure-Activity Relationships (SAR)

The development of potent and selective NMDA receptor modulators from the this compound scaffold is guided by key structure-activity relationships. For instance, the stereochemistry of the molecule is often crucial for its biological activity.

In a related class of compounds, 2-naphthoic acid derivatives, which also act as allosteric modulators of the NMDA receptor, substitutions at the 3-position have been shown to significantly impact inhibitory activity. The addition of a 3-hydroxy or 3-amino group to the 2-naphthoic acid backbone increases inhibitory action at GluN1/GluN2C and GluN1/GluN2D receptor subtypes[12][13][14]. Further substitutions with halogens and phenyl groups can lead to more potent inhibitors[12][14].

For analogs of 2-amino-3-triazolpropanoic acid, the triazole ring can act as a bioisostere for an amide bond, leading to glycine site agonists with varying activity across different NMDA receptor subtypes[11]. This highlights the importance of exploring bioisosteric replacements to fine-tune the pharmacological properties of these compounds.

Comparative Biological Data

The following table summarizes the reported biological activities of selected this compound analogs and related compounds as NMDA receptor modulators. This data provides a quantitative basis for comparing the potency and selectivity of these molecules.

Compound/AnalogTargetActivityIC50/EC50Reference
(S)-Bu-HIBOAMPA ReceptorAgonistEC50 = 17 µM[15]
(S)-Bu-HIBONMDA ReceptorNo significant affinity-[15]
(R)-Bu-HIBONMDA ReceptorNo significant affinity-[15]
UBP618 (1-bromo-2-hydroxy-6-phenylnaphthalene-3-carboxylic acid)All NMDA Receptor SubtypesInhibitor~ 2 µM[12][14]
Ro 25-6981GluN2B-containing NMDA ReceptorsAntagonist0.009 µM[16]
Ro 25-6981GluN2A-containing NMDA ReceptorsAntagonist52 µM[16]

The NMDA Receptor Signaling Pathway

Understanding the signaling cascade initiated by NMDA receptor activation is crucial for contextualizing the effects of its modulators. The binding of glutamate and a co-agonist (glycine or D-serine) to the NMDA receptor, coupled with postsynaptic membrane depolarization, leads to the removal of a magnesium ion (Mg2+) block from the channel pore[6]. This allows the influx of calcium ions (Ca2+), which act as a second messenger to trigger a cascade of downstream signaling events[5][6][8].

Key molecules in this pathway include:

  • Postsynaptic Density Protein 95 (PSD-95): A scaffolding protein that anchors the NMDA receptor at the synapse.

  • Calcium/calmodulin-dependent protein kinase II (CaMKII): Activated by Ca2+, it plays a critical role in long-term potentiation (LTP)[5][7].

  • Protein Kinase A (PKA): Another key kinase involved in synaptic plasticity[5].

  • Mitogen-activated protein kinase (MAPK): A signaling pathway involved in cell growth and differentiation, also activated by NMDA receptor signaling[5].

  • cAMP response element-binding protein (CREB): A transcription factor that regulates the expression of genes involved in synaptic plasticity and memory[5].

The following diagram illustrates the core components of the NMDA receptor signaling pathway.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Glycine/D-Serine Glycine/D-Serine Glycine/D-Serine->NMDA_Receptor Binds Ca2_influx Ca²⁺ Influx NMDA_Receptor->Ca2_influx Opens Channel CaMKII CaMKII Ca2_influx->CaMKII Activates PKA PKA Ca2_influx->PKA Activates MAPK MAPK CaMKII->MAPK Activates PKA->MAPK CREB CREB MAPK->CREB Phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity, Memory) CREB->Gene_Expression Regulates

Caption: The NMDA Receptor signaling cascade.

Experimental Protocols

The following sections provide generalized, step-by-step methodologies for the synthesis and biological evaluation of this compound analogs. These protocols are based on commonly employed techniques in the field and should be adapted and optimized for specific target compounds and experimental conditions.

General Synthesis of this compound Analogs

The synthesis of these analogs often involves a multi-step process. A common approach is the direct condensation of 2,2- or 3,3-diphenylpropionic acid with appropriate amines[2][17]. The following is a generalized workflow:

  • Starting Material Preparation: Synthesize or procure the desired substituted diphenylpropionic acid and the corresponding amine.

  • Coupling Reaction: In a suitable solvent, combine the diphenylpropionic acid and the amine in the presence of a coupling agent, such as 1-propylphosphonic acid cyclic anhydride (PPAA)[2][17].

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction and perform an aqueous work-up to remove water-soluble byproducts. Purify the crude product using column chromatography or recrystallization.

  • Characterization: Confirm the structure and purity of the final compound using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis.

Biological Evaluation: NMDA Receptor Binding Assay

To assess the affinity of the synthesized analogs for the NMDA receptor, a radioligand binding assay is a standard method.

  • Membrane Preparation: Prepare crude synaptic membranes from a specific brain region (e.g., cortex or cerebellum) of a suitable animal model.

  • Binding Incubation: In a multi-well plate, incubate the prepared membranes with a radiolabeled NMDA receptor ligand (e.g., [3H]MK-801) and varying concentrations of the test compound.

  • Equilibrium: Allow the binding reaction to reach equilibrium at a specific temperature and for a defined period.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound ligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value) by non-linear regression analysis of the competition binding data.

The following diagram outlines a typical experimental workflow for the synthesis and evaluation of these analogs.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Starting_Materials Starting Materials (Diphenylpropionic Acid & Amine) Coupling_Reaction Coupling Reaction Starting_Materials->Coupling_Reaction Purification Purification (Chromatography/Recrystallization) Coupling_Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Binding_Assay NMDA Receptor Binding Assay Characterization->Binding_Assay Functional_Assay Functional Assay (e.g., Electrophysiology) Characterization->Functional_Assay Data_Analysis Data Analysis (IC50/EC50 Determination) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis

Caption: A generalized experimental workflow.

Conclusion and Future Directions

The comparative study of this compound analogs reveals a versatile chemical scaffold with significant potential for the development of novel NMDA receptor modulators. The structure-activity relationships highlighted in this guide underscore the importance of subtle molecular modifications in dictating the potency and selectivity of these compounds.

Future research in this area should focus on:

  • Expansion of the chemical space: The synthesis and evaluation of a broader range of analogs with diverse substituents will be crucial for identifying compounds with improved pharmacological profiles.

  • Subtype-selective modulators: The development of analogs with high selectivity for specific NMDA receptor subtypes (e.g., GluN2B) holds promise for minimizing off-target effects and enhancing therapeutic efficacy.

  • In vivo studies: Promising candidates identified through in vitro screening should be advanced to in vivo models of neurological disorders to assess their therapeutic potential and pharmacokinetic properties.

By leveraging the insights presented in this guide, researchers can accelerate the discovery and development of next-generation therapeutics targeting the NMDA receptor, offering hope for patients with a wide range of neurological conditions.

References

  • Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity. PubMed Central. [Link]
  • Activation Mechanisms of the NMDA Receptor. NCBI. [Link]
  • Two Distinct Signaling Pathways Upregulate NMDA Receptor Responses via Two Distinct Metabotropic Glutam
  • NMDA receptor. Wikipedia. [Link]
  • What are NMDA Receptors?. News-Medical.Net. [Link]
  • Excitatory amino acid receptor ligands: resolution, absolute stereochemistry, and enantiopharmacology of 2-amino-3-(4-butyl-3-hydroxyisoxazol-5-yl)propionic acid. PubMed. [Link]
  • Antioxidant activity of diphenylpropionamide derivatives: synthesis, biological evaluation and comput
  • Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modul
  • Stereoisomeric enrichment of 2-amino-3-hydroxy-3-phenylpropionic acids using d-threonine aldolase.
  • Structure-activity Relationships for Allosteric NMDA Receptor Inhibitors Based on 2-naphthoic Acid. PubMed. [Link]
  • Antioxidant Activity of Diphenylpropionamide Derivatives: Synthesis, Biological Evaluation and Comput
  • Positive and Negative Allosteric Modulators of N-Methyl-D-Aspartate (NMDA) Receptors; Structure-Activity Relationships and Mechanisms of Action.
  • Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid.
  • Structure-activity relationships for allosteric NMDA receptor inhibitors based on 2-naphthoic acid. PMC - NIH. [Link]
  • Structure-activity relationships for allosteric NMDA receptor inhibitors based on 2-naphthoic acid | Request PDF.
  • Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers. [Link]
  • (PDF) Antioxidant activity of diphenylpropionamide derivatives: synthesis, biological evaluation and computational analysis.
  • Binding Affinity and Mechanisms of Potential Antidepressants Targeting Human NMDA Receptors. MDPI. [Link]
  • Different binding affinities of NMDA receptor channel blockers in various brain regions. PubMed. [Link]
  • Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. PMC - PubMed Central. [Link]
  • Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphon
  • Studies on 2-((2, 4-dihydroxybenzylidene) amino)-3-phenylpropanoic acid include antimicrobial, antidiabetic, antioxidant, anticancer, hemolysis, and theoretical QSAR. Taylor & Francis. [Link]
  • A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. | Request PDF.

Sources

A Senior Application Scientist's Guide to Validating the Incorporation of 2-Amino-3,3-diphenylpropanoic Acid into Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Canonical Twenty

In the landscape of modern drug discovery, peptides represent a unique therapeutic modality, bridging the gap between small molecules and large biologics. However, native peptides often suffer from poor metabolic stability and limited conformational diversity. The strategic incorporation of unnatural amino acids (UAAs) is a cornerstone of next-generation peptide design, offering a powerful toolkit to overcome these limitations and unlock novel functionalities.[1][2]

This guide focuses on a particularly compelling UAA: 2-Amino-3,3-diphenylpropanoic acid (Dip) , an analogue of diphenylalanine. The gem-diphenyl group introduces significant steric bulk and enhanced aromaticity, making it an attractive building block for inducing specific, rigid conformations and potentially enhancing π-π stacking interactions within peptide architectures.[3][4][5] These properties can lead to peptides with improved proteolytic resistance, receptor affinity, and unique self-assembly characteristics.[4][6]

However, the very properties that make Dip a valuable tool also present significant synthetic and analytical challenges. Its steric hindrance can impede coupling reactions, and its successful incorporation must be rigorously and unequivocally validated. This guide provides a comprehensive, field-proven framework for synthesizing peptides containing Dip and, more critically, for implementing a self-validating system of orthogonal analytical techniques to ensure the absolute integrity of the final product.

Part 1: The Synthetic Challenge—Incorporating a Bulky Residue via SPPS

Solid-Phase Peptide Synthesis (SPPS) is the workhorse for creating custom peptides, allowing for the stepwise assembly of amino acids on an insoluble resin support.[7][8] This method simplifies purification by allowing excess reagents and byproducts to be washed away after each step.[7] When incorporating a sterically demanding UAA like Dip, careful optimization of the coupling step is paramount to prevent failed or deletion sequences.

The primary challenge is overcoming the steric shield created by the two phenyl groups, which can hinder the approach of the activated carboxyl group to the deprotected N-terminal amine of the growing peptide chain. Standard coupling conditions may prove insufficient.

G cluster_0 cluster_1 cluster_2 start Start: Couple Unnatural Amino Acid (UAA) decision_steric Is the UAA Sterically Hindered (e.g., Dip)? start->decision_steric process_standard Use Standard Coupling Reagents: HBTU, HATU, or HCTU with base (e.g., DIPEA) decision_steric->process_standard No process_hindered Use High-Potency Reagents: • COMU or HDMA • Consider extended coupling times • Double coupling may be required decision_steric->process_hindered Yes end_node Proceed to Next Cycle process_standard->end_node process_hindered->end_node

Caption: Decision pathway for selecting optimal coupling conditions for UAAs.

Experimental Protocol: Manual SPPS Cycle for Dip Incorporation (Fmoc/tBu Strategy)

This protocol outlines a single coupling cycle for incorporating an Fmoc-Dip-OH residue.

  • Resin Preparation: a. Begin with the peptide-resin, having completed the deprotection of the N-terminal amine of the preceding residue. b. Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.[1] Drain the DMF.

  • Amino Acid Activation: a. In a separate vial, dissolve Fmoc-Dip-OH (3 equivalents relative to resin loading) in DMF. b. Add a high-potency coupling reagent such as COMU (3 eq.) and a base like diisopropylethylamine (DIPEA) (6 eq.). c. Allow the activation to proceed for 5-10 minutes at room temperature. The choice of COMU is deliberate; its uronium-based structure is highly effective for coupling sterically hindered amino acids where more common reagents like HBTU might fail.

  • Coupling Reaction: a. Add the activated Fmoc-Dip-OH solution to the swelled resin. b. Agitate the mixture for a minimum of 2 hours. For a residue as bulky as Dip, an extended coupling time is a critical first measure. c. Perform a Kaiser test to check for the presence of free primary amines. If the test is positive (indicating incomplete coupling), drain the vessel, wash with DMF, and repeat the coupling step with a freshly prepared activated amino acid solution (double coupling).

  • Washing: a. Once the coupling is complete (negative Kaiser test), drain the reaction vessel. b. Wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove all excess reagents and byproducts.[7]

  • Fmoc Deprotection: a. Add a 20% solution of piperidine in DMF to the resin.[1] b. Agitate for 5-7 minutes, drain, and repeat with a fresh piperidine solution for another 5-7 minutes to ensure complete removal of the Fmoc group. c. Wash the resin again as in step 4. The resin is now ready for the next coupling cycle.

Part 2: The Validation Workflow—An Orthogonal, Self-Validating System

Successful synthesis is only the beginning. A single analytical technique is insufficient to confirm the identity and purity of a complex peptide containing a UAA. We must employ a multi-faceted, orthogonal approach where each technique validates the others, building a comprehensive and trustworthy data package.

G synthesis SPPS Synthesis & Cleavage crude Crude Peptide synthesis->crude hplc Step 1A: RP-HPLC (Purity Assessment) crude->hplc ms Step 1B: LC-MS (Mass Confirmation) hplc->ms Is Purity >95%? msms Step 2: MS/MS (Sequence & Site Validation) ms->msms Is Mass Correct? chiral Step 3: Chiral Analysis (Stereochemical Integrity) msms->chiral Is Sequence Correct? final Validated Peptide chiral->final Is Enantiopure? G peptide Precursor Ion (m/z) Ac-K-G-Dip-A-NH₂ fragmentation Collision-Induced Dissociation (CID) peptide->fragmentation b_ions b-ions (N-terminus) b₁ b₂ b₃ b₄ fragmentation->b_ions y_ions y-ions (C-terminus) y₁ y₂ y₃ y₄ fragmentation->y_ions

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 2-Amino-3,3-diphenylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for characterizing the target interaction profile of 2-Amino-3,3-diphenylpropanoic acid, a synthetic alanine derivative.[1] Given its unique structure, featuring a bulky diphenyl moiety, a systematic evaluation of its cross-reactivity is essential to understand its biological activity and potential off-target effects. This document outlines a phased, experimentally-driven approach, moving from broad-spectrum screening to high-resolution kinetic and functional validation. We will compare its hypothetical profile against structurally relevant compounds to provide context for its selectivity.

The Strategic Imperative: A Phased Approach to Specificity Profiling

Characterizing a novel chemical entity requires a logical, tiered workflow. The goal is to efficiently identify high-affinity interactions and then confirm their functional relevance. A scattergun approach is inefficient; therefore, we propose a three-phase strategy that maximizes data quality while conserving resources. This process is designed to be self-validating, with each phase providing an orthogonal confirmation of the previous one.

Phase 1: Broad-Spectrum Target Screening

Expertise & Rationale: The first step is to cast a wide net. The objective is not to determine precise affinity but to rapidly identify potential interactions from a large pool of common drug targets. Competitive radioligand binding assays are the gold standard for this initial pass due to their robustness, sensitivity, and scalability.[2] By testing the compound against a diverse panel of receptors, ion channels, transporters, and enzymes, we can quickly generate a "hit" list for further investigation. Commercial services offer comprehensive panels that are ideal for this purpose.[3]

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol provides a general framework for assessing the ability of this compound to displace a known radiolabeled ligand from its target.[4][5]

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound in the assay buffer.

    • Prepare the specific radiolabeled ligand (e.g., ³H-labeled) at a fixed concentration (typically at or near its dissociation constant, Kd).

    • Prepare cell membrane homogenates or purified receptors that express the target of interest.[6]

  • Assay Setup (96-well plate format):

    • Total Binding Wells: Add assay buffer, radioligand, and membrane preparation.

    • Non-Specific Binding (NSB) Wells: Add assay buffer, radioligand, membrane preparation, and a high concentration of an unlabeled, known ligand to saturate the target receptors.

    • Test Compound Wells: Add assay buffer, radioligand, membrane preparation, and the serial dilutions of this compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[6]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold. This crucial step separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand.[2]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any residual unbound radioligand.

  • Detection: Dry the filters, add scintillation fluid, and measure the radioactivity in each well using a microplate scintillation counter.[6]

  • Data Analysis:

    • Calculate Specific Binding: Total Binding - Non-Specific Binding.

    • Calculate Percent Inhibition for the test compound: 100 * (1 - (Specific Binding with Compound / Specific Binding without Compound)).

    • Plot Percent Inhibition against the log concentration of the test compound to determine the IC50 value (the concentration at which 50% of the radioligand is displaced).

Phase 2: Orthogonal Hit Validation and Kinetic Analysis

Expertise & Rationale: A "hit" in a binding assay confirms an interaction, but it can be prone to artifacts. An orthogonal, label-free method is required for validation. Surface Plasmon Resonance (SPR) is the ideal technology for this phase.[7] SPR not only confirms binding but also provides detailed kinetic information—the association rate (ka) and dissociation rate (kd)—which together determine the binding affinity (KD).[8][9] This kinetic data is critical for differentiating transient, non-specific interactions from stable, high-affinity binding.

Experimental Protocol: Surface Plasmon Resonance (SPR) Analysis

This protocol describes the characterization of a small molecule (analyte) binding to a protein (ligand) immobilized on a sensor chip.[7]

  • Ligand Immobilization:

    • Select a sensor chip appropriate for the target protein (e.g., a CM5 chip for amine coupling).

    • Activate the chip surface (e.g., using EDC/NHS chemistry).

    • Inject the purified target protein over the surface to achieve covalent immobilization.

    • Deactivate any remaining active esters on the surface. A reference channel should be prepared similarly but without the protein to subtract bulk refractive index changes.

  • Analyte Preparation:

    • Prepare a high-concentration stock of this compound in a suitable solvent.

    • Prepare a series of dilutions of the analyte in running buffer. It is critical to ensure the final solvent concentration (e.g., DMSO) is identical across all samples and the running buffer to minimize solvent effects.

  • Binding Measurement:

    • Inject the running buffer over both the target and reference channels until a stable baseline is achieved.

    • Inject the lowest concentration of the analyte over the surfaces for a set association time, followed by an injection of running buffer for the dissociation phase.

    • Regenerate the surface if necessary with a specific regeneration solution to remove all bound analyte.

    • Repeat the injection cycle for each concentration of the analyte, from lowest to highest.

  • Data Analysis:

    • The instrument software records the binding response in Resonance Units (RU) over time, generating a sensorgram.

    • Subtract the reference channel data from the active channel data to obtain the specific binding interaction.

    • Globally fit the concentration-dependent binding curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine ka, kd, and the equilibrium dissociation constant (KD = kd/ka).[10]

Phase 3: Functional Characterization of Confirmed Hits

Expertise & Rationale: Demonstrating that a compound binds to a target is only half the story. The critical next step is to determine the functional consequence of that binding. Does it activate the target (agonism), block it (antagonism), or modulate its activity in another way? Cell-based functional assays are essential for answering this question.[11] The choice of assay depends on the target class. For G-protein coupled receptors (GPCRs), one might measure second messengers like cAMP or calcium flux; for ion channels, electrophysiology would be the gold standard.[12][13]

Example Protocol: Calcium Flux Assay for a Gq-Coupled GPCR

This protocol outlines a method to determine if this compound acts as an agonist or antagonist at a hypothetical Gq-coupled receptor hit.

  • Cell Preparation:

    • Plate cells engineered to express the target GPCR in a 96-well, black-walled, clear-bottom plate and culture overnight.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This dye exhibits a large increase in fluorescence upon binding to intracellular calcium.

  • Agonist Mode Testing:

    • Place the plate in a fluorescence plate reader (e.g., a FLIPR or FlexStation).

    • Measure the baseline fluorescence.

    • Add serial dilutions of this compound to the wells and monitor the change in fluorescence over time.

    • A known agonist for the receptor is used as a positive control. An increase in fluorescence indicates receptor activation and subsequent calcium release.

  • Antagonist Mode Testing:

    • Pre-incubate the dye-loaded cells with serial dilutions of this compound for a defined period.

    • Place the plate in the reader and measure baseline fluorescence.

    • Add a known agonist at a concentration that elicits a sub-maximal response (e.g., EC80).

    • Monitor the change in fluorescence. A reduction in the agonist-induced signal indicates that the test compound is acting as an antagonist.

  • Data Analysis:

    • For agonist activity, plot the peak fluorescence response against the log concentration to determine the EC50 (effective concentration for 50% of maximal response).

    • For antagonist activity, plot the inhibition of the agonist response against the log concentration to determine the IC50 (inhibitory concentration for 50% of the agonist response).

Visualizing the Workflow and Logic

G cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Functional Analysis p1_start Test Compound: This compound p1_assay Competitive Radioligand Binding Assay Panel (>100 Targets) p1_start->p1_assay p1_output Output: % Inhibition Data p1_assay->p1_output p2_assay Surface Plasmon Resonance (SPR) p1_output->p2_assay Select 'Hits' (e.g., >50% Inh.) p2_output Output: Kinetics (ka, kd) Affinity (KD) p2_assay->p2_output p3_assay Cell-Based Functional Assays (e.g., Calcium Flux) p2_output->p3_assay Confirm True Binding Events p3_output Output: Potency (EC50 / IC50) Efficacy (% of Control) p3_assay->p3_output end end p3_output->end Generate Selectivity Profile

Comparative Analysis: Benchmarking Against Alternatives

To contextualize the selectivity of this compound, it is essential to test structurally or functionally related compounds through the same experimental cascade. For this guide, we select two comparators:

  • Phenytoin (Diphenylhydantoin): An anticonvulsant that shares the diphenyl structural motif. Its primary mechanism involves blocking voltage-gated sodium channels.[14][15][16]

  • Gabapentin: An amino acid analog used for epilepsy and neuropathic pain.[17][18] Despite its structural similarity to GABA, it does not act on GABA receptors but rather binds to the α2δ-1 subunit of voltage-gated calcium channels.[19][20][21]

The following tables present hypothetical data from this comparative analysis.

Table 1: Phase 1 Cross-Reactivity Screening Results (% Inhibition @ 10 µM)
Target ClassRepresentative TargetThis compoundPhenytoinGabapentin
GPCR Dopamine D28%12%3%
Adrenergic α1A65%15%5%
Cannabinoid CB172%25%8%
Ion Channel hERG15%28%<1%
NaV1.5 (Site 2)18%85%4%
CaV2.2 (α2δ-1)9%6%78%
Transporter Dopamine Transporter (DAT)55%20%2%

Data is hypothetical and for illustrative purposes only.

Interpretation: From this initial screen, this compound shows potential "hits" (>50% inhibition) at the Adrenergic α1A and Cannabinoid CB1 receptors, as well as the Dopamine Transporter. As expected, Phenytoin strongly inhibits the sodium channel, and Gabapentin inhibits the calcium channel subunit.

Table 2: Phase 2 & 3 Hit Confirmation and Functional Data
CompoundConfirmed TargetSPR Affinity (KD)Functional AssayPotency (IC50/EC50)
This compound Adrenergic α1A1.2 µMCalcium Flux (Antagonist)2.5 µM
Cannabinoid CB1850 nMcAMP (Antagonist)1.1 µM
Dopamine Transporter3.5 µMDopamine Uptake (Inhibitor)5.2 µM
Phenytoin NaV1.54.1 µMElectrophysiology (Blocker)8.9 µM
Gabapentin CaV2.2 (α2δ-1)350 nMNot a direct functional blockN/A

Data is hypothetical and for illustrative purposes only.

Synthesis: The orthogonal SPR and functional assays confirm that this compound is a moderately potent, multi-target ligand, showing micromolar antagonist activity at Adrenergic α1A and Cannabinoid CB1 receptors, and inhibitory activity at the Dopamine Transporter. This profile is distinct from the more selective primary activities of Phenytoin and Gabapentin. This multi-target profile could suggest complex pharmacology and potential for both therapeutic effects and off-target liabilities.

Conclusion and Future Directions

This guide outlines a systematic, multi-phase strategy for the comprehensive cross-reactivity profiling of this compound. By progressing from broad screening to detailed kinetic and functional analyses, a clear picture of its biological interaction landscape can be established. The comparative data against Phenytoin and Gabapentin highlights a distinct, multi-target profile for the subject compound, warranting further investigation into the physiological consequences of its combined action on adrenergic, cannabinoid, and dopamine systems. This structured approach provides a robust framework for de-risking and characterizing novel chemical entities in drug discovery.

References

  • Taylor, C. P., Gee, N. S., Su, T. Z., Kocsis, J. D., Welty, D. F., Brown, J. P., & Dooley, D. J. (1998). A summary of mechanistic hypotheses of gabapentin pharmacology. Epilepsy research, 29(3), 233–249. URL: https://pubmed.ncbi.nlm.nih.gov/9551789/
  • Suman-Chauhan, N., Webdale, L., Hill, D. R., & Woodruff, G. N. (1993). Characterisation of [3H]gabapentin binding to a novel site in rat brain membranes. European journal of pharmacology, 244(3), 293–301. URL: https://www.sciencedirect.com/science/article/abs/pii/001429999390135T
  • Ayala, G. F., Lin, S., & Johnston, D. (1977). The mechanism of action of diphenylhydantoin on invertebrate neurons. I. Effects on basic membrane properties. Brain research, 121(2), 245–258. URL: https://pubmed.ncbi.nlm.nih.gov/832162/
  • Patel, R., Dickenson, A. H. (2016). Mechanisms of action of gabapentin in neuropathic pain. British Journal of Pain, 10(1), 4-5. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4795141/
  • Cytiva Life Sciences. (n.d.). Biacore SPR for small-molecule discovery. Cytiva. URL: https://www.cytivalifesciences.com/en/us/solutions/protein-research/knowledge-center/spr-for-small-molecule-drug-discovery
  • Thakur, M., Grossman, G. H., & Brower, J. O. (2024). Gabapentin. In StatPearls. StatPearls Publishing. URL: https://www.ncbi.nlm.nih.gov/books/NBK493228/
  • Wikipedia. (2024). Gabapentin. In Wikipedia. URL: https://en.wikipedia.org/wiki/Gabapentin
  • BenchChem. (2025). Basic principles of competitive binding assays. BenchChem. URL: https://www.benchchem.com/blog/basic-principles-of-competitive-binding-assays/
  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British journal of pharmacology, 161(6), 1219–1237. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3000649/
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. URL: https://www.giffordbioscience.com/radioligand-binding-assay/
  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Alfa Cytology. URL: https://www.alfacytology.com/services/competitive-radioligand-binding-assays.html
  • Wang, W., Wang, Y., & Wang, J. (2014). Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging. Analytical Chemistry, 86(18), 9091–9098. URL: https://pubs.acs.org/doi/10.1021/ac501878g
  • Reichert. (2024). Protein-Small Molecule Biomolecular Interactions – a Retrospective. Reichert Technologies. URL: https://www.reichertspr.com/protein-small-molecule-biomolecular-interactions-a-retrospective/
  • Sun, B., Xu, J., Liu, S., & Li, Q. X. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in molecular biology (Clifton, N.J.), 2690, 149–159. URL: https://pubmed.ncbi.nlm.nih.gov/37450146/
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. URL: https://www.giffordbioscience.com/wp-content/uploads/2019/07/Data-Sheet-Radioligand-Binding-Assay-Protocol.pdf
  • Davis, T. M., & Wilson, J. C. (2004). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical biochemistry, 333(2), 264–272. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7094389/
  • Schihada, H., de Witte, W. A., & Leurs, R. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International journal of molecular sciences, 25(10), 5474. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11121687/
  • Marin Biologic Laboratories. (2025). Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). Marin Biologic. URL: https://www.marinbio.com/cell-based-assays-for-g-protein-coupled-receptors-gpcrs/
  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. URL: https://www.eurofinsdiscoveryservices.com/services/in-vitro-pharmacology/biochemical-assays/gpcr-functional-assays/
  • Schihada, H., de Witte, W. A., & Leurs, R. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International journal of molecular sciences, 25(10), 5474. URL: https://pubmed.ncbi.nlm.nih.gov/38791511/
  • Schihada, H., de Witte, W. A., & Leurs, R. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. URL: https://www.mdpi.com/1422-0067/25/10/5474
  • Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies. Charles River. URL: https://www.criver.com/products-services/pathology/specialty-pathology-services/tissue-cross-reactivity-studies
  • Creative Diagnostics. (n.d.). Cross-Reactivity Assessment. Creative Diagnostics. URL: https://www.creative-diagnostics.com/cross-reactivity-assessment.htm
  • Snozek, C. L., et al. (2018). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry, 64(7), 1066-1075. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6324978/
  • MedChemExpress. (n.d.). (S)-2-Amino-3,3-diphenylpropanoic acid. MedChemExpress. URL: https://www.medchemexpress.com/s-2-amino-3-3-diphenylpropanoic-acid.html
  • Chem-Impex. (n.d.). (2R,3R)-3-Amino-2-hydroxy-3-phenyl-propionic acid. Chem-Impex International. URL: https://www.chemimpex.com/products/09489
  • Bio-Rad. (n.d.). Antibody Panels & Cocktails. Bio-Rad. URL: https://www.bio-rad-antibodies.com/antibody-panels-cocktails
  • Creative Biolabs. (n.d.). Antibody Cross-Reactivity Testing Service. Creative Biolabs. URL: https://www.creative-biolabs.com/antibody-discovery/antibody-cross-reactivity-testing-service.htm
  • Epilepsy Society. (n.d.). Mechanisms of action of antiepileptic drugs. Epilepsy Society. URL: https://epilepsysociety.org.uk/about-epilepsy/treatment/mechanisms-action-antiepileptic-drugs
  • Chem-Impex. (n.d.). (2S,3S)-3-Amino-2-hydroxy-3-(2,3-dimethoxyphenyl)-propionic acid. Chem-Impex International. URL: https://www.chemimpex.com/products/29424
  • RxList. (n.d.). How Do Hydantoin Anticonvulsants Work? RxList. URL: https://www.rxlist.com/how_do_hydantoin_anticonvulsants_work/drug-class.htm
  • Saleem, F., & Das, J. (2023). Phenytoin. In StatPearls. StatPearls Publishing. URL: https://www.ncbi.nlm.nih.gov/books/NBK545262/
  • Ayyadurai, G. K., Jayaprakash, R., Shajahan, A., & Rathika, S. (2023). Studies on 2-((2, 4-dihydroxybenzylidene) amino)-3-phenylpropanoic acid include antimicrobial, antidiabetic, antioxidant, anticancer, hemolysis, and theoretical QSAR. Polycyclic Aromatic Compounds, 1-16. URL: https://www.tandfonline.com/doi/full/10.1080/10406638.2023.2201861
  • Zhang, Y., et al. (2022). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Chemistry, 10, 989678. URL: https://www.frontiersin.org/articles/10.3389/fchem.2022.989678/full
  • WikiPharmacology. (2023). Phenytoin - Uses, Mechanism Of Action, Adverse Effects & Toxicity (Anti-epileptic Drugs). YouTube. URL: https://www.youtube.

Sources

A Comparative Guide to Establishing Analytical Standards for 2-Amino-3,3-diphenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of analytical reference standards is the bedrock of reliable and reproducible results. This guide provides an in-depth technical comparison of methodologies for establishing and validating analytical standards for 2-Amino-3,3-diphenylpropanoic acid, a key intermediate in pharmaceutical synthesis.[1] We will delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system.

The establishment of a chemical reference substance is a critical process that involves two primary objectives: identifying the substance and determining its purity.[2] For pharmaceutical applications, regulatory bodies like the FDA mandate that reference standards be of the "highest purity that can be obtained through reasonable effort" and be thoroughly characterized to confirm their identity, strength, and quality.[3]

The Primary Reference Standard: A Foundation of Quality

A primary reference standard is a substance of the highest possible purity, against which secondary standards and working samples are compared.[2] The qualification of a primary reference standard for this compound is a multi-faceted process involving a battery of analytical techniques to unequivocally confirm its structure and purity.

The following diagram illustrates the comprehensive workflow for qualifying a primary reference standard.

cluster_0 Candidate Material cluster_1 Identity Confirmation cluster_2 Purity Assessment cluster_3 Potency Assignment cluster_4 Final Qualification A Source High-Purity This compound B NMR Spectroscopy (¹H, ¹³C, 2D) A->B Structural Elucidation C Mass Spectrometry (HRMS) A->C Structural Elucidation D FTIR Spectroscopy A->D Structural Elucidation E HPLC-UV/DAD (Purity by Area %) and Impurity Profiling A->E Quantification of Impurities F Residual Solvent Analysis (GC-HS) A->F Quantification of Impurities G Inorganic Impurity Analysis (ICP-MS) A->G Quantification of Impurities H Water Content (Karl Fischer Titration) A->H Quantification of Impurities K Issuance of Certificate of Analysis B->K J Mass Balance Calculation (100% - Impurities) E->J F->J G->J H->J I Quantitative NMR (qNMR) I->K J->K

Caption: Workflow for qualifying a primary reference standard.

A combination of spectroscopic and chromatographic techniques is essential for the comprehensive characterization of the primary reference standard.

Technique Purpose Key Information Provided
¹H and ¹³C NMR Structural confirmation and identification.Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.[4]
High-Resolution Mass Spectrometry (HRMS) Accurate mass determination and elemental composition.Confirms the molecular formula by providing a highly accurate mass measurement.[5]
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups.Confirms the presence of key functional groups such as amines, carboxylic acids, and aromatic rings.[6]
High-Performance Liquid Chromatography (HPLC) Purity determination and impurity profiling.Separates the main compound from any organic impurities, allowing for quantification of purity by area percentage.[2][3]
Gas Chromatography (GC) Quantification of residual solvents.Identifies and quantifies any solvents remaining from the synthesis and purification process.[3]
Karl Fischer Titration Determination of water content.Accurately measures the amount of water present in the material.
Quantitative NMR (qNMR) Absolute purity determination.A primary ratio method for determining the purity of a substance by comparing the integral of an analyte signal with that of a certified reference material.[7]
Comparative Analysis of Key Analytical Methodologies

The choice of analytical methodology for routine analysis and quality control depends on the specific requirements of the assay, such as sensitivity, specificity, and throughput.

Methodology Principle Advantages Disadvantages Primary Application
HPLC-UV/DAD Separation based on polarity, detection by UV absorbance.Robust, reproducible, widely available, and suitable for purity and assay determination.Moderate sensitivity, may require chromophores for detection.Purity, assay, and impurity profiling.
LC-MS/MS Separation by HPLC coupled with mass analysis.High sensitivity and specificity, allows for identification of unknown impurities.[8]Higher cost and complexity, potential for matrix effects.Impurity identification and quantification at trace levels.
qNMR Quantitative analysis based on the principle that the signal intensity is directly proportional to the number of nuclei.Primary method, highly accurate and precise, does not require a specific reference standard of the same compound.[7]Lower sensitivity than chromatographic methods, requires specialized equipment and expertise.Potency assignment of primary reference standards.
Detailed Experimental Protocols

The following protocols are provided as a starting point and should be validated for their intended use.

This method is designed for the quantification of this compound and the determination of its organic purity.

  • Instrumentation:

    • HPLC system with a UV/Diode Array Detector (DAD).

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase and Gradient:

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 220 nm.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard in a suitable solvent (e.g., 50:50 Water:Acetonitrile) to a final concentration of 1 mg/mL.

    • Prepare a blank solution of the solvent.

  • Analysis:

    • Inject the blank solution followed by the sample solution.

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by area percentage: (Area of main peak / Total area of all peaks) x 100%.

  • Instrumentation:

    • NMR Spectrometer (e.g., 400 MHz).

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the peaks and assign the chemical shifts to the corresponding protons in the structure of this compound. The aromatic protons are expected in the range of 7.2-7.5 ppm, and the carboxylic acid proton at a higher chemical shift (around 11.0 ppm or higher), though it may be a broad peak or exchange with residual water in the solvent.[9]

  • Instrumentation:

    • FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify characteristic absorption bands corresponding to the functional groups present in this compound, such as N-H stretching (amine), O-H stretching (carboxylic acid), C=O stretching (carboxylic acid), and C-H stretching/bending from the aromatic rings.[6]

Establishing Secondary Reference Standards

For routine laboratory use, secondary reference standards are often employed.[2] These standards are characterized against the primary reference standard.

cluster_0 Comparative Analysis A Primary Reference Standard (Certified Potency) C HPLC-UV Assay (vs. Primary Standard) A->C B Candidate Secondary Standard Material B->C D Spectroscopic Comparison (IR or NMR) B->D E Assign Potency to Secondary Standard C->E D->E F Issue Certificate of Analysis (Traceable to Primary Standard) E->F

Caption: Workflow for qualifying a secondary reference standard.

The extent of characterization for a secondary standard is less rigorous than for a primary standard.[2] The key is to establish its potency relative to the primary standard using a validated analytical method, typically HPLC.

Conclusion

The establishment of well-characterized analytical standards for this compound is paramount for ensuring the quality and consistency of research and development activities. A multi-tiered approach, starting with the comprehensive qualification of a primary reference standard using a suite of orthogonal analytical techniques, provides a solid foundation. The subsequent qualification of secondary standards, traceable to the primary, ensures the dissemination of accuracy and reliability throughout the laboratory. By understanding the principles and applying the protocols outlined in this guide, researchers can confidently establish and utilize analytical standards that meet the highest levels of scientific integrity.

References

  • uHPLCs.Amino Acid Reference Standards for HPLC Testing.
  • Pharmaceutical Technology. (2009-04-02).
  • MedchemExpress.com.Amino acids | Reference Standards.
  • Sigma-Aldrich.Amino Acid, Peptide & Protein Standards.
  • Human Metabolome Database.1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0159744).
  • World Health Organization (WHO).Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances.
  • LGC Standards.Characterisation of non-compendial impurity reference standards: How good is good enough?.
  • MRIGlobal.Reference Standards in the Pharmaceutical Industry.
  • Chem-Impex.2-Amino-3,3-diphenylpropionic acid.
  • MDPI. (2024-12-19).
  • ResearchGate.FTIR spectra of (a) DAF, (b) pure-Al 2 O 3 , and (c) Al 2 O 3....
  • ChemicalBook.3,3-Diphenylpropionic acid(606-83-7) 1H NMR spectrum.
  • Frontiers.Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity.
  • Chegg.What is the NMR labeled structure for the product 2,3-dibromo-3-phenylpropanoic acid?.

Sources

literature review of 2-Amino-3,3-diphenylpropanoic acid's efficacy

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of 2-Amino-3,3-diphenylpropanoic Acid's Efficacy and Synthetic Utility

A Comprehensive Guide for Drug Development Professionals

Prepared by a Senior Application Scientist

Executive Summary

This compound is a non-proteinogenic amino acid, structurally related to alanine and phenylalanine, that has garnered significant interest within the pharmaceutical and biochemical research communities. Its core value lies not in its intrinsic biological activity, but as a versatile and structurally robust scaffold for synthesizing a diverse range of therapeutic agents. The presence of two phenyl groups enhances its stability and provides a unique three-dimensional framework, making it a privileged starting material in medicinal chemistry.[1]

This guide provides a comprehensive literature review of the efficacy of molecules derived from this and closely related phenylpropanoic acid structures. We will objectively compare the performance of these derivatives against established alternatives in key therapeutic areas, including anti-inflammatory, anticancer, and neurological disorders. By synthesizing field-proven insights with technical data, this document will explain the causal relationships behind experimental designs and present self-validating protocols for key assays. The focus is on providing researchers, scientists, and drug development professionals with a clear, data-driven understanding of the compound's potential in modern pharmacology.

The Foundational Scaffold: this compound

This compound serves primarily as a synthetic intermediate.[1] Its chemical properties, particularly its stability and solubility in organic solvents conferred by the diphenyl groups, make it an ideal building block for creating complex molecules with specific biological targets.[1] While direct efficacy data for the parent compound is scarce, its derivatives have shown significant promise.

Caption: General structure of this compound.

Comparative Efficacy of Phenylpropanoic Acid Derivatives

The true measure of this scaffold's efficacy is demonstrated through the biological activity of its analogs and derivatives. Below, we compare key derivatives in several therapeutic fields.

Anti-inflammatory and Analgesic Applications

Derivatives of 2-arylpropionic acids are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). Research into novel amino acid-based structures aims to retain efficacy while reducing the gastrointestinal side effects common to this class.

A notable analog, S(-)-2-amino-2-methyl-3-phenylpropanoic acid (NPAA-36) , has been evaluated for its anti-inflammatory, antinociceptive, and ulcerogenic properties.[2]

Experimental Data Summary:

CompoundAnti-inflammatory Activity¹Antinociceptive Activity²Ulcerogenic Properties
NPAA-36 (10 mg/kg) 31.1% inhibition36.78% increase in latencyLower GIT toxicity
Ketoprofen (Control) 55.35% inhibitionNot directly comparedKnown GIT toxicity

¹ Xylene-induced ear edema in rats. Inhibition percentage compared to control.[2] ² Tail-flick test in rats. Percentage increase in tail cut-off latency.[2]

While Ketoprofen shows higher anti-inflammatory activity in this specific assay, the significantly lower gastrointestinal toxicity of NPAA-36 highlights its potential as a basis for developing safer anti-inflammatory drugs.[2] The study also noted that NPAA-36 exhibited antiplatelet activity in only 41.2% of in vitro cases, implying a lower risk of bleeding.[2]

experimental_workflow cluster_inflammation Anti-inflammatory Assay cluster_analgesia Antinociceptive Assay animal_model Rat Model induction Induce Edema (Topical Xylene) animal_model->induction treatment Administer Compound (NPAA-36 or Control) induction->treatment measurement Measure Ear Swelling treatment->measurement analysis Calculate % Inhibition measurement->analysis animal_model2 Rat Model treatment2 Administer Compound animal_model2->treatment2 stimulus Apply Thermal Stimulus (Tail-Flick Test) treatment2->stimulus measurement2 Measure Latency stimulus->measurement2 analysis2 Calculate % Increase measurement2->analysis2

Caption: Workflow for evaluating anti-inflammatory and antinociceptive efficacy.

Anticancer Applications: Aminopeptidase N (APN/CD13) Inhibition

Aminopeptidase N (APN), also known as CD13, is a cell-surface enzyme that is overexpressed in many cancers and plays a role in tumor invasion, metastasis, and angiogenesis. Its inhibition is a validated strategy for cancer therapy. Derivatives of (2R,3S)-3-amino-2-hydroxyl-3-phenylpropanoic acid have been synthesized and evaluated as APN inhibitors.[3]

The most potent compound from this series, 7e , which incorporates a hydroxamate group, was compared against Bestatin, a known APN inhibitor.[3]

Experimental Data Summary: In Vitro APN Inhibition

CompoundTarget EnzymeIC₅₀ Value (µM)
Derivative 7e APN (porcine kidney)1.26 ± 0.01
Bestatin (Control) APN (porcine kidney)2.55 ± 0.11
Derivative 7e APN (on ES-2 cells¹)30.19 ± 1.02
Bestatin (Control) APN (on ES-2 cells¹)60.61 ± 0.10

¹ Human ovary clear cell carcinoma cell line.[3]

The data clearly shows that derivative 7e is a more potent inhibitor of APN than Bestatin, both in enzymatic assays and on cancer cell lines.[3] This demonstrates the successful application of the phenylpropanoic acid scaffold in designing effective enzyme inhibitors. The introduction of a hydroxamate group, a known zinc-binding moiety, was crucial for enhancing inhibitory activity.[3]

Neurological Applications: NMDA Receptor Agonism

N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate receptors vital for learning, memory, and synaptic plasticity.[4] Dysfunction of these receptors is linked to numerous neurological and psychiatric disorders. The glycine-binding site on the GluN1 subunit of the NMDA receptor is a key target for therapeutic modulation.

Researchers have designed and synthesized (R)-2-amino-3-triazolpropanoic acid derivatives , where a triazole ring acts as a bioisostere for a phenyl group, to act as agonists at this site.[4][5] These compounds show promise with subtype-specific activity.

nmda_pathway cluster_receptor NMDA Receptor Activation Glutamate Glutamate binds to GluN2 Activation Receptor Conformational Change Glutamate->Activation Agonist Glycine/D-Serine or Derivative (e.g., 13g) binds to GluN1 Agonist->Activation Channel_Opening Ion Channel Opens Activation->Channel_Opening Ion_Influx Ca²⁺ / Na⁺ Influx Channel_Opening->Ion_Influx Cellular_Response Postsynaptic Cellular Response (LTP, etc.) Ion_Influx->Cellular_Response

Caption: Simplified signaling pathway for NMDA receptor co-agonist activation.

Experimental Data Summary: Agonist Potency at NMDA Receptor Subtypes

CompoundGluN1/2A (EC₅₀, µM)GluN1/2B (EC₅₀, µM)GluN1/2C (EC₅₀, µM)GluN1/2D (EC₅₀, µM)
Glycine (Control) 1.10.610.280.22
Derivative 13g 2.11.80.65 0.31
Derivative 13i 13123.8 2.6

The data indicates that derivatives like 13g and 13i are potent agonists that preferentially target the GluN1/2C and GluN1/2D subtypes.[5] This subtype selectivity is a highly desirable trait in drug development, as it may allow for more targeted therapeutic effects with fewer side effects compared to non-selective agonists like glycine.

Key Experimental Protocols

To ensure scientific integrity and reproducibility, the methodologies used to generate the efficacy data are detailed below.

Protocol 1: Anti-inflammatory Assay (Xylene-Induced Ear Edema)

This protocol is based on the methodology described for NPAA-36 evaluation.[2]

  • Animal Model: Use adult male Wistar rats (180-200g).

  • Grouping: Divide animals into three groups: Control (vehicle), Reference (Ketoprofen, 10 mg/kg), and Test (NPAA-36, 10 mg/kg).

  • Compound Administration: Administer the respective compounds intraperitoneally (i.p.).

  • Induction of Edema: After 30 minutes, apply 0.03 mL of xylene to the anterior and posterior surfaces of the right ear of each animal. The left ear serves as the untreated control.

  • Measurement: One hour after xylene application, sacrifice the animals and remove both ears. Use a cork borer (7mm diameter) to punch out circular sections from each ear and weigh them.

  • Calculation: The extent of edema is calculated as the difference in weight between the right (treated) and left (untreated) ear punches. The percentage of inhibition is calculated using the formula: [(C-T)/C] * 100, where C is the mean edema of the control group and T is the mean edema of the test group.

Protocol 2: In Vitro Aminopeptidase N (APN) Inhibition Assay

This protocol is adapted from the evaluation of 3-amino-2-hydroxyl-3-phenylpropanoic acid derivatives.[3]

  • Reagents: Porcine kidney APN, substrate (L-Leucine-p-nitroanilide), Tris-HCl buffer (pH 7.2), and test compounds (dissolved in DMSO).

  • Assay Preparation: In a 96-well plate, add 20 µL of various concentrations of the test compound (e.g., derivative 7e) or the control (Bestatin).

  • Enzyme Addition: Add 100 µL of APN solution (0.2 U/mL in Tris-HCl buffer) to each well.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction: Add 100 µL of the substrate solution (2 mM in buffer) to start the reaction.

  • Measurement: Monitor the release of p-nitroaniline by measuring the absorbance at 405 nm every minute for 15 minutes using a microplate reader.

  • Calculation: Determine the rate of reaction for each concentration. Calculate the percentage of inhibition relative to a control well with no inhibitor. Plot the inhibition percentage against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Perspectives

The body of evidence strongly indicates that this compound and its structural relatives are highly valuable scaffolds in medicinal chemistry. While the parent compound itself is not marketed as a therapeutic, its derivatives have demonstrated potent and, in some cases, superior efficacy compared to established drugs in preclinical models.

  • In Anti-inflammatory Research: Analogs like NPAA-36 offer a promising avenue for developing NSAIDs with improved gastrointestinal safety profiles.[2]

  • In Oncology: The phenylpropanoic acid backbone has been successfully modified to create highly potent enzyme inhibitors, such as the APN inhibitor 7e, which outperforms the standard inhibitor Bestatin.[3]

  • In Neuroscience: The core structure has been adapted to create subtype-selective NMDA receptor agonists, a critical step toward developing more targeted therapies for complex neurological disorders.[4][5]

Future research should continue to explore the vast chemical space around this scaffold. The rigid diphenyl structure provides a unique conformational constraint that can be exploited to achieve high binding affinity and selectivity. Further derivatization, guided by computational docking and structure-activity relationship (SAR) studies, will undoubtedly lead to the development of novel clinical candidates with enhanced efficacy and safety.

References

  • Chem-Impex. 2-Amino-3,3-diphenylpropionic acid. URL: https://www.chemimpex.com/products/03881
  • MedchemExpress. (S)-2-Amino-3,3-diphenylpropanoic acid. URL: https://www.medchemexpress.com/s-2-amino-3-3-diphenylpropanoic-acid.html
  • MedchemExpress. (S)-2-Amino-3,3-diphenylpropanoic acid | Amino Acid Derivative. URL: https://www.medchemexpress.com/S-2-Amino-3-3-diphenylpropanoic-acid.html
  • Taylor & Francis Online. Studies on 2-((2, 4-dihydroxybenzylidene) amino)-3-phenylpropanoic acid include antimicrobial, antidiabetic, antioxidant, anticancer, hemolysis, and theoretical QSAR. URL: https://www.tandfonline.com/doi/full/10.1080/07391102.2023.2294383
  • ResearchGate. Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. URL: https://www.researchgate.net/publication/338243657_Synthesis_and_Pharmacological_Activity_of_S--2-Amino-2-Methyl-3-Phenylpropanoic_Acid
  • Taylor & Francis Online. Design, synthesis and preliminary activity evaluation of novel 3-amino-2-hydroxyl-3-phenylpropanoic acid derivatives as aminopeptidase N/CD13 inhibitors. URL: https://www.tandfonline.com/doi/full/10.3109/14756366.2015.1068305
  • Chem-Impex. 2R,3R-3-Amino-2-hydroxy-3-phenyl-propionic acid. URL: https://www.chemimpex.com/products/03879
  • ResearchGate. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. URL: https://www.researchgate.net/publication/320188610_Design_synthesis_and_evaluation_of_novel_2-phenylpropionic_acid_derivatives_as_dual_COX_inhibitory-antibacterial_agents
  • Frontiers. Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. URL: https://www.frontiersin.org/articles/10.3389/fchem.2022.951581/full
  • Chem-Impex. 2S,3S-3-Amino-2-hydroxy-3-phenylpropionic acid. URL: https://www.chemimpex.com/products/03878
  • PubMed. Studies on 2-((2, 4-dihydroxybenzylidene) amino)-3-phenylpropanoic acid include antimicrobial, antidiabetic, antioxidant, anticancer, hemolysis, and theoretical QSAR. URL: https://pubmed.ncbi.nlm.nih.gov/38099326/
  • PubMed Central. Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9343351/

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Amino-3,3-diphenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemicals you handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Amino-3,3-diphenylpropanoic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, empowering you to manage your chemical waste with confidence and precision.

PART 1: Immediate Safety and Hazard Assessment

Before initiating any disposal procedure, the primary step is to conduct a thorough hazard assessment. This is a cornerstone of laboratory safety, ensuring that all subsequent actions are informed by a clear understanding of the potential risks.

1.1. Personal Protective Equipment (PPE): Your First Line of Defense

Proper PPE is non-negotiable when handling any chemical, including this compound and its waste. Before beginning the disposal process, ensure you are equipped with the following:

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[4]Protects against accidental splashes of contaminated solvents or fine dust particles that could cause serious eye irritation.
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact, which could lead to irritation or allergic reactions.[1]
Body Protection A standard laboratory coat.Shields your clothing and skin from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols.[4]Prevents inhalation of the compound, which may cause respiratory tract irritation.[1][5]

1.2. Waste Classification: The Critical Decision Point

The disposal pathway for any chemical is determined by its classification as either hazardous or non-hazardous waste under the Resource Conservation and Recovery Act (RCRA) and relevant state and local regulations[6]. In the absence of specific data for this compound, it is prudent to manage it as a hazardous waste[7][8].

Disposal Decision Workflow

The following diagram illustrates the critical decision-making process for the disposal of this compound.

DisposalWorkflow cluster_start Start: Waste Generation cluster_assessment Hazard Assessment cluster_pathways Disposal Pathways cluster_procedure Disposal Procedure start This compound to be disposed assess Consult SDS and Institutional EHS for hazard classification. start->assess hazardous Treat as Hazardous Waste (Precautionary Principle) assess->hazardous No definitive data or classified as hazardous non_hazardous Dispose as Non-Hazardous Solid Waste (If confirmed by EHS) assess->non_hazardous Confirmed non-hazardous by institutional EHS procedure Follow Hazardous Waste Protocol: - Segregate - Containerize - Label - Store in SAA - Arrange Pickup hazardous->procedure non_hazardous->procedure Follow institutional guidelines for non-hazardous solids.

Caption: Decision workflow for the proper disposal of this compound.

PART 2: Step-by-Step Disposal Protocol for this compound

This protocol assumes the material is being handled as hazardous waste.

2.1. Segregation of Waste

Proper segregation is fundamental to safe and compliant chemical waste management. Never mix incompatible waste streams[7].

  • Solid Waste: Collect pure this compound and any solid materials grossly contaminated with it (e.g., weighing paper, contaminated gloves) in a designated solid hazardous waste container.

  • Liquid Waste: If the compound has been dissolved in a solvent, collect this solution in a separate liquid hazardous waste container. Do not mix with other solvent waste streams unless you have confirmed compatibility.

  • Sharps Waste: Any sharps (e.g., needles, broken glass) contaminated with the compound must be placed in a designated sharps container.

2.2. Containerization

The integrity of your waste container is paramount to preventing leaks and spills.

  • Select an Appropriate Container: Use a container that is compatible with the chemical waste. For solid this compound, a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended[7][9].

  • Ensure Container Integrity: The container must be in good condition, free from cracks or leaks.

  • Keep Containers Closed: Except when adding waste, all hazardous waste containers must be kept tightly sealed[9].

2.3. Labeling

Accurate and thorough labeling is a regulatory requirement and a critical safety communication tool[6].

Your hazardous waste label must include the following information:

  • The words "HAZARDOUS WASTE "[6].

  • Full Chemical Name: "this compound". Avoid abbreviations or chemical formulas[6].

  • Composition: For mixtures, list all constituents and their approximate percentages.

  • Hazard Identification: Indicate the potential hazards (e.g., "Irritant").

  • Generator Information: Your name, laboratory, and contact information.

2.4. Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation[9].

  • The SAA must be under the control of the laboratory personnel.

  • Ensure secondary containment is in place to capture any potential leaks.

  • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in your SAA.

2.5. Arranging for Disposal

  • Contact your Institutional Environmental Health and Safety (EHS) Office: Your EHS department is the definitive authority on campus for waste disposal procedures. They will provide you with the necessary forms and schedule a pickup.

  • Provide Complete Information: Accurately complete all required paperwork, providing a detailed description of the waste.

  • Prepare for Pickup: Ensure your waste container is properly sealed, labeled, and accessible for the EHS personnel.

PART 3: Emergency Procedures

In the event of an accidental release, a prompt and informed response is crucial to minimizing exposure and environmental contamination.

3.1. Spill Management

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Evacuate if Necessary: For large spills or if you are unsure of the hazard, evacuate the area and contact your institution's emergency response team.

  • Control the Spill (if safe to do so):

    • For a small, solid spill, carefully sweep up the material and place it in a labeled hazardous waste container. Avoid generating dust.

    • For a small liquid spill, use an appropriate absorbent material from a spill kit.

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, collecting all cleanup materials as hazardous waste.

  • Report the Incident: Report all spills to your laboratory supervisor and EHS office.

PART 4: Disposal of Empty Containers

An "empty" container that held a hazardous chemical may still contain hazardous residue and must be handled appropriately[10].

  • Triple Rinse: Rinse the empty container with a suitable solvent three times.

  • Collect Rinsate: The rinsate must be collected and disposed of as hazardous liquid waste[9][10].

  • Deface the Label: Completely remove or obliterate the original manufacturer's label[11].

  • Dispose of the Container: Once triple-rinsed and defaced, the container can typically be disposed of in the regular trash or recycled, in accordance with your institution's policies.

By adhering to these rigorous protocols, you contribute to a culture of safety and environmental stewardship within your institution. The responsible management of chemical waste is a shared responsibility that safeguards our colleagues, our communities, and the future of scientific discovery.

References

  • AK Scientific, Inc. (n.d.). (2S)-2-[(Diphenylacetyl)amino]-3-phenylpropanoic acid Safety Data Sheet.
  • Carl Roth. (n.d.). Safety Data Sheet: 2-Amino-3-phenylpropanoic acid.
  • Central Washington University. (n.d.). Hazardous Waste Disposal Procedures.
  • Chem-Impex. (n.d.). 2-Amino-3,3-diphenylpropionic acid.
  • ChemicalBook. (n.d.). 2-Amino-3-(3,4-dihydroxyphenyl)-2-methyl-propanoic acid(555-30-6).
  • Fisher Scientific. (2025). Safety Data Sheet.
  • MedChemExpress. (n.d.). (S)-2-Amino-3,3-diphenylpropanoic acid.
  • MedChemExpress. (2025). (S)-2-Amino-2-methyl-3-phenylpropanoic acid Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
  • National Institutes of Health. (n.d.). 2-(2-Amino-3-methylbutanamido)-3-phenylpropanoic acid hydrochloride. PubChem.
  • Northwestern University. (2023). Hazardous Waste Disposal Guide.
  • Princeton University Environmental Health and Safety. (n.d.). Chemical Waste: Solids.
  • SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Stephen F. Austin State University. (n.d.). Disposal Procedures for Non Hazardous Waste.
  • U.S. Waste Industries Inc. (n.d.). Non-Hazardous Waste Disposal.
  • University of Tennessee Knoxville. (n.d.). How to Dispose of Chemical Waste. Environmental Health and Safety.
  • University of Toronto. (n.d.). Standard Operating Procedure Hazardous Waste Storage and Disposal. Department of Chemistry.
  • Vertex AI Search. (n.d.). Disposal of Non-hazardous Laboratory Waste Chemicals as Trash.

Sources

Navigating the Safe Handling of 2-Amino-3,3-diphenylpropanoic Acid: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 2-Amino-3,3-diphenylpropanoic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to personal protective equipment (PPE) and handling procedures is mandated. This document synthesizes established laboratory safety protocols and data from structurally similar compounds to ensure a high margin of safety.

Hazard Analysis: A Proactive Stance on Safety

Assumed Potential Hazards:

  • Skin Irritation: May cause redness, itching, or inflammation upon direct contact.

  • Eye Irritation: Direct contact with eyes may cause serious irritation.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust particles may irritate the respiratory system.[1]

Given these potential risks, a comprehensive PPE strategy is not merely a recommendation but a critical component of safe laboratory practice.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are paramount to minimizing exposure risk. The following table outlines the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended for their broad resistance to a variety of chemicals.[3][4] Always inspect gloves for any signs of degradation or punctures before use. For tasks with a higher risk of spillage, consider double-gloving.
Eyes Safety glasses with side shields or gogglesEssential for protecting the eyes from splashes and airborne particles.[5]
Face Face shieldTo be used in conjunction with safety glasses or goggles, especially when there is a significant risk of splashing or aerosolization of the powder.
Body Laboratory coatA standard lab coat is required to protect the skin and personal clothing from contamination.
Respiratory NIOSH-approved respiratorA NIOSH-approved N95 respirator or higher is required when handling the powder outside of a certified chemical fume hood to prevent the inhalation of dust particles.[6][7][8] The selection of a specific respirator should be based on a formal risk assessment of the procedure.

Operational Plan: A Step-by-Step Approach to Safe Handling

A structured workflow is crucial for minimizing the risk of exposure and contamination. The following step-by-step plan provides guidance for the safe handling of solid this compound.

Preparation and Engineering Controls
  • Work Area Designation: All handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]

  • PPE Inspection: Before commencing any work, thoroughly inspect all PPE to ensure it is in good condition and free from defects.

  • Gather Materials: Ensure all necessary equipment, such as spatulas, weigh boats, and containers, are clean and readily accessible within the fume hood to avoid unnecessary movement and potential for spills.

Handling the Compound
  • Donning PPE: Follow the systematic procedure for donning all required PPE as detailed in the workflow diagram below.

  • Minimize Dust Formation: When transferring the solid material, use techniques that minimize the generation of dust. Use spatulas to carefully handle the powder.

  • Container Management: Keep the container of this compound tightly closed when not in use.

In Case of a Spill
  • Evacuate and Alert: Immediately evacuate the immediate area of the spill and alert colleagues.

  • Assess the Spill: For a small, manageable spill, trained personnel wearing appropriate PPE (including respiratory protection) can proceed with cleanup. For large spills, evacuate the laboratory and contact the designated emergency response team.

  • Cleanup Procedure:

    • Carefully sweep up the solid material, avoiding the generation of dust.

    • Place the spilled material and all contaminated cleaning materials into a clearly labeled, sealed hazardous waste container.

    • Decontaminate the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and adhere to regulatory standards.

Waste Collection
  • All waste materials containing this compound, including contaminated PPE, weigh boats, and cleaning materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[9]

  • The container label should include the chemical name and any known hazard warnings.

Disposal Pathway
  • Do not dispose of this compound down the drain or in the regular trash.

  • Follow all local, state, and federal regulations for the disposal of chemical waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures. While some non-hazardous amino acids may be suitable for drain disposal after neutralization, the potential hazards of this compound necessitate its treatment as chemical waste.

Visual Workflow Guides

To ensure clarity and adherence to safety protocols, the following diagrams illustrate the correct procedures for donning and doffing PPE.

PPE_Donning_Workflow cluster_0 PPE Donning Sequence Lab Coat Lab Coat Respirator Respirator Lab Coat->Respirator Goggles/Face Shield Goggles/Face Shield Respirator->Goggles/Face Shield Gloves Gloves Goggles/Face Shield->Gloves caption Figure 1: Recommended sequence for donning PPE.

Caption: Recommended sequence for donning PPE.

PPE_Doffing_Workflow cluster_1 PPE Doffing Sequence Gloves Gloves Goggles/Face Shield Goggles/Face Shield Gloves->Goggles/Face Shield Lab Coat Lab Coat Goggles/Face Shield->Lab Coat Respirator Respirator Lab Coat->Respirator caption Figure 2: Recommended sequence for doffing PPE.

Caption: Recommended sequence for doffing PPE.

By adhering to the guidelines outlined in this document, researchers and scientists can significantly mitigate the risks associated with handling this compound, ensuring a safe and compliant laboratory environment.

References

  • UC Davis Safety Services. (2017, January 26). Guidelines for the Selection of Chemical-Resistant Gloves.
  • Centers for Disease Control and Prevention. (1996). NIOSH Guide to the Selection and Use of Particulate Respirators. DHHS (NIOSH) Publication No. 96-101.
  • ResearchGate. (2020, December 21). What is the proper disposal of dansyl-substituted amino acids?
  • University of North Carolina at Chapel Hill. Respirator Equipment Selection Guidance and the NIOSH Respirator Selection Logic Process.
  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Amino-3-phenylpropanoic acid.
  • Centers for Disease Control and Prevention. (1995). NIOSH Guide to the Selection and Use of Particulate Respirators.
  • Amsafe PPE. Your Guide to Picking the Right Chemical Resistant Gloves.
  • University of California, Santa Barbara. OSHA Glove Selection Chart.
  • State University of New York at New Paltz. Glove Selection For Specific Chemicals.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3,3-diphenylpropanoic acid
Reactant of Route 2
2-Amino-3,3-diphenylpropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.